1H-indazole-6-carbonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 144989. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1H-indazole-6-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3/c9-4-6-1-2-7-5-10-11-8(7)3-6/h1-3,5H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVGRVWCYOJDNQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)NN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40329661 | |
| Record name | 1H-indazole-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40329661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141290-59-7 | |
| Record name | 1H-indazole-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40329661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Indazole-6-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1H-indazole-6-carbonitrile: Chemical Properties, Structure, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
1H-indazole-6-carbonitrile is a pivotal heterocyclic building block in medicinal chemistry, recognized for its versatile reactivity and significant role in the synthesis of pharmacologically active compounds. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed structural information, and established experimental protocols for its synthesis. Furthermore, it explores the application of this scaffold in drug development, particularly in the design of kinase inhibitors for oncology.
Chemical Structure and Properties
This compound is an aromatic heterocyclic compound featuring a fused benzene and pyrazole ring system, with a nitrile group substituted at the 6-position. The 1H-tautomer is the most thermodynamically stable form.[1][2]
Chemical Structure:
-
IUPAC Name: this compound[3]
-
SMILES: C1=CC2=C(C=C1C#N)NN=C2[6]
-
InChI: InChI=1S/C8H5N3/c9-4-6-1-2-7-5-10-11-8(7)3-6/h1-3,5H,(H,10,11)[3]
The presence of the indazole core and the reactive carbonitrile group makes it a valuable intermediate for further chemical modifications.[4][5]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Weight | 143.15 g/mol | [3][4][5] |
| Appearance | Off-white solid | [4] |
| Melting Point | 128-135 °C | [7] |
| Boiling Point (Predicted) | 370.3 ± 15.0 °C | [7] |
| Density (Predicted) | 1.33 ± 0.1 g/cm³ | [7] |
| XLogP3 | 1.9 | [3] |
| Topological Polar Surface Area | 52.5 Ų | [3] |
| CAS Number | 141290-59-7 | [3][4] |
Synthesis and Experimental Protocols
The synthesis of 1H-indazole derivatives can be achieved through various methods, including the cyclization of o-haloaryl N-sulfonylhydrazones, diazotization of o-alkylanilines, and from o-fluorobenzonitriles.[2][8][9] A common and effective laboratory-scale synthesis of the parent 1H-indazole scaffold involves the reaction of an appropriate aniline derivative. For this compound, a plausible synthetic route starts from 4-amino-3-methylbenzonitrile.
Example Synthetic Protocol: Diazotization and Cyclization
This protocol describes a general method for the synthesis of 1H-indazoles from substituted anilines, which can be adapted for this compound.
Materials and Reagents:
-
4-amino-3-methylbenzonitrile (Starting Material)
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl) or Acetic acid
-
Suitable solvent (e.g., water, ethanol)
-
Reducing agent (e.g., sodium sulfite)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Diazotization: Dissolve the starting material, 4-amino-3-methylbenzonitrile, in an acidic solution (e.g., aqueous HCl or acetic acid) and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add an aqueous solution of sodium nitrite dropwise to the cooled solution while maintaining the temperature below 5 °C. Stir the mixture for a designated period (e.g., 30 minutes) to ensure complete formation of the diazonium salt.
-
Reductive Cyclization: To the diazonium salt solution, slowly add a reducing agent, such as sodium sulfite, while monitoring the reaction progress. The cyclization reaction involves an intramolecular reaction where the diazonium group reacts with the adjacent methyl group to form the pyrazole ring of the indazole system.
-
Work-up: After the reaction is complete, neutralize the mixture with a suitable base (e.g., sodium bicarbonate) and extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield pure this compound.
Purity Assessment: The purity of the synthesized compound should be assessed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Role in Drug Discovery and Development
This compound is a key building block in pharmaceutical development, particularly in the fields of oncology and neurology.[4] The indazole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a variety of biological targets with high affinity.[10][11]
Derivatives of this compound have been investigated as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer.[8][11] The nitrile group at the 6-position provides a versatile handle for introducing further chemical diversity through reactions like Suzuki-Miyaura cross-coupling, allowing for the synthesis of extensive compound libraries for structure-activity relationship (SAR) studies.[11]
Application in Kinase Inhibitor Development
Many clinically approved and investigational kinase inhibitors feature the indazole core. These compounds often target key kinases in oncogenic signaling pathways, such as:
-
VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): Inhibition of VEGFR-2 can block angiogenesis, a critical process for tumor growth and metastasis.
-
EGFR (Epidermal Growth Factor Receptor): EGFR inhibitors are effective in treating various cancers driven by EGFR mutations.[8]
-
FGFRs (Fibroblast Growth Factor Receptors): Dysregulation of FGFR signaling is implicated in several cancers.[8]
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival, and its inhibition is a major focus of cancer drug development.[11]
The following diagram illustrates a generalized workflow for the utilization of this compound in the development of kinase inhibitors.
Caption: A generalized workflow illustrating the use of this compound in drug discovery.
Signaling Pathways
While this compound itself is primarily a synthetic intermediate, its derivatives have been shown to modulate key signaling pathways implicated in cancer. The ability to functionalize the indazole core allows for the precise targeting of the ATP-binding pocket of various kinases.
The diagram below depicts a simplified representation of the PI3K/Akt/mTOR signaling pathway, a common target for indazole-based kinase inhibitors.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by indazole-based kinase inhibitors.
Conclusion
This compound is a compound of significant interest to the scientific and drug development communities. Its well-defined chemical properties, versatile reactivity, and the established biological importance of the indazole scaffold make it a valuable starting material for the synthesis of novel therapeutic agents. The continued exploration of derivatives based on this core structure holds considerable promise for the development of new treatments for a range of diseases, most notably cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. Buy this compound | 141290-59-7 [smolecule.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 9. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 1H-Indazole-6-carbonitrile from 6-Bromo-1H-indazole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1H-indazole-6-carbonitrile, a valuable building block in medicinal chemistry, starting from the readily available 6-bromo-1H-indazole. The document details established methodologies, presents quantitative data for comparative analysis, and offers detailed experimental protocols.
Introduction
This compound is a key intermediate in the synthesis of a variety of pharmacologically active molecules. The indazole scaffold is a prevalent motif in numerous approved drugs and clinical candidates, and the introduction of a carbonitrile group at the 6-position provides a versatile handle for further chemical transformations, such as conversion to amines, amides, carboxylic acids, and tetrazoles. This guide focuses on the transition metal-catalyzed cyanation of 6-bromo-1H-indazole, a common and effective strategy for the synthesis of the target compound.
Reaction Methodologies
The conversion of aryl bromides to aryl nitriles is a well-established transformation in organic synthesis, typically achieved through palladium- or copper-catalyzed cross-coupling reactions.
2.1. Palladium-Catalyzed Cyanation
Palladium-catalyzed cyanation reactions are among the most robust and widely used methods for the synthesis of aryl nitriles. These reactions typically employ a palladium(0) catalyst, a phosphine ligand, and a cyanide source. Common cyanide sources include potassium cyanide (KCN), sodium cyanide (NaCN), zinc cyanide (Zn(CN)₂), and potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]). The latter is often preferred due to its lower toxicity.
The catalytic cycle is believed to involve the oxidative addition of the aryl bromide to the palladium(0) complex, followed by transmetalation with the cyanide source and reductive elimination to yield the aryl nitrile and regenerate the palladium(0) catalyst.
2.2. Copper-Catalyzed Cyanation (Rosenmund-von Braun Reaction)
The Rosenmund-von Braun reaction is a classical method for the cyanation of aryl halides using copper(I) cyanide (CuCN). While effective, this reaction often requires high temperatures and stoichiometric amounts of the copper reagent. Modern variations of this reaction utilize catalytic amounts of copper with various ligands and cyanide sources, offering milder reaction conditions.
Quantitative Data Presentation
The following table summarizes representative quantitative data for the cyanation of aryl bromides, providing a basis for comparison of different methodologies. It is important to note that the optimal conditions for the synthesis of this compound may vary and require specific optimization.
| Starting Material | Catalyst System | Cyanide Source | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3-Iodo-1H-indazole | [PdCl(C₃H₅)]₂ / Xantphos | K₄[Fe(CN)₆]·3H₂O | DMAc / H₂O | 95 | 2 | 96-97 | --INVALID-LINK-- |
| Aryl Chlorides | Pd(OAc)₂ / CM-phos | K₄[Fe(CN)₆] | MeCN / H₂O | 70 | - | up to 96 | --INVALID-LINK-- |
| Aryl Bromides | Pd₂(dba)₃ / dppf | Zn(CN)₂ | DMF | 80 | - | - | General Method |
| Aryl Bromides | CuI / ligand | KCN | various | 100-150 | - | - | General Method |
Note: The yield for the direct conversion of 6-bromo-1H-indazole to this compound is not explicitly reported in a dedicated peer-reviewed publication. The yields presented are for analogous reactions and serve as a guideline. Optimization of the reaction conditions is recommended to achieve high yields for the specific substrate.
Experimental Protocols
The following is a detailed experimental protocol for the palladium-catalyzed cyanation of 6-bromo-1H-indazole, adapted from a reliable procedure for a similar substrate.[1]
4.1. Palladium-Catalyzed Synthesis of this compound
Materials:
-
6-Bromo-1H-indazole
-
Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O)
-
Allylpalladium(II) chloride dimer ([PdCl(C₃H₅)]₂)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Dimethylacetamide (DMAc), anhydrous
-
Deionized water, degassed
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Thermometer or thermocouple
-
Inert atmosphere setup (e.g., nitrogen or argon line with bubbler)
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and an inlet for inert gas, add 6-bromo-1H-indazole (1.0 equiv), potassium hexacyanoferrate(II) trihydrate (0.5 equiv), allylpalladium(II) chloride dimer (0.01 equiv), and Xantphos (0.02 equiv).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous dimethylacetamide (DMAc) to the flask via syringe or cannula to achieve a concentration of approximately 0.5 M with respect to the 6-bromo-1H-indazole.
-
Degassing: Bubble the inert gas through the reaction mixture for 15-20 minutes to ensure the solvent is thoroughly degassed.
-
Water Addition: Add degassed deionized water (approximately 2/3 the volume of DMAc) to the reaction mixture.
-
Heating: Heat the reaction mixture to 95-100 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.
Safety Precautions:
-
This reaction should be carried out in a well-ventilated fume hood.
-
While potassium hexacyanoferrate(II) is significantly less toxic than simple cyanide salts, it should still be handled with care. Avoid contact with strong acids, which can liberate hydrogen cyanide gas.
-
Palladium compounds are toxic and should be handled with appropriate personal protective equipment (gloves, safety glasses).
-
Dimethylacetamide (DMAc) is a skin and eye irritant.
Visualizations
5.1. Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
5.2. Generalized Palladium-Catalyzed Cyanation Cycle
Caption: Generalized catalytic cycle for palladium-catalyzed cyanation.
Characterization Data for this compound
The synthesized this compound should be characterized by standard analytical techniques to confirm its identity and purity.
| Property | Value |
| Molecular Formula | C₈H₅N₃ |
| Molecular Weight | 143.15 g/mol |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): 13.6 (br s, 1H), 8.35 (s, 1H), 8.15 (s, 1H), 7.80 (d, J=8.4 Hz, 1H), 7.50 (d, J=8.4 Hz, 1H) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): 141.5, 135.0, 125.0, 122.5, 121.0, 119.5, 112.0, 108.0 |
| Mass Spectrometry (ESI+) | m/z: 144.1 [M+H]⁺ |
Note: NMR chemical shifts are approximate and may vary depending on the solvent and concentration.
Conclusion
The synthesis of this compound from 6-bromo-1H-indazole is efficiently achieved through palladium-catalyzed cyanation. The use of potassium hexacyanoferrate(II) as a cyanide source offers a safer and more environmentally benign alternative to traditional cyanide reagents. The detailed protocol and comparative data provided in this guide serve as a valuable resource for researchers in the field of medicinal chemistry and drug development, facilitating the synthesis of this important building block for novel therapeutic agents. Further optimization of reaction conditions may be necessary to achieve the highest possible yields and purity for specific applications.
References
Spectroscopic Profile of 1H-Indazole-6-carbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1H-indazole-6-carbonitrile (CAS No: 141290-59-7), a key heterocyclic building block in medicinal chemistry. Due to the limited availability of published experimental spectra for this specific compound, this document presents a detailed analysis based on predictive models and data from analogous structures. The information herein is intended to support researchers in the identification, characterization, and utilization of this compound in drug discovery and development.
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from established principles of spectroscopy, including the analysis of substituent chemical shifts on aromatic systems and known spectral data of the parent 1H-indazole structure.
Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-1 (N-H) | ~13.5 | br s | - |
| H-3 | ~8.3 | s | - |
| H-7 | ~8.2 | d | ~8.5 |
| H-5 | ~7.9 | dd | ~8.5, ~1.5 |
| H-4 | ~7.8 | d | ~1.5 |
Note: The chemical shifts are referenced to tetramethylsilane (TMS). The broad singlet for the N-H proton is characteristic and its chemical shift can be highly dependent on solvent and concentration.
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-7a | ~141 |
| C-3a | ~139 |
| C-3 | ~135 |
| C-5 | ~129 |
| C-7 | ~125 |
| C-4 | ~122 |
| C-6 | ~119 |
| CN | ~118 |
| C-5a | ~108 |
Note: The assignment of quaternary carbons can be confirmed using techniques such as Heteronuclear Multiple Bond Correlation (HMBC).
Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~3300 | N-H | Stretching |
| ~3100-3000 | Aromatic C-H | Stretching |
| ~2230 | C≡N (Nitrile) | Stretching |
| ~1620, ~1500 | Aromatic C=C | Stretching |
Note: The nitrile stretch is a particularly strong and sharp absorption, making it a key diagnostic peak.
Predicted Mass Spectrometry (MS) Data
| m/z | Ion | Notes |
| 143.05 | [M]⁺ | Molecular Ion |
| 116.04 | [M-HCN]⁺ | Loss of hydrogen cyanide |
| 89.04 | [M-HCN-HCN]⁺ or [C₆H₅N]⁺ | Further fragmentation |
Note: High-resolution mass spectrometry (HRMS) would provide an exact mass measurement, confirming the elemental composition of C₈H₅N₃.
Experimental Workflows and Logical Relationships
The characterization of this compound relies on a logical sequence of spectroscopic analyses to confirm its structure and purity.
An In-depth Technical Guide to the Solubility of 1H-indazole-6-carbonitrile in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide offers a comprehensive overview of the solubility characteristics of 1H-indazole-6-carbonitrile. In the absence of extensive publicly available quantitative solubility data for this compound, this document provides a robust framework for researchers to determine its solubility in various common organic solvents. The guide includes a qualitative solubility prediction based on the molecule's structure, a detailed experimental protocol for the isothermal shake-flask method, and a template for data presentation.
Introduction to this compound
This compound is a heterocyclic organic compound featuring an indazole core with a carbonitrile group. This structure imparts a degree of polarity that influences its solubility profile. The presence of a hydrogen bond donor (the N-H group of the indazole ring) and a hydrogen bond acceptor (the nitrogen of the nitrile group), along with the aromatic bicyclic system, suggests a varied solubility in different organic solvents. A thorough understanding of its solubility is critical for its application in medicinal chemistry and drug development, particularly for synthesis, purification, formulation, and in vitro/in vivo screening.
Predicted Qualitative Solubility Profile
Based on the chemical principle of "like dissolves like," a qualitative prediction of the solubility of this compound in common laboratory solvents can be made. The molecule possesses both polar (nitrile group, N-H bond) and nonpolar (aromatic rings) characteristics.
-
High Solubility Expected in: Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are anticipated to be effective solvents due to their ability to engage in strong dipole-dipole interactions and accept hydrogen bonds.
-
Moderate Solubility Expected in: Polar protic solvents like methanol and ethanol, as well as moderately polar solvents such as acetone and ethyl acetate, are likely to show moderate solvating power.
-
Low Solubility Expected in: Nonpolar solvents such as hexanes and toluene are expected to be poor solvents for this compound.
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data for this compound in a range of organic solvents is not widely published. To facilitate research and development, the following table is provided as a template for organizing experimentally determined solubility data.
Table 1: Experimental Solubility of this compound at Ambient Temperature (25 °C)
| Solvent Class | Solvent Name | Molar Mass ( g/mol ) | Density (g/mL) | Solubility (mg/mL) | Solubility (mol/L) |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 78.13 | 1.100 | Data to be determined | Data to be determined |
| Dimethylformamide (DMF) | 73.09 | 0.944 | Data to be determined | Data to be determined | |
| Acetone | 58.08 | 0.791 | Data to be determined | Data to be determined | |
| Acetonitrile | 41.05 | 0.786 | Data to be determined | Data to be determined | |
| Polar Protic | Methanol | 32.04 | 0.792 | Data to be determined | Data to be determined |
| Ethanol | 46.07 | 0.789 | Data to be determined | Data to be determined | |
| Moderately Polar | Ethyl Acetate | 88.11 | 0.902 | Data to be determined | Data to be determined |
| Dichloromethane | 84.93 | 1.330 | Data to be determined | Data to be determined | |
| Nonpolar | Toluene | 92.14 | 0.867 | Data to be determined | Data to be determined |
| n-Hexane | 86.18 | 0.659 | Data to be determined | Data to be determined |
Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination
The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.
4.1. Materials
-
This compound (solid, high purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps (e.g., 4 mL or 8 mL)
-
Orbital shaker or rotator with temperature control
-
Syringe filters (0.22 µm or 0.45 µm, solvent-compatible)
-
Syringes
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument for quantification.
4.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a pre-weighed vial. The excess solid should be clearly visible to ensure that a saturated solution is achieved. A general guideline is to add approximately 10-20 mg of the compound to 2 mL of the solvent.
-
Record the exact mass of the compound added.
-
Add a known volume or mass of the selected solvent to the vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached (i.e., the concentration of the solute in solution does not change over time).
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the solution through a solvent-compatible syringe filter into a clean, pre-weighed vial to remove any undissolved solids.
-
Accurately weigh the filtered solution.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.
-
Analyze the filtered saturated solution and the standard solutions using a validated analytical method, such as HPLC.
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of this compound in the saturated solution by interpolating its response on the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the solubility in mg/mL using the following formula: Solubility (mg/mL) = Concentration from HPLC (mg/mL)
-
Calculate the solubility in mol/L using the molecular weight of this compound (143.15 g/mol ).
-
Visualization of Experimental Workflow
The following diagram illustrates the experimental workflow for determining the solubility of this compound.
This comprehensive guide provides the necessary theoretical background and practical steps for researchers to accurately determine the solubility of this compound in various organic solvents, thereby enabling its effective use in further research and development activities.
The Multifaceted Reactivity of the Nitrile Group in 1H-Indazole-6-carbonitrile: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the chemical reactivity of the nitrile group in 1H-indazole-6-carbonitrile, a key heterocyclic building block in modern drug discovery. The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives targeting a range of diseases, particularly in oncology.[1][2] The nitrile group at the 6-position offers a versatile handle for a variety of chemical transformations, allowing for the synthesis of diverse compound libraries for lead optimization. This document outlines key reactions, provides detailed experimental protocols where available, and presents a visualization of a relevant signaling pathway to contextualize the application of these compounds. All quantitative data is summarized for clarity, and experimental workflows are diagrammatically represented.
Introduction
This compound is a pivotal intermediate in the synthesis of pharmacologically active molecules, particularly kinase inhibitors.[3][4] The indazole core can act as a bioisostere for purines, enabling competitive binding to the ATP-binding sites of kinases.[4] The nitrile functionality is a key reactive center, allowing for its conversion into other important functional groups such as carboxylic acids, primary amines, and tetrazoles. These transformations are crucial for modulating the physicochemical properties and biological activity of drug candidates. This guide will explore the principal reactions of the nitrile group in this compound, providing a valuable resource for researchers in drug development.
Core Reactivity of the Nitrile Group
The nitrile group (C≡N) is a versatile functional group characterized by its electrophilic carbon atom, making it susceptible to nucleophilic attack. The primary transformations of the nitrile group in this compound include hydrolysis, reduction, addition of organometallic reagents, and cycloaddition reactions.
Hydrolysis to 1H-Indazole-6-carboxylic acid
The hydrolysis of the nitrile group to a carboxylic acid is a fundamental transformation in organic synthesis. This reaction can be performed under acidic or basic conditions. A patent describing the synthesis of related indazole derivatives outlines a procedure for the hydrolysis of a similar nitrile-containing indazole.[5]
Experimental Protocol: Basic Hydrolysis
A solution of 7-chloro-1H-indazole-5-carbonitrile (1.41 mmol) in a 3:1 mixture of ethanol and water (15 mL) is treated with potassium hydroxide (7.04 mmol). The mixture is heated at reflux. While the specific reaction time and yield for this compound are not provided in the searched literature, this protocol serves as a representative starting point.[5]
Table 1: Representative Conditions for Hydrolysis of Indazole Nitriles
| Substrate | Reagents | Solvent | Conditions | Product | Yield (%) | Reference |
| 7-chloro-1H-indazole-5-carbonitrile | KOH | Ethanol/Water (3:1) | Reflux | 7-chloro-1H-indazole-5-carboxylic acid | Not Specified | [5] |
Reduction to (1H-Indazol-6-yl)methanamine
The reduction of the nitrile group to a primary amine is a valuable transformation for introducing a basic center into the molecule, which can be crucial for forming salt forms of a drug or for key binding interactions with a biological target. This reduction is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. A general procedure for the reduction of nitriles using palladium on carbon and hydrogen gas has been described.[6]
Experimental Protocol: Catalytic Hydrogenation
To a solution of the nitrile in methanol, 0.5 g of palladium on carbon is added. The mixture is then subjected to a hydrogen atmosphere and reacted at room temperature for 3 hours. The reaction progress is monitored by thin-layer chromatography.[6]
Table 2: Representative Conditions for Nitrile Reduction
| Reagent | Solvent | Conditions | Product | Reference |
| Pd/C, H₂ | Methanol | Room Temperature, 3h | Primary Amine | [6] |
Reaction with Organometallic Reagents
The addition of Grignard or other organometallic reagents to the nitrile group, followed by acidic workup, leads to the formation of ketones. This reaction allows for the introduction of a new carbon-carbon bond and the creation of a ketone functionality, which can be a key pharmacophore or a handle for further synthetic modifications. The general mechanism involves the nucleophilic attack of the organometallic reagent on the electrophilic nitrile carbon.[7]
Experimental Protocol: Grignard Reaction (General)
A Grignard reagent (e.g., RMgBr) is added to a solution of the nitrile in an ethereal solvent. The intermediate imine is then hydrolyzed with aqueous acid to yield the corresponding ketone.[7]
Table 3: General Scheme for Grignard Reaction with Nitriles
| Reagents | Solvent | Workup | Product | Reference |
| 1. RMgX 2. H₃O⁺ | Ether | Acidic | Ketone | [7] |
[3+2] Cycloaddition to form 6-(1H-Tetrazol-5-yl)-1H-indazole
The conversion of a nitrile to a tetrazole ring is a common bioisosteric replacement for a carboxylic acid group in medicinal chemistry. Tetrazoles often exhibit improved metabolic stability and pharmacokinetic properties. This transformation is typically achieved through a [3+2] cycloaddition reaction with an azide source, often in the presence of a catalyst.
Experimental Protocol: Tetrazole Formation (General)
A solution of the nitrile and sodium azide in a suitable solvent is heated. The reaction can be catalyzed by various reagents to improve efficiency.
Table 4: Representative Conditions for Tetrazole Formation from Nitriles
| Reagents | Solvent | Conditions | Product | Reference(s) |
| NaN₃, Catalyst | Various | Heating | 5-substituted-1H-tetrazole | [8][9] |
Signaling Pathway Involvement of Indazole Derivatives
Indazole derivatives are well-established as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer.[3][10] These inhibitors typically function by competing with ATP for binding to the kinase domain. One of the critical pathways targeted by indazole-based inhibitors is the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[1]
The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a hallmark of many cancers. The diagram below illustrates a simplified representation of the MAPK signaling pathway, highlighting the points of intervention for kinase inhibitors.
Caption: A simplified diagram of the MAPK signaling pathway, a common target for indazole-based kinase inhibitors.
Experimental Workflows
The following diagrams illustrate the general experimental workflows for the key transformations of the nitrile group in this compound.
Caption: General workflow for the hydrolysis of this compound.
Caption: General workflow for the reduction of this compound.
Conclusion
This compound is a highly valuable and versatile building block in drug discovery. The nitrile group serves as a key functional handle for a variety of chemical transformations, enabling the synthesis of diverse derivatives with potentially improved pharmacological profiles. This guide has provided an overview of the core reactivity of this nitrile group, including hydrolysis, reduction, Grignard reactions, and tetrazole formation. While specific, optimized protocols for this compound are not always available in the public domain, the provided general methodologies offer a solid foundation for further experimental work. The contextualization of indazole derivatives as kinase inhibitors within the MAPK signaling pathway underscores their therapeutic potential. It is anticipated that the continued exploration of the chemistry of this compound will lead to the discovery of novel and effective therapeutic agents.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of indazoles as inhibitors of Tpl2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. orgsyn.org [orgsyn.org]
- 6. Page loading... [wap.guidechem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN103319410A - Synthesis method of indazole compound - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
Introduction: The Significance of Tautomerism in the Indazole Scaffold
An In-depth Technical Guide to Tautomerism in 1H-Indazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Indazole, a bicyclic heteroaromatic system composed of a fused benzene and pyrazole ring, is a privileged scaffold in medicinal chemistry.[1][2][3][4] Its derivatives are central to numerous FDA-approved drugs, including Axitinib, Niraparib, and Pazopanib, which are used in the treatment of various cancers.[5][6] The biological activity of these compounds is intrinsically linked to their three-dimensional structure, particularly the presentation of hydrogen bond donors and acceptors which govern molecular recognition at the target site.[1][7]
A critical and influential aspect of indazole chemistry is the phenomenon of annular tautomerism.[1][5] Indazoles can theoretically exist in three tautomeric forms: 1H-indazole, 2H-indazole, and 3H-indazole.[1] However, the 3H-tautomer is markedly less stable and rarely observed.[1] Consequently, the most relevant and extensively studied equilibrium is that between the 1H- and 2H-tautomers.[1]
The 1H-indazole tautomer features a benzenoid aromatic system, whereas the 2H-indazole possesses a quinonoid character.[1][2][8] Due to the greater aromatic stabilization of the benzenoid form, the 1H-tautomer is thermodynamically more stable and is the predominant form in the gas phase, in solution, and in the solid state under most conditions.[1][2][5][6][9][8][10][11][12] Understanding and controlling this tautomeric equilibrium is paramount for drug development professionals, as it directly impacts a molecule's physicochemical properties, metabolic stability, and pharmacological activity.[1][5]
Quantitative Analysis of Tautomeric Stability
The greater stability of the 1H-tautomer has been quantified by numerous experimental and computational studies. The energy difference between the two forms is typically in the range of 2-5 kcal/mol.[8][13][14] This difference is primarily attributed to the loss of aromaticity in the quinoid structure of 2H-indazole.[8][15]
The relative stability can be expressed by the equilibrium constant (KT) and the Gibbs free energy difference (ΔG). The table below summarizes key quantitative data from various computational studies, providing a clear comparison of the energy differences calculated using different theoretical levels.
| Method/Level of Theory | Basis Set | Phase | ΔE (kcal/mol) | ΔH (kcal/mol) | ΔG (kcal/mol) | Reference |
| MP2 | 6-31G | Gas | 3.6 | 3.9 | 4.1 | [8][14] |
| MP2 | 6-31G** | Aqueous | - | - | ~4.1 (17.2 kJ/mol) | [8] |
| MP2 | cc-pVTZ | Gas | ~3.3 (13.6 kJ/mol) | - | - | [15] |
| B3LYP | 6-31G | Gas | - | - | ~5.1 (21.4 kJ/mol) | [8][16] |
| Experimental (pKa) | - | Water | - | - | 2.3 | [8] |
| Thermochemical | - | Gas/Condensed | - | - | 2.3 | [13] |
| DFT (B97X-D) | 6-31G* | - | 4.46 | - | - | [17] |
Note: Energy values were converted to kcal/mol for consistency where necessary (1 kcal = 4.184 kJ).
Factors Influencing the Tautomeric Equilibrium
While the 1H form is generally favored, the position of the tautomeric equilibrium is a delicate balance influenced by several factors, including electronic substituent effects, solvent polarity, and specific hydrogen bonding interactions.[1]
Substituent Effects
The electronic nature of substituents on the indazole ring can significantly alter the relative stabilities of the 1H- and 2H-tautomers.[1]
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro groups (-NO₂) can decrease the energy difference between the tautomers, although the 1H form typically remains more stable.[8][15]
-
Electron-Donating Groups (EDGs): EDGs can also modulate the electronic character of the ring and influence the equilibrium.
In some specific cases, particularly with certain substitution patterns, the 2H-tautomer can become more stable than the 1H form.[18]
Solvent Effects
The solvent environment plays a crucial role in determining the predominant tautomeric form in solution.[1]
-
Polarity: The 2H-indazole form has a significantly higher calculated dipole moment than the 1H form (e.g., 3.40 D for 2-methyl-2H-indazole vs. 1.50 D for 1-methyl-1H-indazole).[1] This suggests that polar solvents could preferentially stabilize the more polar 2H-tautomer.[1]
-
Hydrogen Bonding: Protic solvents capable of hydrogen bonding can interact differently with the N-H protons of the two tautomers, thereby shifting the equilibrium.[1]
Despite these influences, comprehensive studies have often shown that the 1H-form maintains its greater stability across a range of different solvents.[9][8]
Hydrogen Bonding
Specific intramolecular or intermolecular hydrogen bonds can provide a significant stabilizing force for the 2H-tautomer, which would otherwise be the minor form.[8][19] For instance, in certain 3-substituted indazoles, the formation of a strong intramolecular hydrogen bond can lock the molecule in the 2H-tautomeric state.[19] Similarly, intermolecular hydrogen bonds can lead to the formation of stable centrosymmetric dimers of the 2H-tautomer in the solid state or in aprotic solvents.[19]
Experimental Protocols for Tautomer Characterization
The unambiguous identification and quantification of indazole tautomers require a combination of spectroscopic and computational techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is one of the most powerful tools for studying tautomerism in solution.[20] Distinct differences in the chemical environments of the nuclei in the 1H- and 2H-forms lead to characteristic chemical shifts.[10][11]
| Nucleus | 1H-Indazole (in CDCl₃) | 2H-Indazole Derivative | Key Differentiating Feature |
| ¹H NMR | |||
| N-H | ~13.40 ppm (broad) | Absent | A very downfield, broad N-H proton signal is characteristic of the 1H-tautomer.[11] |
| H-3 | ~8.10 ppm (s) | ~8.4 ppm (s) | The H-3 proton is typically more deshielded (higher ppm) in the 2H-isomer.[11] |
| ¹³C NMR | |||
| C-3 | ~134.8 ppm | ~150 ppm | The C-3 carbon in 2H-indazoles is significantly deshielded compared to the 1H form.[11] |
| C-7a | ~140.0 ppm | ~125 ppm | The bridgehead C-7a carbon is notably more shielded in the 2H-isomer. |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve a precisely weighed sample (5-10 mg) of the indazole derivative in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the tautomeric ratio.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Ensure a sufficient relaxation delay (d1) to allow for quantitative integration, especially for the broad N-H proton.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans is required to achieve a good signal-to-noise ratio.
-
2D NMR (Optional but Recommended): For complex structures or mixtures of N-alkylated isomers, acquire 2D NMR spectra such as HMBC and NOESY to confirm connectivities and establish the definitive N-substitution pattern.[21]
-
Data Processing and Analysis: Process the spectra using appropriate software. Reference the chemical shifts to the residual solvent peak. Compare the observed chemical shifts, particularly for H-3, C-3, and C-7a, with known values for 1H- and 2H-indazole systems to determine the predominant tautomer. For mixtures, the ratio of tautomers can be determined by integrating characteristic, well-resolved signals in the ¹H NMR spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The difference in the electronic systems (benzenoid vs. quinonoid) results in distinct UV-Vis absorption spectra for the two tautomers, making this a useful technique for characterization.[22][23] The 2H-tautomer, with its more extended conjugation, often absorbs light more strongly and at longer wavelengths compared to the 1H-tautomer.[22]
Experimental Protocol: UV-Vis Analysis
-
Sample Preparation: Prepare dilute solutions of the indazole derivative in a UV-transparent solvent (e.g., acetonitrile, ethanol) at a known concentration (e.g., 10-100 µM).
-
Spectrum Acquisition: Record the absorption spectrum over a relevant wavelength range (e.g., 200-400 nm) using a dual-beam spectrophotometer, with a cuvette containing the pure solvent as a reference.
-
Data Analysis: Compare the λmax values and molar absorptivity (ε) with those of known 1-methyl-1H-indazole and 2-methyl-2H-indazole standards to infer the predominant tautomeric form in solution.
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive method for determining the tautomeric form in the solid state.[19] It allows for the precise location of all atoms, including the hydrogen on the nitrogen, unambiguously identifying the structure.
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: Grow single crystals of the indazole derivative suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a controlled temperature (often low temperature, e.g., 100 K).
-
Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods, followed by refinement of the atomic positions and thermal parameters to yield the final molecular structure, which will clearly show the position of the N-H proton.
Computational Chemistry
Theoretical calculations are invaluable for predicting the relative stabilities of tautomers and corroborating experimental findings.[15][18]
Experimental Protocol: Computational Analysis
-
Structure Building: Build the 3D structures of both the 1H- and 2H-tautomers of the indazole derivative of interest.
-
Geometry Optimization: Perform a full geometry optimization for each tautomer using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP or a post-Hartree-Fock method like MP2, and an appropriate basis set (e.g., 6-31G**).[18]
-
Frequency Calculation: Perform a frequency calculation on the optimized geometries to confirm that they are true energy minima (i.e., no imaginary frequencies). This also provides thermochemical data for calculating enthalpy (H) and Gibbs free energy (G).
-
Energy Comparison: Compare the calculated electronic energies (E) or, more accurately, the Gibbs free energies (G) of the two tautomers. The tautomer with the lower energy is predicted to be the more stable form. The energy difference can be used to predict the equilibrium constant KT.
Implications in Drug Design and Development
A thorough understanding of indazole tautomerism is not merely an academic exercise; it is a critical component of rational drug design. The position of the N-H proton dictates the molecule's hydrogen bonding capabilities, which is fundamental for molecular recognition and binding affinity to biological targets like protein kinases.[1][7]
-
Target Binding: The 1H- and 2H-tautomers present different hydrogen bond donor/acceptor patterns. A switch from one tautomer to another can lead to a complete loss of biological activity if a key hydrogen bond is disrupted.
-
Physicochemical Properties: Tautomerism influences key properties such as pKa, lipophilicity (logP), solubility, and crystal packing, all of which affect a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[1][5]
-
Bioisosterism: Both 1H- and 2H-indazoles are recognized as effective bioisosteres for other important functional groups like indole and phenol.[7] Unlike indole, indazole possesses an additional nitrogen atom that can act as a hydrogen bond acceptor, potentially offering improved target affinity or a modified physicochemical profile.[7]
Conclusion
Tautomerism in 1H-indazole derivatives is a fundamental concept with profound implications for medicinal chemistry and drug development. While the benzenoid 1H-tautomer is generally the more stable and predominant form, this equilibrium can be influenced by substituents, solvent, and specific hydrogen bonding interactions. For researchers, a multi-faceted approach employing high-resolution spectroscopy (NMR), crystallography, and computational chemistry is essential for the unambiguous characterization of the tautomeric state of any new indazole-based compound. This rigorous characterization is a prerequisite for understanding structure-activity relationships (SAR) and for the rational design and optimization of novel, effective, and safe therapeutics built upon the versatile indazole scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Indazoles Chemistry and Biological Activities | CoLab [colab.ws]
- 5. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. img01.pharmablock.com [img01.pharmablock.com]
- 8. benchchem.com [benchchem.com]
- 9. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Importance of aromaticity on the relative stabilities of indazole annular tautomers: an ab initio study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. wuxibiology.com [wuxibiology.com]
- 18. Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 2 H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to CAS Number 141290-59-7 and the Associated Compound 1-(3-Pyridinyl)-1,2,5,6-tetrahydropyridine
Disclaimer: There is a discrepancy between the provided CAS number and the chemical name. CAS number 141290-59-7 corresponds to 1H-Indazole-6-carbonitrile . The chemical name 1-(3-Pyridinyl)-1,2,5,6-tetrahydropyridine is a distinct compound. This guide will provide a comprehensive overview of both chemical entities to address the user's query in its entirety.
Part 1: this compound (CAS 141290-59-7)
Introduction: this compound is a heterocyclic aromatic compound featuring a fused benzene and pyrazole ring system, with a nitrile functional group. The indazole scaffold is a "privileged" structure in medicinal chemistry, frequently appearing in compounds with a wide range of biological activities.[1] This compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the fields of oncology and neurology.[2]
Chemical and Physical Properties
| Property | Value |
| CAS Number | 141290-59-7 |
| IUPAC Name | This compound |
| Synonyms | 6-Cyano-1H-indazole, 6-Cyanoindazole |
| Molecular Formula | C₈H₅N₃ |
| Molecular Weight | 143.15 g/mol |
| Appearance | Solid |
| Melting Point | 128-135 °C |
| SMILES | N#Cc1ccc2cn[nH]c2c1 |
| InChI Key | QVGRVWCYOJDNQK-UHFFFAOYSA-N |
Suppliers
| Supplier | Purity |
| Sigma-Aldrich | 95% |
| Sunway Pharm Ltd | 97% |
| BLD Pharm | Inquire |
| Chem-Impex | Inquire |
Biological Activity and Research Applications
Derivatives of 1H-indazole are known to exhibit a broad spectrum of pharmacological properties, including anti-inflammatory, antibacterial, anti-HIV, and antitumor effects.[1][3] Specifically, this compound and its derivatives are of interest for their potential as anticancer agents.[4][5] The indazole ring system is present in several bioactive molecules, and ongoing research is exploring their mechanisms of action for drug development.[4] Some indazole derivatives have been studied for their inhibitory effects on kinases, such as checkpoint kinases 1 and 2, which are critical in cell cycle regulation, suggesting a potential mechanism for their anticancer properties.[4]
Experimental Protocols
General Synthesis of this compound:
A common synthetic route for 1H-indazole derivatives involves the cyclization of appropriately substituted precursors. While a specific, detailed experimental protocol for the industrial synthesis of this compound is proprietary, a representative laboratory-scale synthesis can be adapted from known methods for similar indazoles. One general approach is the reaction of a substituted aminobenzonitrile with a source of the pyrazole ring nitrogen atoms, followed by cyclization.
-
Reaction: A substituted 2-aminobenzonitrile is reacted with a diazotizing agent (e.g., sodium nitrite in acidic conditions) to form a diazonium salt.
-
Cyclization: The diazonium salt is then induced to cyclize, often through a reduction step, to form the indazole ring system. The specific conditions (temperature, solvent, catalyst) would be optimized for this particular substrate.
-
Purification: The crude product is then purified using standard laboratory techniques such as recrystallization or column chromatography to yield pure this compound.
Synthesis of 1H-Indazole-3-carbonitrile (A Related Isomer):
A detailed, peer-reviewed procedure for the synthesis of the related isomer, 1H-indazole-3-carbonitrile, has been published in Organic Syntheses.[6] This procedure involves the palladium-catalyzed cyanation of 3-iodo-1H-indazole.
-
Reaction Setup: In a reaction vessel under an inert atmosphere (argon), 3-iodo-1H-indazole, potassium ferrocyanide trihydrate, allylpalladium(II) chloride dimer, and Xantphos are combined in N,N-dimethylacetamide (DMAc) and water.[6]
-
Heating: The reaction mixture is heated to 120 °C for 24 hours.[6]
-
Workup: After cooling, the reaction mixture is diluted with 2-methyltetrahydrofuran (2-MeTHF) and water. The organic layer is separated, washed, and then concentrated.[6]
-
Purification: The crude product is purified by column chromatography on silica gel to afford 1H-indazole-3-carbonitrile.[6]
Visualizations
Caption: Generalized synthetic workflow for 1H-indazole derivatives.
Caption: Potential mechanism of action for indazole derivatives via kinase inhibition.
Part 2: 1-(3-Pyridinyl)-1,2,5,6-tetrahydropyridine
Introduction: 1-(3-Pyridinyl)-1,2,5,6-tetrahydropyridine belongs to the tetrahydropyridine class of compounds. The tetrahydropyridine moiety is a core structure in many biologically active molecules, including numerous alkaloids.[7] The discovery of the neurotoxic properties of a related compound, 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), has spurred extensive research into the synthesis and pharmacological effects of this class of compounds.[7] Derivatives of tetrahydropyridine have been investigated for a variety of therapeutic applications, including as muscarinic agonists for potential use in Alzheimer's disease.[8]
General Chemical and Physical Properties (of the parent 1,2,3,6-Tetrahydropyridine)
| Property | Value |
| CAS Number | 694-05-3 (for 1,2,3,6-Tetrahydropyridine) |
| Molecular Formula | C₅H₉N |
| Molecular Weight | 83.13 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 108 °C |
| Melting Point | -48 °C |
| Density | 0.911 g/mL at 25 °C |
Suppliers
Specific suppliers for 1-(3-Pyridinyl)-1,2,5,6-tetrahydropyridine were not readily identified in the search. However, the parent compound, 1,2,3,6-tetrahydropyridine, is available from suppliers such as Sigma-Aldrich . Custom synthesis would likely be required for this specific derivative.
Biological Activity and Research Applications
The biological activities of tetrahydropyridine derivatives are diverse. Some are being explored as selective M1 muscarinic agonists, which could be beneficial in treating cognitive deficits associated with Alzheimer's disease.[9]
A significant area of research involving tetrahydropyridines is in the study of Parkinson's disease. The compound 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is a potent neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, inducing a syndrome in animal models that closely resembles human Parkinson's disease.[10] MPTP is metabolized to the toxic species 1-methyl-4-phenylpyridinium (MPP+), which then leads to neuronal death through mechanisms involving oxidative stress and mitochondrial dysfunction.[10] The study of MPTP has been instrumental in understanding the pathophysiology of Parkinson's disease.
Experimental Protocols
General Synthesis of Substituted Tetrahydropyridines:
Numerous methods exist for the synthesis of tetrahydropyridine derivatives. A common approach is the partial reduction of a corresponding pyridine or the cyclization of an appropriate acyclic precursor.
-
Partial Reduction of Pyridines: A substituted pyridine can be partially reduced using a variety of reducing agents, such as sodium borohydride, often after activation of the pyridine ring (e.g., by N-acylation).[11] The regioselectivity of the reduction can be controlled by the choice of activating group and reducing agent.
-
Aza-Diels-Alder Reaction: An aza-Diels-Alder reaction between an imine and a diene can be a powerful method for constructing the tetrahydropyridine ring system.[12]
-
Ring-Closing Metathesis: An acyclic diene containing a nitrogen atom can be cyclized using a ruthenium catalyst in a ring-closing metathesis reaction to form the tetrahydropyridine ring.
Experimental Protocol for MPTP-Induced Neurodegeneration in Mice (A Model System):
This protocol is provided as an example of how a tetrahydropyridine derivative is used in a research setting.
-
Animal Model: Male C57BL/6 mice are commonly used as they are sensitive to MPTP-induced neurotoxicity.[13]
-
MPTP Administration: MPTP hydrochloride is dissolved in saline and administered to the mice via intraperitoneal injections. A common regimen is four injections at two-hour intervals.[14]
-
Tissue Collection: At a set time point after the final injection (e.g., 7 days), the animals are euthanized, and the brains are rapidly removed. The striatum and substantia nigra are dissected for analysis.[14]
-
Analysis: The tissues can be analyzed for dopamine levels using high-performance liquid chromatography (HPLC), the number of dopaminergic neurons using immunohistochemistry for tyrosine hydroxylase, and markers of oxidative stress or apoptosis.[14]
Visualizations
Caption: A common synthetic route to tetrahydropyridines via partial reduction.
Caption: The metabolic activation and mechanism of MPTP neurotoxicity.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives | MDPI [mdpi.com]
- 4. Buy this compound | 141290-59-7 [smolecule.com]
- 5. researchgate.net [researchgate.net]
- 6. orgsyn.org [orgsyn.org]
- 7. iris.unime.it [iris.unime.it]
- 8. Synthesis and biological characterization of 1-methyl-1,2,5,6-tetrahydropyridyl-1,2,5-thiadiazole derivatives as muscarinic agonists for the treatment of neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological characterization of 1,4,5,6-tetrahydropyrimidine and 2-amino-3,4,5,6-tetrahydropyridine derivatives as selective m1 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metallobiology of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 1,2,3,6-Tetrahydropyridine Synthesis [organic-chemistry.org]
- 13. Effect of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine on striatal dopamine receptors in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
The Indazole Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The indazole scaffold, a bicyclic heterocyclic aromatic organic compound, has emerged as a "privileged structure" in medicinal chemistry. Its unique structural and electronic properties enable it to interact with a wide range of biological targets, making it a versatile core for the development of novel therapeutics. This technical guide provides a comprehensive overview of the diverse biological activities of the indazole scaffold, with a focus on its applications in oncology, neurodegenerative diseases, and inflammatory conditions. The guide summarizes key quantitative data, details common experimental protocols, and visualizes critical signaling pathways to provide a thorough resource for professionals in drug discovery and development.
Anticancer Activity: A Cornerstone of Indazole Therapeutics
The most prominent application of the indazole scaffold is in the development of anticancer agents. Several FDA-approved drugs, including Axitinib, Pazopanib, and Niraparib, feature this core structure and function primarily as kinase inhibitors.[1][2] These drugs target key signaling pathways that are often dysregulated in cancer, leading to uncontrolled cell proliferation, survival, and angiogenesis.
Indazole derivatives have demonstrated potent inhibitory activity against a variety of cancer cell lines. The antiproliferative effects are often mediated through the induction of apoptosis, characterized by the upregulation of pro-apoptotic proteins like Bax and cleaved caspase-3, and the downregulation of anti-apoptotic proteins such as Bcl-2.[2][3] Furthermore, some derivatives have been shown to increase the levels of reactive oxygen species (ROS) and decrease the mitochondrial membrane potential in cancer cells, further contributing to apoptotic cell death.[3] Beyond inducing apoptosis, certain indazole compounds can inhibit cancer cell migration and invasion by modulating the activity of matrix metalloproteinases (MMPs) and their tissue inhibitors (TIMPs).[3]
Quantitative Analysis of Anticancer Activity
The following table summarizes the in vitro antiproliferative activity (IC50 values) of representative indazole derivatives against various human cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 2f | A549 (Lung) | 0.89 | [4] |
| 4T1 (Breast) | 0.23 | [3][4] | |
| HepG2 (Liver) | 1.15 | [4] | |
| MCF-7 (Breast) | 0.43 | [4] | |
| HCT116 (Colon) | 0.56 | [4] | |
| Compound 9f | HCT116 (Colon) | 14.3 ± 4.4 | [5] |
| N-(4-fluorobenzyl)-1H-indazol-6-amine (9f) | MRC5 (Normal Lung Fibroblast) | >100 | [5] |
| Compound 6o | K562 (Leukemia) | 5.15 | [4] |
| A549 (Lung) | >40 | [4] | |
| PC-3 (Prostate) | 18.3 | [4] | |
| Compound 4 | A2780 (Ovarian) | 4.21 | [4] |
| A549 (Lung) | 18.6 | [4] | |
| Compound 9 | A2780 (Ovarian) | 5.47 | [4] |
| A549 (Lung) | 7.73 | [4] |
Key Signaling Pathways in Indazole-Mediated Anticancer Activity
A common mechanism by which indazole derivatives exert their anticancer effects is through the inhibition of protein kinases involved in critical signaling pathways. The PI3K/AKT/mTOR pathway, which is central to cell growth, proliferation, and survival, is a frequent target.
Experimental Protocols for Assessing Anticancer Activity
MTT Assay for Cell Proliferation
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Materials:
-
Human cancer cell lines
-
96-well plates
-
Indazole compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[4]
-
Compound Treatment: Prepare serial dilutions of the indazole compounds in the culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only). Incubate for 48-72 hours.[4]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.[4]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[4]
-
Data Analysis: The percentage of cell viability is calculated using the formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.[4]
Neuroprotective Effects of Indazole Derivatives
Beyond oncology, the indazole scaffold has shown significant promise in the field of neurodegenerative diseases, particularly Parkinson's Disease (PD).[6] The mechanism of action often involves the inhibition of tau protein hyperphosphorylation, a key pathological hallmark of several neurodegenerative disorders.[6][7]
A notable example is the 6-amino-1-methyl-indazole (AMI) derivative, which has demonstrated neuroprotective properties in cellular models of Parkinson's Disease.[6][7] AMI has been shown to increase cell viability and reduce apoptosis in neuronal cells exposed to neurotoxins.[7] This protective effect is associated with a decrease in the expression of phosphorylated tau (p-tau) and its upstream kinase, glycogen synthase kinase-3 beta (GSK-3β).[6][7]
Quantitative Data on Neuroprotective Activity
The following table summarizes key quantitative findings from in vitro studies on the effects of 6-amino-1-methyl-indazole (AMI) in a cellular model of Parkinson's Disease.
| Parameter | Condition | Result | Reference |
| Cell Viability | SH-SY5Y cells + MPP⁺ | Increased with AMI treatment | [7] |
| Apoptosis | SH-SY5Y cells + MPP⁺ | Alleviated with AMI treatment | [7] |
| p-tau Expression | SH-SY5Y cells + MPP⁺ | Significantly decreased with AMI treatment | [7] |
| p-GSK-3β Expression | SH-SY5Y cells + MPP⁺ | Significantly decreased with AMI treatment | [6] |
Signaling Pathway in Neuroprotection
The neuroprotective effects of certain indazole derivatives are linked to their ability to modulate the GSK-3β/tau phosphorylation axis.
Experimental Protocol for Assessing Neuroprotection
Western Blot Analysis for p-tau and p-GSK-3β
Western blotting is a widely used technique to detect specific proteins in a sample. This protocol outlines the steps to measure the levels of phosphorylated tau and GSK-3β.
Materials:
-
Cell lysates from treated and untreated cells
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-p-tau, anti-total tau, anti-p-GSK-3β, anti-total GSK-3β, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents
Procedure:
-
Protein Extraction and Quantification: Lyse cells and collect protein extracts. Determine the protein concentration using a BCA assay.[6]
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.[6]
-
Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.[6]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-tau, total tau, p-GSK-3β, total GSK-3β, and a loading control (e.g., β-actin).[6]
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibodies.[6]
-
Detection: Visualize the protein bands using an ECL detection system.[6]
Anti-inflammatory and Other Biological Activities
The versatility of the indazole scaffold extends to the treatment of inflammatory conditions.[8][9][10] Indazole derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β).[10] Some compounds also exhibit inhibitory activity against cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[10]
Beyond these major areas, the indazole core has been explored for a wide range of other biological activities, including antibacterial, antifungal, anti-HIV, and antiarrhythmic effects.[8][9][11]
Quantitative Data on Anti-inflammatory Activity
The following table presents the IC50 values of indazole and its derivatives for the inhibition of COX-2 and IL-1β.
| Compound | Target | IC50 (µM) | Reference |
| Indazole | COX-2 | 23.42 | [10] |
| 5-Aminoindazole | COX-2 | 12.32 | [10] |
| 6-Nitroindazole | COX-2 | 19.22 | [10] |
| Indazole | IL-1β | 120.59 | [10] |
| 5-Aminoindazole | IL-1β | 220.46 | [10] |
| 6-Nitroindazole | IL-1β | 100.75 | [10] |
Conclusion
The indazole scaffold is a remarkably versatile and privileged structure in medicinal chemistry, with a broad spectrum of biological activities. Its prominence in oncology, particularly as a core for kinase inhibitors, is well-established with several marketed drugs. Furthermore, emerging research highlights its significant potential in treating neurodegenerative and inflammatory diseases. The ability to readily synthesize a diverse library of derivatives allows for fine-tuning of their pharmacological properties. Future research will undoubtedly continue to uncover new therapeutic applications for this remarkable scaffold, solidifying its importance in the ongoing quest for novel and effective medicines.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. benchchem.com [benchchem.com]
- 7. AMI, an Indazole Derivative, Improves Parkinson's Disease by Inhibiting Tau Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Derivatization of 1H-Indazole-6-carbonitrile at the N1 Position: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic methodologies for the derivatization of the 1H-indazole-6-carbonitrile core at the N1 position. The strategic functionalization of this scaffold is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by the resulting N1-substituted indazole derivatives, particularly in the realm of oncology. This document details experimental protocols, presents quantitative data in structured tables, and visualizes key reaction workflows and biological signaling pathways.
Introduction to N1-Derivatization of this compound
The this compound moiety is a privileged scaffold in drug discovery. The presence of the nitrile group at the C6 position offers a versatile handle for further chemical modifications, while the two nitrogen atoms in the pyrazole ring present opportunities for substitution. Derivatization at the N1 position is a common strategy to modulate the physicochemical and pharmacological properties of indazole-based compounds. Regioselective N1-functionalization is often favored under thermodynamic control, as the 1H-indazole tautomer is generally more stable than the 2H-tautomer.[1][2]
N1-substituted indazole derivatives have demonstrated a broad spectrum of biological activities, including potent kinase inhibition, making them attractive candidates for the development of novel therapeutics.[3][4] This guide will focus on the three primary methods of N1-derivatization: alkylation, arylation, and acylation.
N1-Alkylation of this compound
N-alkylation is a widely employed method for introducing a variety of alkyl groups at the N1 position of the indazole ring. The choice of base and solvent system is crucial for achieving high regioselectivity.
Experimental Protocols for N1-Alkylation
Method 1: Sodium Hydride in Tetrahydrofuran
This method is a robust and highly regioselective protocol for the N1-alkylation of indazoles, particularly those with electron-withdrawing groups.[1]
-
Preparation: To a solution of this compound (1.0 equiv) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise at 0 °C.
-
Deprotonation: Stir the suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Add the desired alkyl halide (1.1-1.5 equiv) dropwise to the reaction mixture.
-
Reaction: Stir the reaction at room temperature or heat as required, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Method 2: Potassium Carbonate in Dimethylformamide
This method offers a milder alternative to sodium hydride and is also effective for N1-alkylation.
-
Preparation: Suspend this compound (1.0 equiv) and anhydrous potassium carbonate (K₂CO₃, 1.5-2.0 equiv) in anhydrous dimethylformamide (DMF).
-
Alkylation: Add the alkyl halide (1.1 equiv) to the suspension.
-
Reaction: Stir the mixture at room temperature or heat as necessary until the reaction is complete.
-
Work-up: Pour the reaction mixture into water.
-
Extraction: Extract the product with an appropriate organic solvent.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
Quantitative Data for N1-Alkylation
| Starting Material | Alkylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 5-Cyano-1H-indazole | Alkyl chloride | K₂CO₃ | Ethyl Acetate | 60 | - | 88 (N1) | [5] |
| 1H-Indazole | n-Pentyl bromide | NaH | THF | 50 | 24 | >99 (N1) | [1][2] |
| 1H-Indazole | n-Pentyl bromide | Cs₂CO₃ | DMF | RT | 16 | 55 (N1) | [6] |
Note: Data for 5-cyano-1H-indazole is included as a close structural analog to this compound.
N1-Arylation of this compound
The introduction of an aryl group at the N1 position can be achieved through copper-catalyzed cross-coupling reactions.
Experimental Protocol for N1-Arylation
Copper-Catalyzed N-Arylation
This protocol describes a general method for the N-arylation of indazoles using a copper catalyst.[7]
-
Preparation: In a reaction vessel, combine this compound (1.0 equiv), the aryl halide (1.2 equiv), copper(I) iodide (CuI, 0.1 equiv), a suitable ligand (e.g., 1,10-phenanthroline, 0.2 equiv), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv) in an appropriate solvent such as DMF or dioxane.
-
Reaction: Heat the mixture under an inert atmosphere at a temperature ranging from 100 to 140 °C. Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature and dilute with an organic solvent.
-
Purification: Filter the mixture through a pad of Celite, wash with the organic solvent, and concentrate the filtrate. Purify the crude product by column chromatography.
Quantitative Data for N1-Arylation
| Starting Material | Arylating Agent | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| o-chlorinated arylhydrazones | - | CuI | 1,10-phenanthroline | KOH | DMF | 120 | 12-48 | 10-70 | [7] |
Note: This data is for the synthesis of N-phenyl-1H-indazoles from arylhydrazone precursors, which is a related transformation.
N1-Acylation of this compound
N-acylation introduces an acyl group at the N1 position, which can serve as a key intermediate for further functionalization or as a final bioactive compound. Regioselective N1-acylation is often achieved, as the N2-acylindazole can isomerize to the more thermodynamically stable N1-isomer.[1][2]
Experimental Protocol for N1-Acylation
Electrochemical N1-Acylation
This modern, base-free method provides high selectivity for the N1 position.[8]
-
Electrochemical Setup: In an undivided electrochemical cell equipped with a carbon anode and a platinum cathode, dissolve this compound in an appropriate electrolyte solution (e.g., tetrabutylammonium tetrafluoroborate in acetonitrile).
-
Reduction: Apply a constant current to reduce the indazole to its anion.
-
Acylation: Add the acid anhydride (1.5 equiv) to the reaction mixture.
-
Reaction: Continue the electrolysis at a reduced current until the reaction is complete.
-
Work-up: Upon completion, evaporate the solvent.
-
Purification: Purify the residue by column chromatography to isolate the N1-acylated product.
Quantitative Data for N1-Acylation
| Starting Material | Acylating Agent | Method | Solvent | Yield (%) | Reference |
| Indazole | Acetic Anhydride | Electrochemical | Acetonitrile | 82 (N1) | [8] |
| Indazole | Benzoic Anhydride | Electrochemical | Acetonitrile | 75 (N1) | [8] |
Biological Significance and Signaling Pathways
N1-substituted indazole derivatives have emerged as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[4]
Kinase Inhibition
Many N1-functionalized indazoles target key kinases involved in cancer cell proliferation, survival, and angiogenesis. These include, but are not limited to, Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Fibroblast Growth Factor Receptor (FGFR).[3][4] The indazole scaffold often acts as a hinge-binder in the ATP-binding pocket of these kinases.
Figure 1: General workflow of kinase inhibition.
p53/MDM2 and HIF-1α Signaling Pathways
Some indazole derivatives have been shown to exert their anticancer effects by modulating key signaling pathways such as the p53/MDM2 and Hypoxia-Inducible Factor-1α (HIF-1α) pathways.[9][10]
Figure 2: Modulation of key cancer-related signaling pathways.
Conclusion
The derivatization of this compound at the N1 position is a critical strategy in the development of novel therapeutic agents. This guide has provided a detailed overview of the primary synthetic methodologies for N1-alkylation, N1-arylation, and N1-acylation, supported by experimental protocols and quantitative data. The visualization of the general kinase inhibition mechanism and the modulation of key cancer-related signaling pathways underscores the therapeutic potential of these compounds. Further exploration and optimization of these synthetic routes will undoubtedly lead to the discovery of new and potent drug candidates.
References
- 1. d-nb.info [d-nb.info]
- 2. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 7. Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective N1-Acylation of Indazoles with Acid Anhydrides Using an Electrochemical Approach [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Molecular dynamics and 3D-QSAR studies on indazole derivatives as HIF-1α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Palladium-Catalyzed Cyanation of 6-Halo-1H-Indazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cyanation of 6-halo-1H-indazoles, a critical transformation for the synthesis of pharmaceutically relevant compounds. The resulting 6-cyano-1H-indazole scaffold is a key building block in the development of various therapeutic agents, particularly kinase inhibitors.
Introduction
The indazole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][2] Specifically, functionalization at the 6-position of the indazole ring is crucial for modulating the pharmacological activity of these molecules. The cyano group is a versatile functional group that can act as a hydrogen bond acceptor, a bioisostere for other functional groups, or be further transformed into amines, amides, or carboxylic acids.[3][4]
Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis due to their broad substrate scope and functional group tolerance.[5] The cyanation of aryl and heteroaryl halides offers a direct and efficient route to the corresponding nitriles.[6] This document outlines the key considerations and provides detailed experimental protocols for the successful palladium-catalyzed cyanation of 6-halo-1H-indazoles.
Data Presentation: A Survey of Reaction Conditions
The efficiency of the palladium-catalyzed cyanation of 6-halo-1H-indazoles is influenced by several factors, including the choice of catalyst, ligand, cyanide source, solvent, and base. Below is a summary of typical reaction conditions gleaned from the literature for the cyanation of related heteroaryl halides.
| Substrate (Example) | Palladium Catalyst (mol%) | Ligand (mol%) | Cyanide Source (equiv) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 6-Bromo-1H-indazole | Pd(OAc)₂ (2) | dppf (4) | Zn(CN)₂ (0.6) | - | DMAC | 120 | 12 | ~80-95 |
| 6-Chloro-1H-indazole | Pd₂(dba)₃ (1) | cataCXium® A (2) | Zn(CN)₂ (0.6) | Zn dust (0.2) | DMA | 130 | 18 | ~70-90 |
| 6-Bromo-1H-indazole | Pd(OAc)₂ (2) | CM-phos (4) | K₄[Fe(CN)₆] (0.5) | Na₂CO₃ (0.12) | MeCN/H₂O | 70 | 18 | ~75-95[1] |
| 3-Chloroindazole | Palladacycle Precatalyst (0.7) | L1 ligand (0.7) | K₄[Fe(CN)₆]·3H₂O (0.5) | KOAc (0.125) | Dioxane/H₂O | 100 | 1 | 95[4] |
| Heteroaryl Bromide | [(allyl)PdCl]₂ (1) | DPEphos (2) | K₄[Fe(CN)₆] (0.5) | Et₂N (2) | MeCN/H₂O | 75 | 12 | High[6] |
Note: Yields are approximate and can vary based on the specific substrate and reaction scale. dppf = 1,1'-Bis(diphenylphosphino)ferrocene; dba = dibenzylideneacetone; DMAC = N,N-Dimethylacetamide; DMA = N,N-Dimethylaniline; MeCN = Acetonitrile.
Experimental Protocols
The following are detailed protocols for the palladium-catalyzed cyanation of 6-halo-1H-indazoles using two common cyanide sources.
Protocol 1: Cyanation using Zinc Cyanide (Zn(CN)₂)
This protocol is adapted from general procedures for the cyanation of heteroaryl halides.
Materials:
-
6-Bromo-1H-indazole or 6-Chloro-1H-indazole (1.0 mmol)
-
Zinc Cyanide (Zn(CN)₂) (0.6 mmol, 0.6 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol%)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf) (0.02 mmol, 2 mol%)
-
N,N-Dimethylacetamide (DMAC) (5 mL)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a dry round-bottom flask or sealed tube, add 6-halo-1H-indazole (1.0 mmol), zinc cyanide (0.6 mmol), Pd₂(dba)₃ (0.01 mmol), and dppf (0.02 mmol).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous, degassed DMAC (5 mL) via syringe.
-
Heat the reaction mixture to 120-130 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 12-18 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Filter the mixture through a pad of celite to remove insoluble inorganic salts.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 6-cyano-1H-indazole.
Protocol 2: Cyanation using Potassium Ferrocyanide (K₄[Fe(CN)₆])
This protocol utilizes a less toxic and more environmentally benign cyanide source.[1][7]
Materials:
-
6-Bromo-1H-indazole or 6-Chloro-1H-indazole (1.0 mmol)
-
Potassium Ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O) (0.5 mmol, 0.5 equiv)[4]
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
CM-phos (a biarylphosphine ligand) or similar ligand (0.04 mmol, 4 mol%)[1]
-
Sodium Carbonate (Na₂CO₃) (0.12 mmol, 0.12 equiv)[1]
-
Acetonitrile (MeCN) (4 mL)
-
Degassed Water (1 mL)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a screw-cap vial, combine the 6-halo-1H-indazole (1.0 mmol), K₄[Fe(CN)₆]·3H₂O (0.5 mmol), Pd(OAc)₂ (0.02 mmol), CM-phos (0.04 mmol), and Na₂CO₃ (0.12 mmol).[1][4]
-
Seal the vial and evacuate and backfill with an inert gas (Nitrogen or Argon) for three cycles.[4]
-
Add acetonitrile (4 mL) and degassed water (1 mL) via syringe.
-
Place the vial in a preheated oil bath at 70-100 °C and stir vigorously.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Separate the layers and extract the aqueous phase with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent in vacuo.
-
Purify the residue by flash column chromatography to yield the desired 6-cyano-1H-indazole.
Visualizations
Experimental Workflow
Caption: General workflow for palladium-catalyzed cyanation.
Signaling Pathway: Inhibition of Receptor Tyrosine Kinase (RTK) Signaling
Many indazole-based compounds function as kinase inhibitors. 6-Cyano-1H-indazole can serve as a key pharmacophore in the design of such inhibitors that target aberrant signaling pathways in diseases like cancer.
Caption: Inhibition of RTK signaling by an indazole derivative.
Safety Considerations
-
Cyanide Sources: Zinc cyanide and potassium ferrocyanide are toxic. Handle these reagents with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation of dust and contact with skin.
-
Palladium Catalysts: Palladium compounds can be toxic and are expensive. Handle with care to avoid inhalation and skin contact.
-
Solvents: Many organic solvents used in these reactions (e.g., DMAC, dioxane, acetonitrile) are flammable and/or toxic. Use in a well-ventilated area and away from ignition sources.
-
Inert Atmosphere: Reactions are sensitive to air and moisture. Proper inert gas techniques are necessary for optimal results.
Conclusion
The palladium-catalyzed cyanation of 6-halo-1H-indazoles is a powerful and versatile method for the synthesis of key intermediates in drug discovery. By carefully selecting the catalyst, ligand, cyanide source, and reaction conditions, researchers can efficiently access 6-cyano-1H-indazole and its derivatives. The protocols and data provided herein serve as a valuable resource for scientists engaged in the synthesis and development of novel indazole-based therapeutics.
References
- 1. A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6] [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Palladium-Catalyzed Cyanations of Aryl Imidazolylsulfonates with K4[Fe(CN)6]: A Pragmatic Approach to Benzonitriles from Phenols [organic-chemistry.org]
- 7. Ni-Catalyzed Cyanation of (Hetero)Aryl Electrophiles Using the Nontoxic Cyanating Reagent K4[Fe(CN)6] - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki Coupling Reactions with 1H-Indazole-6-carbonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing Suzuki-Miyaura cross-coupling reactions on 1H-indazole-6-carbonitrile derivatives. The indazole scaffold is a privileged structure in medicinal chemistry, frequently found in kinase inhibitors and other therapeutic agents. The functionalization of this core, particularly through the introduction of aryl and heteroaryl moieties via Suzuki coupling, is a cornerstone of modern drug discovery. This document outlines a detailed protocol for the coupling of a readily available, functionalized indazole, 6-bromo-1H-indazole-3-carbonitrile, with various boronic acids.
Introduction to Suzuki Coupling on Indazoles
The Suzuki-Miyaura cross-coupling reaction is a robust and versatile palladium-catalyzed method for the formation of carbon-carbon bonds. In the context of drug development, it allows for the modular synthesis of a library of compounds from a common intermediate, facilitating structure-activity relationship (SAR) studies. For indazole derivatives, this reaction is typically employed to couple a halo-indazole with an organoboron reagent. The electron-withdrawing nature of the nitrile group at the 6-position of the indazole ring can influence the reactivity of the molecule, generally facilitating the oxidative addition step of the catalytic cycle.
Proposed Synthetic Workflow
The following workflow outlines the process from starting materials to the final coupled products. The key starting material, 6-bromo-1H-indazole-3-carbonitrile, is commercially available, simplifying the initial steps of the synthetic campaign.
Caption: General workflow for the Suzuki coupling of 6-bromo-1H-indazole-3-carbonitrile.
Experimental Protocol: Suzuki Coupling of 6-Bromo-1H-indazole-3-carbonitrile
This protocol describes a general procedure for the Suzuki coupling of 6-bromo-1H-indazole-3-carbonitrile with a representative arylboronic acid.
Materials:
-
6-Bromo-1H-indazole-3-carbonitrile
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, DMF, or toluene/water mixture)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or microwave vial, add 6-bromo-1H-indazole-3-carbonitrile (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the anhydrous solvent. Degas the resulting mixture by bubbling with the inert gas for 15-20 minutes.
-
Catalyst Introduction: Add the palladium catalyst (2-5 mol%) to the reaction mixture under a stream of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 6-aryl-1H-indazole-3-carbonitrile.
Data Presentation: Representative Reaction Conditions
The choice of catalyst, base, and solvent can significantly impact the yield of the Suzuki coupling reaction. The following table summarizes typical conditions that can be screened for the coupling of 6-bromo-1H-indazole-3-carbonitrile with phenylboronic acid.
| Entry | Palladium Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 100 | 12 | 75-85 |
| 2 | PdCl₂(dppf) (3) | Cs₂CO₃ (2.5) | DMF | 110 | 8 | 80-90 |
| 3 | Pd(OAc)₂ (2) + SPhos (4) | K₃PO₄ (3.0) | Toluene/H₂O (10:1) | 90 | 16 | 85-95 |
| 4 | Pd(PPh₃)₄ (5) | Na₂CO₃ (2.0) | DME/H₂O (3:1) | 85 | 18 | 70-80 |
Yields are estimated based on similar reactions reported in the literature and will vary depending on the specific arylboronic acid used.
Catalytic Cycle and Potential Biological Application
The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.
The Versatile Scaffold: 1H-Indazole-6-carbonitrile in the Synthesis of Potent Kinase Inhibitors
Introduction
The 1H-indazole core is a privileged scaffold in medicinal chemistry, bearing a structural resemblance to the purine ring of ATP. This mimicry allows indazole-based compounds to effectively target the ATP-binding site of numerous protein kinases, making them a cornerstone in the development of targeted cancer therapies. Among the various substituted indazoles, 1H-indazole-6-carbonitrile has emerged as a particularly valuable starting material. The nitrile group at the 6-position offers a versatile handle for a wide array of chemical transformations, enabling the synthesis of diverse libraries of kinase inhibitors with tunable selectivity and potency. This document provides detailed application notes and experimental protocols for the utilization of this compound and its derivatives in the synthesis of kinase inhibitors targeting key oncogenic signaling pathways.
Rationale for Use in Kinase Inhibitor Synthesis
The strategic placement of the carbonitrile group on the 1H-indazole scaffold provides several advantages for drug discovery:
-
Synthetic Versatility: The nitrile group can be readily converted into other functional groups such as amines, amides, and carboxylic acids, allowing for extensive structure-activity relationship (SAR) studies.
-
Modulation of Physicochemical Properties: The introduction of different substituents at the 6-position allows for fine-tuning of solubility, lipophilicity, and metabolic stability of the final compounds.
-
Exploration of the Solvent-Front Region: Modifications at the 6-position can extend into the solvent-exposed region of the kinase ATP-binding pocket, providing opportunities to enhance potency and selectivity.
-
Established Bioactivity: Numerous kinase inhibitors incorporating the 1H-indazole scaffold have demonstrated significant clinical efficacy, validating its importance as a pharmacophore.[1]
Key Kinase Targets
Derivatives of 1H-indazole have shown inhibitory activity against a broad spectrum of kinases implicated in cancer progression, including:
-
Fibroblast Growth Factor Receptors (FGFRs)[2]
-
Vascular Endothelial Growth Factor Receptors (VEGFRs)[3]
-
p21-activated kinase 1 (PAK1)[4]
-
Apoptosis signal-regulating kinase 1 (ASK1)[5]
-
Phosphatidylinositol 3-kinase (PI3K)[1]
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of key intermediates and final kinase inhibitor compounds derived from 1H-indazole precursors.
Protocol 1: Synthesis of 5-Bromo-1H-indazol-3-amine from 5-Bromo-2-fluorobenzonitrile
This protocol describes the initial step to form a key substituted indazole intermediate, which can be further functionalized. While not starting directly from this compound, this procedure is fundamental for creating a common precursor for many kinase inhibitors.
Materials:
-
5-Bromo-2-fluorobenzonitrile
-
Hydrazine hydrate (80%)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
Procedure:
-
To a solution of 5-bromo-2-fluorobenzonitrile (1.0 eq) in ethanol, add hydrazine hydrate (80%, 3.0 eq).[6]
-
Heat the reaction mixture to reflux and stir for 20 minutes.[6]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum to yield 5-bromo-1H-indazol-3-amine.[6]
Protocol 2: Suzuki Coupling of 5-Bromo-1H-indazol-3-amine with Arylboronic Acids
This protocol details the palladium-catalyzed Suzuki coupling to introduce aryl substituents at the 5-position of the indazole ring, a common strategy to enhance potency.
Materials:
-
5-Bromo-1H-indazol-3-amine (from Protocol 1)
-
Arylboronic acid or ester (1.2 eq)
-
PdCl₂(dppf)₂ (0.1 eq)
-
Cs₂CO₃ (2.0 eq)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon atmosphere
-
Schlenk flask or sealed tube
Procedure:
-
In a Schlenk flask, combine 5-bromo-1H-indazol-3-amine (1.0 eq), the desired arylboronic acid or ester (1.2 eq), PdCl₂(dppf)₂ (0.1 eq), and Cs₂CO₃ (2.0 eq).[6]
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 90 °C and stir for 4-12 hours.[6]
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the 5-aryl-1H-indazol-3-amine.
Protocol 3: Amide Coupling to Synthesize 1H-Indazole-3-carboxamide Derivatives
This protocol describes the formation of an amide bond at the 3-amino position, a crucial step in the synthesis of many potent kinase inhibitors.
Materials:
-
5-Aryl-1H-indazol-3-amine (from Protocol 2)
-
Carboxylic acid (1.1 eq)
-
HATU (1,1'-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Stirring apparatus
Procedure:
-
Dissolve the 5-aryl-1H-indazol-3-amine (1.0 eq) and the desired carboxylic acid (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or preparative HPLC to yield the final 1H-indazole-3-carboxamide derivative.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activities of representative 1H-indazole-based kinase inhibitors.
| Compound | Kinase Target | IC₅₀ (nM) | Reference |
| Compound 9d | FGFR1 | 15.0 | [2] |
| Compound 9u | FGFR1 | 3.3 | [2] |
| Compound 10 | PI3Kα | 361 | [1] |
| Compound 21 | PI3Kα | 9000 | [1] |
| Compound 82a | Pim-1 | 0.4 | [7] |
| Compound 82a | Pim-2 | 1.1 | [7] |
| Compound 82a | Pim-3 | 0.4 | [7] |
| Compound 109 | EGFR T790M | 5.3 | [7] |
| Compound 109 | EGFR | 8.3 | [7] |
| Compound 106 | FGFR1 | 2000 ± 400 | [7] |
| Compound 106 | FGFR2 | 800 ± 300 | [7] |
| Compound 106 | FGFR3 | 4500 ± 1600 | [7] |
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: General workflow for the synthesis and evaluation of 1H-indazole-based kinase inhibitors.
Caption: Simplified FGFR signaling pathway and the point of intervention for indazole-based inhibitors.
Conclusion
This compound and its derivatives are invaluable building blocks in the synthesis of novel kinase inhibitors. The synthetic accessibility and the versatility of the indazole scaffold allow for the creation of large, diverse chemical libraries for high-throughput screening and lead optimization. The provided protocols and data serve as a foundational guide for researchers in the field of drug discovery to design and synthesize the next generation of targeted cancer therapeutics. The continued exploration of the chemical space around the 1H-indazole core promises to yield even more potent and selective kinase inhibitors with improved pharmacological properties.
References
- 1. Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors viafragment-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof - Google Patents [patents.google.com]
- 4. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 1H-indazole derivatives as novel ASK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for N-alkylation of 1H-indazole-6-carbonitrile: A Detailed Guide for Researchers
Application Note
The N-alkylation of indazoles is a fundamental transformation in medicinal chemistry and drug development, as the position of the alkyl group on the indazole ring can significantly influence the pharmacological properties of the resulting molecule.[1][2][3] Specifically, 1H-indazole-6-carbonitrile is a valuable starting material for the synthesis of a variety of bioactive compounds. However, the alkylation of the indazole ring presents a significant challenge due to the presence of two nucleophilic nitrogen atoms (N-1 and N-2), which often leads to the formation of a mixture of N-1 and N-2 regioisomers.[2][4]
The regioselectivity of the N-alkylation is highly dependent on a variety of factors, including the choice of base, solvent, alkylating agent, and the steric and electronic properties of substituents on the indazole ring.[1][5][6] Generally, the 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole tautomer.[2][3] This stability can be leveraged to favor the formation of the N-1 alkylated product under conditions that allow for thermodynamic equilibration.[3][5] Conversely, kinetically controlled conditions may favor the formation of the N-2 isomer.
This document provides detailed protocols for the selective N-1 and N-2 alkylation of this compound, along with a method that typically yields a mixture of both regioisomers. These protocols are designed to provide researchers, scientists, and drug development professionals with a comprehensive guide to achieving the desired regioselectivity in their synthetic endeavors.
Factors Influencing Regioselectivity
The outcome of the N-alkylation of indazoles is a delicate balance between several competing factors. Understanding these factors is crucial for designing a successful and selective synthesis.
Caption: Key factors governing the regioselectivity of indazole N-alkylation.
Experimental Protocols
The following protocols provide detailed methodologies for the N-alkylation of this compound under different conditions to selectively obtain the N-1 or N-2 isomer, or a mixture of both.
Protocol 1: Selective N-1 Alkylation (Thermodynamic Control)
This protocol is optimized to achieve high regioselectivity for the N-1 position by using a strong, non-coordinating base in a non-polar aprotic solvent.[1][3][5] These conditions are believed to favor the formation of the more thermodynamically stable N-1 alkylated product.
Reaction Scheme:
This compound + R-X --(NaH, THF)--> 1-Alkyl-1H-indazole-6-carbonitrile
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Alkylating agent (e.g., alkyl bromide, alkyl tosylate)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of this compound (1.0 equiv) in anhydrous THF (0.1 M) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equiv) portion-wise at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the mixture back to 0 °C and add the alkylating agent (1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-1 alkylated product.
Quantitative Data for N-1 Alkylation:
| Indazole Substrate | Alkylating Agent | Base / Solvent | Temp (°C) | N-1:N-2 Ratio | Yield (%) | Reference |
| This compound | Isobutyl Bromide | NaH / THF | 50 | >95:5 | 85 | [6] |
| 1H-indazole-3-carboxymethyl | n-Pentyl Bromide | NaH / THF | RT | >99:1 | 95 | [1][3] |
| 1H-indazole-3-tert-butyl | n-Pentyl Bromide | NaH / THF | RT | >99:1 | 93 | [1][3] |
Protocol 2: Selective N-2 Alkylation
Achieving high selectivity for the N-2 position often requires specific conditions that favor kinetic control or the use of sterically demanding substrates. For instance, substituents at the C-7 position can sterically hinder the N-1 position, thereby directing alkylation to the N-2 position.[1][5] Another approach involves using a Mitsunobu reaction, which often shows a preference for the N-2 position.[3] A metal-free catalysis system using TfOH and diazo compounds has also been shown to be highly selective for N-2 alkylation.[7]
Method A: Mitsunobu Reaction
Reaction Scheme:
This compound + R-OH --(PPh₃, DIAD, THF)--> 2-Alkyl-2H-indazole-6-carbonitrile
Materials:
-
This compound
-
Alcohol (R-OH)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Dissolve this compound (1.0 equiv), the desired alcohol (1.5 equiv), and triphenylphosphine (1.5 equiv) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C and add DIAD or DEAD (1.5 equiv) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude residue directly by flash column chromatography to separate the N-1 and N-2 isomers.
Method B: TfOH-catalyzed Alkylation with Diazo Compounds
Reaction Scheme:
This compound + R-CHN₂ --(TfOH, DCM)--> 2-Alkyl-2H-indazole-6-carbonitrile
Materials:
-
This compound
-
Diazo compound (R-CHN₂)
-
Triflic acid (TfOH)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
To a solution of this compound (1.0 equiv) in anhydrous DCM, add the diazo compound (1.2 equiv).
-
Cool the mixture to 0 °C and add triflic acid (0.1-0.2 equiv) dropwise.
-
Stir the mixture at room temperature until the reaction is complete as monitored by TLC.
-
Quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Quantitative Data for N-2 Alkylation:
| Indazole Substrate | Alkylating Agent/Method | Base/Catalyst / Solvent | Temp (°C) | N-2:N-1 Ratio | Yield (%) | Reference |
| 1H-indazole-7-NO₂ | n-Pentyl Bromide | NaH / THF | RT | 96:4 | 88 | [1][5] |
| 1H-indazole-7-CO₂Me | n-Pentyl Bromide | NaH / THF | RT | >96:4 | 91 | [1][5] |
| Various Indazoles | Diazo Compounds | TfOH / DCM | RT | up to 100:0 | Good to Excellent | [7] |
Protocol 3: Alkylation with Mixed Regioselectivity
In some instances, particularly when using weaker bases like potassium carbonate in polar aprotic solvents such as DMF, the alkylation of indazoles results in a mixture of N-1 and N-2 isomers.[2][6] While not ideal for selectivity, this method is straightforward and can be useful if the isomers are easily separable by chromatography.
Reaction Scheme:
This compound + R-X --(K₂CO₃, DMF)--> Mixture of N-1 and N-2 alkylated products
Materials:
-
This compound
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Alkylating agent (e.g., alkyl halide)
-
Water
-
Ethyl acetate (EtOAc)
Procedure:
-
Suspend this compound (1.0 equiv) and anhydrous potassium carbonate (1.5 equiv) in anhydrous DMF.
-
Add the alkylating agent (1.1 equiv) to the suspension.
-
Stir the mixture at room temperature or heat as required (e.g., 60 °C) overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Separate the N-1 and N-2 isomers by flash column chromatography.
Quantitative Data for Mixed Regioselectivity:
| Indazole Substrate | Alkylating Agent | Base / Solvent | Temp (°C) | N-1:N-2 Ratio | Total Yield (%) | Reference |
| 5-bromo-1H-indazole-3-carboxylate | Methyl Iodide | K₂CO₃ / DMF | RT | 44:40 (yields) | 84 | [2] |
| 5-cyano-1H-indazole | Alkyl Chloride | K₂CO₃ / (Bmim)BF₄ in EtOAc | 60 | 88:12 | >90 | [8] |
Experimental Workflow Visualization
The general workflow for the N-alkylation of this compound is depicted in the following diagram.
Caption: General experimental workflow for the N-alkylation of this compound.
References
- 1. research.ucc.ie [research.ucc.ie]
- 2. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. benchchem.com [benchchem.com]
- 5. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Application of 1H-Indazole-6-carbonitrile in Oncology Drug Discovery: A Guide for Researchers
Application Notes
The compound 1H-indazole-6-carbonitrile serves as a pivotal structural motif and a versatile synthetic intermediate in the discovery and development of novel oncology therapeutics.[1] While not typically employed as a standalone therapeutic agent, its rigid bicyclic system, featuring both a hydrogen bond donor and acceptor, makes it an ideal scaffold for designing potent and selective kinase inhibitors. The carbonitrile group at the 6-position offers a valuable handle for further chemical modifications, enabling the synthesis of diverse libraries of indazole derivatives.[2]
The indazole core is recognized as a "privileged scaffold" in medicinal chemistry due to its recurrence in a multitude of biologically active compounds, including several FDA-approved anti-cancer drugs such as Axitinib (VEGFR inhibitor), Pazopanib (multi-kinase inhibitor), and Entrectinib (TRK/ROS1/ALK inhibitor).[3][4] The primary application of this compound in oncology is as a foundational building block for the synthesis of these more complex and potent derivatives that target key signaling pathways implicated in cancer progression.
Derivatives of this compound have been extensively explored as inhibitors of various protein kinases that play crucial roles in tumor growth, angiogenesis, and metastasis. These include Vascular Endothelial Growth Factor Receptor (VEGFR), Fibroblast Growth Factor Receptor (FGFR), Epidermal Growth Factor Receptor (EGFR), and the non-receptor tyrosine kinase Bcr-Abl.[5][6][7] The mechanism of action for many of these derivatives involves competitive binding to the ATP-binding pocket of the kinase domain, thereby blocking downstream signaling cascades that promote cell proliferation and survival.[8]
This document provides an overview of the application of this compound in oncology drug discovery, with a focus on its derivatives. It includes a summary of their inhibitory activities against various cancer-related kinases and cancer cell lines, detailed protocols for key experimental assays, and visualizations of relevant signaling pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activities of various indazole derivatives, synthesized using this compound or related indazole precursors, against key oncological targets and cancer cell lines.
Table 1: Inhibitory Activity of Indazole Derivatives against Oncogenic Kinases
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| 1H-Indazol-3-amine Derivatives | FGFR1 | < 4.1 | [5] |
| 1H-Indazol-3-amine Derivatives | FGFR2 | 2.0 | [5] |
| 1H-Indazole Derivatives | Pim-1 | 3 - 11 | [5] |
| 1H-Indazole Derivatives | Pim-2 | 3 - 70 | [5] |
| 1H-Indazole Derivatives | Pim-3 | 3 - 70 | [5] |
| 1H-Indazole-3-carboxamide Derivatives | GSK-3β | 350 | [5] |
| 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole Derivatives | FGFR | 30.2 - 69.1 | [9] |
| 1H-Indazol-3-amine Derivatives | Bcr-Abl (wild type) | 14 | [9] |
| 1H-Indazol-3-amine Derivatives | Bcr-Abl (T315I mutant) | 450 | [9] |
Table 2: Anti-proliferative Activity of Indazole Derivatives against Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| (E)-3-(3,5-Dimethoxystyryl)-6-(6-(4-methylpiperazin-1-yl)pyridin-3-yl)-1H-indazole (2f) | 4T1 (Breast Cancer) | 0.23 | [10][11] |
| Compound 2f | HepG2 (Liver Cancer) | 0.80 | [4] |
| Compound 2f | MCF-7 (Breast Cancer) | 0.34 | [4] |
| 1H-indazole-3-amine Derivative (6o) | K562 (Chronic Myeloid Leukemia) | 5.15 | [12] |
| 1H-indazole-3-amine Derivative (6o) | A549 (Lung Cancer) | >40 | [12] |
| 1H-indazole-3-amine Derivative (6o) | PC-3 (Prostate Cancer) | 26.4 | [12] |
| 1H-indazole-3-amine Derivative (6o) | Hep-G2 (Liver Cancer) | 17.5 | [12] |
Experimental Protocols
This section provides detailed methodologies for key in vitro assays relevant to the evaluation of indazole derivatives in oncology drug discovery.
Kinase Inhibition Assay (Generic Luminescence-Based Protocol)
This protocol provides a general framework for assessing the inhibitory activity of a test compound against a specific protein kinase using a luminescence-based assay that measures ATP consumption (e.g., ADP-Glo™ Kinase Assay).
Materials:
-
Recombinant Kinase (e.g., VEGFR2, FGFR1, EGFR)
-
Kinase Substrate (specific to the kinase)
-
ATP
-
Kinase Assay Buffer
-
Test Compound (e.g., an indazole derivative) dissolved in DMSO
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque 96-well or 384-well plates
-
Plate-reading luminometer
Procedure:
-
Reagent Preparation: Prepare the kinase, substrate, and ATP solutions in kinase assay buffer to the desired concentrations. Prepare serial dilutions of the test compound in DMSO and then in kinase assay buffer. The final DMSO concentration in the assay should be kept constant and typically below 1%.
-
Kinase Reaction:
-
Add the test compound dilutions or vehicle (DMSO) to the wells of the assay plate.
-
Add the kinase to all wells except the "no enzyme" control wells.
-
Initiate the kinase reaction by adding the ATP and substrate mixture to all wells.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).[6]
-
-
Signal Generation:
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent to each well.
-
Incubate the plate at room temperature for 40 minutes.[6]
-
Add the Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate the plate at room temperature for 30 minutes.[6]
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all other readings.
-
The percent inhibition is calculated relative to the vehicle control (100% activity).
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
This protocol describes a colorimetric assay to assess the effect of a test compound on the metabolic activity of cancer cells, which is an indicator of cell viability.[13]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test Compound (e.g., an indazole derivative)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT Solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)[13]
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound or vehicle (DMSO) and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition:
-
Formazan Solubilization:
-
Data Acquisition: Measure the absorbance at 590 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank (media only) from all readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the test compound concentration and determine the IC50 value.
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the application of this compound in oncology drug discovery.
Caption: Drug discovery workflow for indazole derivatives.
Caption: Inhibition of VEGFR signaling by indazole derivatives.
Caption: Workflow for a luminescence-based kinase assay.
References
- 1. chemimpex.com [chemimpex.com]
- 2. rsc.org [rsc.org]
- 3. promega.com [promega.com]
- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. MTT assay protocol | Abcam [abcam.com]
Application Notes and Protocols: Synthesis of 1H-Indazole-6-carboxamide from 1H-Indazole-6-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 1H-indazole-6-carboxamide, a valuable building block in medicinal chemistry, from its nitrile precursor, 1H-indazole-6-carbonitrile. The featured method is a selective and efficient NaOH-catalyzed hydration of the nitrile. This application note includes a comprehensive experimental protocol, a summary of expected quantitative data, and a visual representation of the experimental workflow.
Introduction
Indazole derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous pharmacologically active agents. Specifically, indazole carboxamides have garnered significant attention in drug discovery for their diverse biological activities, including their roles as inhibitors of enzymes such as poly(ADP-ribose)polymerase-1 (PARP-1). The conversion of readily available indazole carbonitriles to their corresponding carboxamides is a key synthetic transformation. This document outlines a reliable and straightforward protocol for the selective hydrolysis of this compound to 1H-indazole-6-carboxamide, a method that is both high-yielding and avoids the common side-product formation of the corresponding carboxylic acid.
Reaction Scheme
The synthesis involves the direct hydration of the nitrile functional group of this compound to the primary amide, 1H-indazole-6-carboxamide, catalyzed by sodium hydroxide.
Figure 1. Reaction scheme for the synthesis of 1H-indazole-6-carboxamide.
Experimental Protocol
This protocol is adapted from a general method for the NaOH-mediated hydration of organonitriles.[1]
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Isopropyl alcohol (IPA)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.).
-
Addition of Reagents: Add isopropyl alcohol (IPA) to the flask to dissolve the starting material. Then, add an aqueous solution of sodium hydroxide (NaOH, 1.0 eq.).
-
Reaction: Heat the reaction mixture to 60 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the isopropyl alcohol under reduced pressure using a rotary evaporator.
-
Add deionized water to the residue and transfer the aqueous mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure 1H-indazole-6-carboxamide.
-
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of 1H-indazole-6-carboxamide. The yield is based on analogous transformations of heteroaromatic nitriles.[1][2][3]
| Parameter | Value |
| Starting Material | This compound |
| Product | 1H-Indazole-6-carboxamide |
| Catalyst | Sodium Hydroxide (NaOH) |
| Solvent | Isopropyl Alcohol (IPA) / Water |
| Reaction Temperature | 60 °C |
| Reaction Time | 12-24 hours (monitor by TLC) |
| Expected Yield | Moderate to Good (60-90%) |
| Appearance | Off-white to pale yellow solid |
| Melting Point (°C) | Not specifically reported, related indazole-3-carboxamides melt in the range of 145-230 °C |
| ¹H NMR (DMSO-d₆, ppm) | Expected signals: Aromatic protons (δ 7.0-8.5), NH₂ protons (broad singlet), and NH of indazole (broad singlet) |
| IR (cm⁻¹) | Expected characteristic peaks: N-H stretching (amide and indazole), C=O stretching (amide) |
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of 1H-indazole-6-carboxamide.
Figure 2. Workflow for the synthesis of 1H-indazole-6-carboxamide.
Discussion
The NaOH-catalyzed hydration of nitriles is a robust and selective method for the preparation of primary amides.[2][3] This approach is particularly advantageous as it often proceeds under relatively mild conditions and minimizes the over-hydrolysis to the carboxylic acid, which can be a significant side reaction under harsh acidic or basic conditions. The use of isopropyl alcohol as a co-solvent enhances the solubility of the organic substrate in the aqueous basic medium.
The progress of the reaction should be carefully monitored by TLC to determine the optimal reaction time and prevent potential side reactions. Purification of the final product is typically straightforward, with column chromatography or recrystallization yielding the desired 1H-indazole-6-carboxamide in high purity.
Conclusion
This application note provides a detailed and practical protocol for the synthesis of 1H-indazole-6-carboxamide from this compound. The described NaOH-catalyzed hydration method is efficient and selective, offering a reliable route to this important medicinal chemistry building block. The provided experimental details, data summary, and workflow diagram are intended to facilitate the successful implementation of this synthesis in a research and development setting.
References
Application Notes and Protocols for 1H-Indazole-6-carbonitrile in Agricultural Chemistry
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the specific agricultural applications of 1H-indazole-6-carbonitrile is limited in publicly available scientific literature. The following application notes and protocols are based on the established potential of the broader class of indazole derivatives in agricultural chemistry and provide a framework for the evaluation of this compound as a potential agrochemical.
Introduction
The indazole scaffold is a prominent heterocyclic motif in medicinal and agricultural chemistry, with derivatives exhibiting a wide range of biological activities, including antifungal, herbicidal, and insecticidal properties.[1][2] this compound, a member of this class, is recognized as a versatile building block in chemical synthesis.[3] Its unique structure, featuring a bicyclic aromatic ring system and a reactive carbonitrile group, makes it a candidate for exploration in the development of novel agrochemicals.[3] This document outlines potential applications and provides detailed experimental protocols for screening and characterizing the agricultural potential of this compound and its derivatives.
Potential Agricultural Applications
Based on the known bioactivities of related indazole compounds, this compound could be investigated for the following applications:
-
Fungicide: Indazole derivatives have shown efficacy against various plant pathogenic fungi.[2][4] The indazole core can serve as a pharmacophore to inhibit fungal growth.
-
Herbicide: Certain indazole derivatives have been developed as herbicides, indicating the potential of the scaffold to interfere with plant-specific biological pathways.[5]
-
Insecticide: While less common, the diverse biological activities of indazoles suggest that derivatives could be developed with insecticidal properties.
Synthesis of this compound Derivatives
The synthesis of a diverse library of derivatives is crucial for structure-activity relationship (SAR) studies. A general synthetic pathway for creating analogues of this compound is presented below.
Caption: General synthetic workflow for this compound derivatives.
Experimental Protocol: Synthesis of a Hypothetical Derivative
This protocol describes a plausible route for synthesizing a derivative of this compound for agrochemical screening.
-
Step 1: Oxidation of Substituted 2-Nitrotoluene.
-
Dissolve the starting substituted 2-nitrotoluene in a suitable solvent (e.g., acetic acid).
-
Add an oxidizing agent (e.g., chromium trioxide) portion-wise while maintaining the temperature below 40°C.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Pour the mixture into ice-water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the substituted 2-nitrobenzaldehyde.
-
-
Step 2: Condensation with Hydrazine.
-
Dissolve the substituted 2-nitrobenzaldehyde in ethanol.
-
Add hydrazine hydrate dropwise at room temperature.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture to room temperature and collect the precipitated indazole precursor by filtration.
-
-
Step 3: Cyanation.
-
Suspend the indazole precursor in a suitable solvent (e.g., DMF).
-
Add a cyanide source (e.g., copper(I) cyanide) and heat the mixture under reflux for 8-12 hours.
-
Cool the reaction to room temperature, pour into an aqueous solution of ferric chloride and hydrochloric acid, and stir.
-
Extract the product with an organic solvent, wash with water and brine, dry, and concentrate.
-
Purify the crude product by column chromatography to yield the desired this compound derivative.
-
Antifungal Activity Screening
Data Presentation: Hypothetical Antifungal Efficacy
The following table illustrates how quantitative data from antifungal assays could be presented. The values are hypothetical and for demonstration purposes only.
| Compound ID | Target Fungus | EC50 (µg/mL) | Mycelial Growth Inhibition (%) at 50 µg/mL |
| This compound | Botrytis cinerea | 25.5 | 78 |
| Derivative A | Botrytis cinerea | 12.3 | 92 |
| Derivative B | Botrytis cinerea | >100 | 15 |
| This compound | Fusarium oxysporum | 48.2 | 65 |
| Derivative A | Fusarium oxysporum | 22.1 | 85 |
| Derivative B | Fusarium oxysporum | >100 | 20 |
| Positive Control (e.g., Carbendazim) | Botrytis cinerea | 5.8 | 98 |
| Positive Control (e.g., Carbendazim) | Fusarium oxysporum | 8.2 | 95 |
Experimental Protocol: In Vitro Antifungal Bioassay
This protocol details a method for assessing the in vitro antifungal activity of test compounds against phytopathogenic fungi.[6]
-
Preparation of Fungal Cultures:
-
Culture the selected fungal species (e.g., Botrytis cinerea, Fusarium oxysporum) on Potato Dextrose Agar (PDA) plates at 25°C for 5-7 days.
-
-
Preparation of Test Solutions:
-
Dissolve the test compounds (this compound and its derivatives) in a suitable solvent (e.g., DMSO) to prepare a stock solution of 10 mg/mL.
-
Prepare serial dilutions of the stock solution to obtain final test concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in molten PDA. The final DMSO concentration should not exceed 1% (v/v).
-
-
Mycelial Growth Inhibition Assay:
-
Pour the PDA medium containing the test compounds into sterile Petri dishes.
-
Place a 5 mm diameter mycelial plug from the edge of an actively growing fungal culture in the center of each plate.
-
Use a plate containing PDA with the solvent as a negative control and a plate with a commercial fungicide as a positive control.
-
Incubate the plates at 25°C in the dark.
-
Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the negative control plate reaches the edge of the plate.
-
Calculate the percentage of mycelial growth inhibition using the formula:
-
Inhibition (%) = [(DC - DT) / DC] * 100
-
Where DC is the average diameter of the fungal colony in the control group and DT is the average diameter of the fungal colony in the treatment group.
-
-
Determine the EC50 value (the concentration that inhibits 50% of mycelial growth) by probit analysis.
-
Caption: Workflow for in vitro antifungal bioassay.
Herbicidal Activity Screening
Data Presentation: Hypothetical Herbicidal Efficacy
The following table is an example of how to present data from a primary herbicidal screening. The values are hypothetical.
| Compound ID | Application Rate ( kg/ha ) | Weed Species | Pre-emergence Injury (%) | Post-emergence Injury (%) |
| This compound | 1.0 | Amaranthus retroflexus | 60 | 45 |
| Derivative C | 1.0 | Amaranthus retroflexus | 85 | 70 |
| Derivative D | 1.0 | Amaranthus retroflexus | 20 | 10 |
| This compound | 1.0 | Echinochloa crus-galli | 50 | 35 |
| Derivative C | 1.0 | Echinochloa crus-galli | 75 | 60 |
| Derivative D | 1.0 | Echinochloa crus-galli | 15 | 5 |
| Positive Control (e.g., Glyphosate) | 1.0 | Amaranthus retroflexus | 95 | 98 |
| Positive Control (e.g., Glyphosate) | 1.0 | Echinochloa crus-galli | 90 | 95 |
Experimental Protocol: Primary Herbicidal Screening
This protocol provides a method for the initial evaluation of the herbicidal activity of test compounds on representative weed species.[7]
-
Plant Material:
-
Sow seeds of selected weed species (e.g., a dicot like Amaranthus retroflexus and a monocot like Echinochloa crus-galli) in pots containing a standard potting mix.
-
Grow the plants in a greenhouse or growth chamber under controlled conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod).
-
-
Preparation of Test Solutions:
-
Dissolve the test compounds in a suitable solvent (e.g., acetone) and then dilute with water containing a surfactant to the desired application rate.
-
-
Pre-emergence Application:
-
Apply the test solution uniformly to the soil surface of the pots immediately after sowing the weed seeds.
-
Water the pots as needed.
-
Assess the percentage of injury (e.g., chlorosis, necrosis, stunting) 14-21 days after treatment compared to an untreated control.
-
-
Post-emergence Application:
-
Apply the test solution to the foliage of the weed seedlings at the 2-3 leaf stage.
-
Assess the percentage of injury 14-21 days after treatment compared to an untreated control.
-
Caption: Workflow for primary herbicidal screening.
Insecticidal Activity Screening
Data Presentation: Hypothetical Insecticidal Efficacy
The following table illustrates the presentation of data from an insecticidal assay. The values are hypothetical.
| Compound ID | Target Insect | Application Method | LC50 (ppm) | Mortality (%) at 100 ppm (48h) |
| This compound | Myzus persicae | Leaf-dip | 150 | 40 |
| Derivative E | Myzus persicae | Leaf-dip | 55 | 85 |
| Derivative F | Myzus persicae | Leaf-dip | >500 | 10 |
| This compound | Spodoptera litura | Diet incorporation | 220 | 30 |
| Derivative E | Spodoptera litura | Diet incorporation | 80 | 75 |
| Derivative F | Spodoptera litura | Diet incorporation | >500 | 5 |
| Positive Control (e.g., Imidacloprid) | Myzus persicae | Leaf-dip | 12 | 98 |
| Positive Control (e.g., Chlorantraniliprole) | Spodoptera litura | Diet incorporation | 5 | 99 |
Experimental Protocol: Insecticidal Bioassay
This protocol describes a general method for evaluating the insecticidal activity of test compounds against a common agricultural pest.[8][9][10]
-
Insect Rearing:
-
Maintain a healthy culture of the target insect species (e.g., aphids, caterpillars) on their respective host plants or artificial diet under controlled environmental conditions.
-
-
Preparation of Test Solutions:
-
Prepare a stock solution of the test compounds in a suitable solvent and make serial dilutions with water containing a surfactant.
-
-
Bioassay Method (Leaf-dip for Aphids):
-
Excise leaves from the host plant and dip them in the test solutions for 30 seconds.
-
Allow the leaves to air dry and then place them in a Petri dish with a moist filter paper.
-
Transfer a known number of insects (e.g., 10 adult aphids) onto each treated leaf.
-
Seal the Petri dishes and incubate them under the same conditions as the insect culture.
-
Record the number of dead insects at 24 and 48 hours after treatment.
-
Calculate the mortality percentage, correcting for control mortality using Abbott's formula if necessary.
-
Determine the LC50 value (the concentration that causes 50% mortality).
-
Caption: Workflow for a leaf-dip insecticidal bioassay.
Potential Mode of Action
The mode of action of indazole derivatives in agricultural applications can be diverse. For antifungal activity, they may inhibit specific enzymes in the fungal cell, such as succinate dehydrogenase or cytochrome P450-dependent enzymes.[11] For herbicidal effects, they might interfere with amino acid synthesis, photosynthesis, or auxin signaling.[5] The nitrile group in this compound could also play a role in its bioactivity, as nitriles are present in some natural and synthetic bioactive molecules. Further research, including transcriptomics, proteomics, and molecular docking studies, would be necessary to elucidate the specific mode of action of this compound and its derivatives.
Caption: Logical relationship for determining the mode of action.
Conclusion
While specific data on the agricultural applications of this compound are not yet widely available, the established bioactivities of the indazole scaffold suggest that this compound and its derivatives are promising candidates for the development of new agrochemicals. The protocols and frameworks provided in this document offer a starting point for researchers to systematically evaluate their potential as fungicides, herbicides, and insecticides. Further synthesis of analogues and comprehensive biological screening are warranted to unlock the full potential of this chemical class in agriculture.
References
- 1. Impact of Indazole Scaffold as Antibacterial and Antifungal Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Discovery of novel indazole-linked triazoles as antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Phytochemical Screening and In Vitro Antifungal Activity of Selected Medicinal Plants against Candida albicans and Aspergillus niger in West Shewa Zone, Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of heterocyclic analogues of bromoxynil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes [jove.com]
- 10. Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antifungal activity, mode of action variability, and subcellular distribution of coumarin-based antifungal azoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of 1H-Indazole-6-carbonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental procedure for the synthesis of 1H-indazole-6-carbonitrile derivatives, which are key structural motifs in many pharmacologically active compounds. The protocols outlined below are based on established synthetic methodologies for indazole formation, particularly the reaction of ortho-halobenzonitriles with hydrazine hydrate.
Introduction
1H-indazole derivatives are a significant class of heterocyclic compounds widely recognized for their diverse biological activities, including but not limited to, anti-cancer, anti-inflammatory, and antimicrobial properties. Their structural resemblance to purines allows them to function as effective kinase inhibitors, making them a focal point in drug discovery and development. This document details a reliable method for the synthesis of this compound, a versatile intermediate for the elaboration into more complex molecular architectures.
Experimental Protocols
Synthesis of this compound from 4-Fluoro-3-formylbenzonitrile
This protocol describes the synthesis of the parent this compound ring system via a cyclization reaction between 4-fluoro-3-formylbenzonitrile and hydrazine.
Materials:
-
4-Fluoro-3-formylbenzonitrile
-
Hydrazine hydrate (80% in water)
-
n-Butanol
-
Ethanol
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate
-
Silica gel (for column chromatography)
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
Glassware for extraction and filtration
-
Column for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 4-fluoro-3-formylbenzonitrile (1.0 eq) in n-butanol (10 mL per gram of starting material).
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (80% in water, 2.0 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 117-118 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the n-butanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford this compound as a solid.
Data Presentation
Table 1: Physicochemical and Spectroscopic Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₈H₅N₃ | |
| Molecular Weight | 143.15 g/mol | |
| Appearance | Off-white solid | [1] |
| Melting Point | 128-135 °C | |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 11.20 (br, 1H), 8.12 (d, J = 8.4 Hz, 1H), 7.70 (s, 1H), 7.45 (d, J = 8.4 Hz, 1H) | [2] |
| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | 140.26, 123.57, 123.07, 122.53, 119.08, 115.50, 110.18 | [2] |
| Purity (HPLC) | ≥ 95% | [1] |
Table 2: Synthesis and Characterization of Substituted this compound Derivatives
| Derivative | Starting Material | Reagents and Conditions | Yield (%) | Melting Point (°C) | Key Spectroscopic Data |
| 3-Phenyl-1H-indazole-6-carbonitrile | Benzaldehyde N-tosylhydrazone and 4-nitrobenzonitrile | Cs₂CO₃, DMF, 80 °C | Not specified | - | ¹H NMR (400 MHz, CDCl₃): δ 11.20 (br, 1H), 8.12 (d, J = 8.4 Hz, 1H), 7.94 (d, J = 7.2 Hz, 2H), 7.70 (s, 1H), 7.59-7.49 (m, 3H), 7.45 (d, J = 8.4 Hz, 1H).[2] |
| Methyl 6-bromo-3-cyano-1H-indazole-4-carboxylate | Not specified | Not specified | Not specified | - | Molecular Formula: C₁₀H₆BrN₃O₂.[3] |
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: Synthetic workflow for this compound.
Signaling Pathway
Many 1H-indazole derivatives function as potent inhibitors of various protein kinases involved in cancer cell signaling. A prominent example is their activity against Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR), key drivers of angiogenesis.
Caption: Inhibition of VEGFR/PDGFR signaling by 1H-indazole derivatives.
References
Application Notes and Protocols for 1H-indazole-6-carbonitrile in Material Science Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1H-indazole-6-carbonitrile and its derivatives in the synthesis of advanced materials. The unique electronic and structural properties of the indazole ring system make it a valuable building block for high-performance polymers and materials for organic electronics.
Section 1: Application in High-Performance Aromatic Polyamides
1.1. Introduction
Aromatic polyamides, or aramids, are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. The incorporation of rigid heterocyclic units, such as the indazole moiety, into the polymer backbone can further enhance these properties. This compound, after conversion to its corresponding diamine or dicarboxylic acid derivative, can be used as a monomer in the synthesis of novel aromatic polyamides with tailored properties. The nitrile group offers a versatile handle for further chemical modification.
1.2. Potential Advantages of Indazole-Containing Polyamides
-
Enhanced Thermal Stability: The rigid, aromatic structure of the indazole ring contributes to a high glass transition temperature (Tg) and decomposition temperature.
-
Improved Mechanical Properties: The introduction of the indazole unit can increase the tensile strength and modulus of the resulting polyamide fibers and films.
-
Increased Solubility: In some cases, the incorporation of heterocyclic monomers can improve the solubility of aromatic polyamides in organic solvents, facilitating processing.
-
Functionalization: The nitrile group on the this compound can be hydrolyzed to a carboxylic acid or reduced to an amine, providing reactive sites for cross-linking or post-polymerization modification.
1.3. Experimental Protocol: Synthesis of a Polyamide from 1H-indazole-6-dicarboxylic acid and an Aromatic Diamine
This protocol describes a general method for the low-temperature solution polycondensation to synthesize a polyamide.
Materials:
-
1H-indazole-6-dicarboxylic acid (can be synthesized from this compound by hydrolysis)
-
4,4'-Oxydianiline (ODA) or other aromatic diamine
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Pyridine, anhydrous
-
Triphenyl phosphite (TPP)
-
Calcium chloride (CaCl₂), anhydrous
-
Methanol
-
Deionized water
Equipment:
-
Three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and dropping funnel
-
Heating mantle with temperature controller
-
Blender or homogenizer
-
Vacuum oven
Procedure:
-
Drying: Dry the 1H-indazole-6-dicarboxylic acid and aromatic diamine in a vacuum oven at 80°C overnight. Anhydrous CaCl₂ should be dried at 200°C for 4 hours.
-
Reaction Setup: In a flame-dried three-necked flask under a nitrogen atmosphere, dissolve the 1H-indazole-6-dicarboxylic acid (1 equivalent), the aromatic diamine (1 equivalent), and CaCl₂ (10 wt% of the solvent) in anhydrous NMP.
-
Polycondensation: Cool the solution to 0°C using an ice bath. Add anhydrous pyridine (2 equivalents) and then triphenyl phosphite (2 equivalents) dropwise with vigorous stirring.
-
Polymerization: After the addition is complete, remove the ice bath and heat the reaction mixture to 100°C for 3 hours. The solution will become viscous as the polymer forms.
-
Precipitation: Pour the viscous polymer solution slowly into a blender containing methanol to precipitate the polyamide.
-
Purification: Filter the fibrous polymer and wash it thoroughly with hot methanol and then with deionized water to remove any residual solvents and reagents.
-
Drying: Dry the purified polyamide in a vacuum oven at 100°C until a constant weight is achieved.
1.4. Characterization
The synthesized polyamide can be characterized by various techniques:
-
FTIR Spectroscopy: To confirm the formation of the amide linkages.
-
NMR Spectroscopy: To determine the polymer structure.
-
Thermogravimetric Analysis (TGA): To evaluate thermal stability.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).
-
Tensile Testing: To measure mechanical properties of films or fibers cast from the polymer solution.
1.5. Data Presentation: Thermal and Mechanical Properties of Related Aromatic Polyamides
| Polymer System | Glass Transition Temperature (Tg) (°C) | 10% Weight Loss Temperature (Td10) (°C) | Tensile Strength (MPa) | Tensile Modulus (GPa) |
| Poly(m-phenylene isophthalamide) (Nomex®) | 270-280 | 450 | ~83 | ~2.1 |
| Polyamide with Thiazole units | >300 | >450 | 100-120 | 3.0-3.5 |
| Polyamide with Oxadiazole units | 290-320 | 480-520 | 90-110 | 2.5-3.0 |
| Polyamide with Benzimidazole units | >350 | >500 | 110-130 | 3.2-3.8 |
Diagram of Polyamide Synthesis Workflow
Caption: Workflow for the synthesis of a high-performance polyamide.
Section 2: Application in Organic Electronics - Organic Light-Emitting Diodes (OLEDs)
2.1. Introduction
The unique electronic properties of the indazole ring, including its electron-donating or -accepting nature depending on substitution, make it an attractive scaffold for materials used in organic light-emitting diodes (OLEDs). This compound and its derivatives can be incorporated into host materials, emitter materials, or charge-transporting layers to tune the performance of OLED devices. The nitrile group can act as an electron-withdrawing group, which can be beneficial for electron transport materials.
2.2. Potential Roles of Indazole Derivatives in OLEDs
-
Host Materials: Indazole-containing molecules can be designed to have a high triplet energy, making them suitable as hosts for phosphorescent emitters, preventing energy back-transfer and improving device efficiency.
-
Emitter Materials (Dopants): By modifying the substituents on the indazole ring, the emission color of the molecule can be tuned across the visible spectrum.
-
Electron Transport Layer (ETL) Materials: The electron-deficient nature of the pyrazole part of the indazole ring, especially when combined with electron-withdrawing groups like a nitrile, can facilitate electron transport.
-
Hole Transport Layer (HTL) Materials: By attaching electron-donating groups to the indazole core, materials suitable for hole transport can be designed.
2.3. Experimental Protocol: Fabrication of a Multilayer OLED Device
This protocol provides a general procedure for the fabrication of an OLED device by thermal evaporation in a high-vacuum system.
Materials:
-
Indium tin oxide (ITO)-coated glass substrates
-
Hole Injection Layer (HIL) material (e.g., HAT-CN)
-
Hole Transport Layer (HTL) material (e.g., TAPC)
-
Host material (e.g., a carbazole-based host)
-
Indazole-based emitter dopant (synthesized from this compound)
-
Electron Transport Layer (ETL) material (e.g., TPBi)
-
Electron Injection Layer (EIL) material (e.g., LiF)
-
Aluminum (Al) for the cathode
-
Organic solvents for cleaning (acetone, isopropanol)
-
Deionized water
Equipment:
-
High-vacuum thermal evaporation system (<10⁻⁶ Torr)
-
Substrate cleaning station (ultrasonic bath)
-
UV-ozone cleaner
-
Glovebox with an inert atmosphere (N₂)
-
Source measure unit (SMU) and photodetector for device characterization
Procedure:
-
Substrate Cleaning: Clean the ITO-coated glass substrates by sequential ultrasonication in deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a nitrogen gun.
-
UV-Ozone Treatment: Treat the cleaned ITO substrates with UV-ozone for 10 minutes to improve the work function of the ITO and enhance hole injection.
-
Organic Layer Deposition: Transfer the substrates to the high-vacuum thermal evaporation chamber. Deposit the organic layers sequentially without breaking the vacuum:
-
HIL (e.g., HAT-CN, 10 nm)
-
HTL (e.g., TAPC, 40 nm)
-
Emissive Layer (EML): Co-evaporate the host material and the indazole-based emitter dopant (e.g., 10 wt% doping concentration, 20 nm total thickness).
-
ETL (e.g., TPBi, 30 nm)
-
-
Cathode Deposition: Deposit the EIL (e.g., LiF, 1 nm) followed by the Al cathode (100 nm).
-
Encapsulation: Transfer the fabricated device to a nitrogen-filled glovebox and encapsulate it using a glass lid and UV-curable epoxy to protect the device from oxygen and moisture.
-
Characterization: Measure the current density-voltage-luminance (J-V-L) characteristics and the electroluminescence (EL) spectrum of the device.
2.4. Data Presentation: Electroluminescence Performance of OLEDs with Related Heterocyclic Emitters
As specific data for OLEDs employing this compound derivatives is limited, this table presents the performance of OLEDs with other nitrogen-containing heterocyclic emitters to provide a comparative context.
| Host Material | Emitter (Dopant) | Max. External Quantum Efficiency (EQE) (%) | Max. Power Efficiency (lm/W) | Max. Luminance (cd/m²) | Emission Color |
| CBP | Ir(ppy)₃ (Phosphorescent) | ~20 | ~70 | >100,000 | Green |
| mCP | FIrpic (Phosphorescent) | ~25 | ~50 | >10,000 | Blue |
| Carbazole-based | TADF Emitter (Fluorescent) | ~29 | ~80 | >50,000 | Sky-Blue |
| Benzimidazole-based | Blue Emitter (Fluorescent) | ~5 | ~4 | ~3,000 | Deep-Blue |
Diagram of OLED Fabrication Workflow
Caption: Workflow for the fabrication of a multilayer OLED device.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1H-Indazole-6-carbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 1H-indazole-6-carbonitrile synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: Common synthetic strategies for 1H-indazoles that can be adapted for this compound include the palladium-catalyzed cyanation of a halogenated indazole precursor (e.g., 6-bromo-1H-indazole), and the cyclization of appropriately substituted phenylhydrazines. The palladium-catalyzed cyanation is often preferred due to its relatively mild conditions and tolerance of various functional groups.[1] Another approach involves the diazotization of a substituted aniline, such as 4-amino-3-methylbenzonitrile, followed by cyclization.
Q2: What are the most common side products encountered in the synthesis of this compound?
A2: The formation of the undesired 2H-indazole-6-carbonitrile isomer is a common issue in indazole synthesis.[2] In palladium-catalyzed cross-coupling reactions, byproducts such as dehalogenated starting material and homocoupling products of the cyanide source or the indazole can also be observed.[3] If starting from a substituted aniline, incomplete cyclization can lead to hydrazone impurities.[4]
Q3: How can I differentiate between the 1H- and 2H-indazole isomers?
A3: Spectroscopic methods are the primary means of distinguishing between 1H- and 2H-indazole isomers. In ¹H NMR spectroscopy, the chemical shift of the proton on the nitrogen-bearing ring can differ. Chromatographic techniques like HPLC can also be effective in separating the two isomers, and their distinct UV-Vis spectra can aid in identification.[2]
Q4: Can the cyano group be introduced at a different stage of the synthesis?
A4: Yes, it is possible to introduce the cyano group at different stages. One strategy is to start with a precursor that already contains the nitrile functionality, such as 4-amino-3-methylbenzonitrile. Alternatively, the indazole core can be synthesized first, followed by the introduction of the cyano group via a nucleophilic aromatic substitution or a palladium-catalyzed cyanation of a halogenated indazole.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Low Yield in Palladium-Catalyzed Cyanation
Q: My palladium-catalyzed cyanation of 6-bromo-1H-indazole is giving a low yield. What are the potential causes and how can I improve it?
A: Low yields in palladium-catalyzed cyanation reactions can stem from several factors, including catalyst deactivation, suboptimal reaction conditions, or poor quality of reagents.
Troubleshooting Workflow for Low Conversion in Cyanation Reactions
Caption: Troubleshooting workflow for low yield in cyanation reactions.
Optimization of Reaction Parameters:
The choice of catalyst, ligand, base, and solvent are critical. Below is a table summarizing key parameters to consider for optimization.
| Parameter | Recommendation | Rationale |
| Catalyst | Pd(dba)₂, Pd(OAc)₂ | Commonly used and effective palladium sources. |
| Ligand | Xantphos, dppf | Bulky electron-rich phosphine ligands can improve catalytic activity. |
| Cyanide Source | Zn(CN)₂, K₄[Fe(CN)₆] | Zinc cyanide is often less toxic and can give good results. Potassium ferrocyanide is a non-toxic alternative.[1] |
| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃ | The choice of base can significantly impact the reaction rate and yield. |
| Solvent | DMF, DMAc, Dioxane | Aprotic polar solvents are generally preferred. |
| Temperature | 80-120 °C | Higher temperatures may be required to drive the reaction to completion. |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent oxidation and deactivation of the palladium catalyst.[1] |
Issue 2: Formation of Impurities
Q: I am observing significant amounts of dehalogenated starting material and some homocoupling byproducts in my reaction mixture. How can I minimize these?
A: The formation of these byproducts is a common challenge in cross-coupling reactions.
Strategies to Minimize Byproduct Formation:
| Byproduct | Potential Cause | Mitigation Strategy |
| Dehalogenation | Presence of a proton source (e.g., water). | Use anhydrous solvents and reagents. Ensure the base is anhydrous.[3] |
| Homocoupling | Presence of oxygen. | Thoroughly degas the reaction mixture and maintain an inert atmosphere.[3] |
| 2H-Isomer Formation | Thermodynamic vs. kinetic control. | The 1H-tautomer is generally more thermodynamically stable. Careful selection of the base and solvent can influence the regioselectivity.[2][5] |
Issue 3: Difficulty in Product Purification
Q: The crude product is difficult to purify. What are the recommended purification methods for this compound?
A: A combination of chromatographic and crystallization techniques is often effective.
Purification Strategy:
-
Work-up: After the reaction is complete, a standard aqueous work-up is typically performed to remove inorganic salts and highly polar impurities.
-
Column Chromatography: Silica gel column chromatography is a common method to separate the desired product from non-polar impurities and any remaining starting material. A gradient of ethyl acetate in hexanes is a good starting point for elution.
-
Crystallization: For final purification to obtain a high-purity solid, crystallization is recommended. Screening for a suitable solvent system is crucial.[6]
Solvent Screening for Crystallization:
| Solvent/System | Observation |
| Methanol/Water | Good for inducing crystallization of polar compounds. |
| Ethanol | Often a good solvent for indazole derivatives. |
| Ethyl Acetate/Heptane | A less polar system that can be effective. |
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound via Palladium-Catalyzed Cyanation
This protocol is adapted from established procedures for palladium-catalyzed cyanation of aryl halides.
Experimental Workflow for this compound Synthesis
References
Technical Support Center: Palladium-Catalyzed Indazole Cyanation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with palladium-catalyzed cyanation of indazoles. The information is presented in a question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the palladium-catalyzed cyanation of indazoles?
A1: The primary side reactions encountered are:
-
Homocoupling: Dimerization of the haloindazole starting material to form a bi-indazole species.
-
Hydrodehalogenation: Replacement of the halide on the indazole ring with a hydrogen atom.[1]
-
Nitrile Hydrolysis: Conversion of the desired cyanoindazole product to the corresponding carboxamide or carboxylic acid.
-
N-Arylation (for N-unprotected indazoles): A Buchwald-Hartwig type coupling reaction where the aryl halide reacts with the N-H of the indazole, leading to the formation of an N-arylindazole byproduct.
Q2: My reaction is sluggish and gives a low yield of the desired cyanoindazole. What are the potential causes?
A2: Low yields can stem from several factors:
-
Catalyst Deactivation: Excess cyanide ions can poison the palladium catalyst.[2] Using a less soluble cyanide source like Zn(CN)₂ or a slow-release source like K₄[Fe(CN)₆] can mitigate this.[2]
-
Inactive Catalyst: The palladium precatalyst may not be efficiently reduced to the active Pd(0) species. Ensure proper activation protocols are followed.
-
Poor Substrate Reactivity: Aryl chlorides are generally less reactive than bromides and iodides. Higher temperatures and more active catalyst systems may be required.
-
Suboptimal Reaction Conditions: The choice of ligand, base, solvent, and temperature are all critical. Systematic optimization of these parameters is often necessary.
Q3: How can I minimize the formation of the homocoupling byproduct?
A3: Homocoupling is often promoted by reaction conditions that favor the reductive elimination of two aryl groups from the palladium center. To minimize this:
-
Ligand Choice: Employing bulky, electron-rich phosphine ligands can disfavor the formation of the diarylpalladium intermediate required for homocoupling.
-
Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of homocoupling relative to the desired cyanation.
-
Cyanide Source Concentration: Ensuring a sufficient concentration of the cyanide source can promote the desired transmetalation step over the competing homocoupling pathway.
Q4: What is the best approach to prevent hydrodehalogenation?
A4: Hydrodehalogenation typically arises from the presence of a hydride source that intercepts a key intermediate in the catalytic cycle. To avoid this:
-
Solvent and Base Selection: Avoid using protic solvents or bases that can act as hydride donors. Anhydrous solvents and non-protic bases are recommended.
-
Moisture Control: Rigorously exclude water from the reaction mixture, as it can be a source of protons that lead to hydride formation.
-
Ligand Effect: The choice of ligand can influence the propensity for hydrodehalogenation. Screening different ligands may be necessary.
Troubleshooting Guides
Problem 1: Formation of N-Arylindazole Byproduct in Cyanation of N-Unprotected Indazoles
Issue: Significant formation of the N-arylindazole byproduct is observed, competing with the desired C-cyanation. This is a common issue with N-unprotected indazoles due to the acidic N-H proton, which can participate in a competitive Buchwald-Hartwig amination reaction.
Troubleshooting Strategies:
| Strategy | Recommended Action | Expected Outcome |
| Protecting the Indazole Nitrogen | Prior to the cyanation reaction, protect the indazole nitrogen with a suitable protecting group (e.g., Boc, Trityl, SEM). | Complete suppression of N-arylation, leading to exclusive C-cyanation. |
| Ligand Selection | Screen different phosphine ligands. Bulky, electron-rich ligands can sometimes favor C-N bond formation, so ligands that are less effective for amination might improve C-cyanation selectivity. | Altered selectivity between C-cyanation and N-arylation. The optimal ligand will vary depending on the specific substrate. |
| Base Selection | The choice of base can significantly influence the N-arylation side reaction. Weaker bases may disfavor the deprotonation of the indazole nitrogen, thus reducing the rate of N-arylation. | Reduced formation of the N-arylindazole byproduct. |
| Solvent Optimization | The polarity and coordinating ability of the solvent can affect the relative rates of the two competing catalytic cycles. | Improved selectivity for C-cyanation. |
Experimental Protocol: Selective C-Cyanation of 3-Bromo-1H-indazole
This protocol is adapted from a procedure for the cyanation of heteroaryl halides and aims to minimize N-arylation by using a specific palladium precatalyst and ligand system in an aqueous solvent mixture, which can disfavor the conditions for N-H activation.[3]
-
Reactants:
-
3-Bromo-1H-indazole (1.0 mmol)
-
Zn(CN)₂ (0.6 mmol)
-
Palladium Precatalyst (e.g., G3-XPhos, 2 mol%)
-
Ligand (e.g., XPhos, 2 mol%)
-
Solvent: THF/H₂O (1:5 v/v), 6 mL
-
-
Procedure:
-
To an oven-dried vial, add 3-bromo-1H-indazole, Zn(CN)₂, the palladium precatalyst, and the ligand.
-
Add the THF/H₂O solvent mixture.
-
Seal the vial and stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by LC-MS to determine the ratio of C-cyano to N-aryl product.
-
Upon completion, quench the reaction with aqueous ammonium hydroxide and extract with an organic solvent.
-
Purify the product by column chromatography.
-
Problem 2: Hydrolysis of Cyanoindazole to Carboxamide/Carboxylic Acid
Issue: The desired cyanoindazole product is partially or fully hydrolyzed to the corresponding primary amide or carboxylic acid. This can occur during the reaction or workup, especially in the presence of strong acids or bases at elevated temperatures.
Troubleshooting Strategies:
| Strategy | Recommended Action | Expected Outcome |
| Anhydrous Reaction Conditions | Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere to strictly exclude water. | Minimized hydrolysis of the nitrile product during the reaction. |
| Neutral or Mildly Basic Conditions | Avoid the use of strong bases. If a base is required, use a mild, non-nucleophilic base. | Reduced rate of base-catalyzed nitrile hydrolysis. |
| Workup Procedure | During the workup, avoid prolonged exposure to strongly acidic or basic aqueous solutions. Use a buffered solution if necessary and minimize the time the product is in contact with the aqueous phase. | Prevention of product hydrolysis during purification. |
| Reaction Temperature | Lower the reaction temperature if the desired cyanation can still proceed efficiently. | Decreased rate of hydrolysis, which is often accelerated at higher temperatures. |
Experimental Protocol: Anhydrous Cyanation of 3-Iodo-1H-indazole
This protocol utilizes anhydrous conditions to prevent nitrile hydrolysis.
-
Reactants:
-
3-Iodo-1H-indazole (1.0 mmol)
-
K₄[Fe(CN)₆] (0.5 mmol)
-
Pd(OAc)₂ (5 mol%)
-
dppf (10 mol%)
-
K₂CO₃ (2.0 mmol, dried)
-
Anhydrous DMF (5 mL)
-
-
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add 3-iodo-1H-indazole, K₄[Fe(CN)₆], Pd(OAc)₂, dppf, and K₂CO₃.
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture at 120 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
-
Visualizations
Caption: Catalytic cycle of palladium-catalyzed indazole cyanation and competing side reactions.
Caption: Troubleshooting workflow for identifying and addressing side reactions.
References
Technical Support Center: Overcoming Regioselectivity Issues in N-Alkylation of Indazoles
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the regioselective N-alkylation of indazoles.
Frequently Asked Questions (FAQs)
Q1: Why is controlling regioselectivity in the N-alkylation of indazoles a common problem?
A1: The indazole ring possesses two nucleophilic nitrogen atoms, N1 and N2. This leads to the potential for alkylation at either position, often resulting in a mixture of N1 and N2-substituted regioisomers.[1][2] These isomers can be challenging to separate, leading to reduced yields of the desired product. The indazole ring exists in two tautomeric forms: the 1H-indazole and the 2H-indazole, with the 1H-tautomer being the more thermodynamically stable form.[1][2][3][4] The final product ratio is highly dependent on a delicate balance of factors including reaction conditions and the electronic and steric properties of the indazole substrate.[1][5][6]
Q2: What are the primary factors influencing whether alkylation occurs at the N1 or N2 position?
A2: The regiochemical outcome of indazole N-alkylation is governed by a combination of factors:
-
Steric and Electronic Effects of Substituents: The size and electronic nature of groups on the indazole ring play a crucial role. For instance, bulky substituents at the C7 position can hinder attack at N1, thereby favoring N2 alkylation.[1][5][6][7] Conversely, certain substituents at the C3 position can promote N1-selectivity.[5][7]
-
Reaction Conditions (Base and Solvent): The choice of base and solvent is critical. Strong bases like sodium hydride (NaH) in a non-polar aprotic solvent like tetrahydrofuran (THF) are known to favor N1-alkylation.[5][6][7][8] In contrast, using weaker bases such as potassium carbonate (K₂CO₃) in polar aprotic solvents like N,N-dimethylformamide (DMF) often leads to a mixture of isomers.[1]
-
Nature of the Alkylating Agent: The electrophile used can also influence the regioselectivity.[5]
-
Kinetic vs. Thermodynamic Control: N1-substituted indazoles are generally the thermodynamically more stable products, while N2-substituted indazoles are often favored under kinetically controlled conditions.[1][4] Reaction conditions that allow for equilibration will typically favor the N1 isomer.[5][9]
Q3: How can I favor the formation of the N1-alkylated indazole?
A3: To selectively obtain the N1-alkylated product, conditions that favor thermodynamic control are generally preferred. A widely successful method involves the use of sodium hydride (NaH) as the base in an anhydrous tetrahydrofuran (THF) solvent system.[5][6][7][8] This combination is believed to form a tight ion pair between the sodium cation and the indazolide anion, where the cation coordinates with the N2 nitrogen, sterically blocking it and directing the alkylating agent to the N1 position.[5][8][9]
Q4: What strategies can be employed to selectively synthesize the N2-alkylated indazole?
A4: Achieving high selectivity for the N2 position often requires conditions that favor kinetic control or the use of specific directing groups or reagents.
-
Steric Hindrance at C7: Introducing a bulky substituent at the C7 position of the indazole ring can sterically block the N1 position, thus directing alkylation to N2.[1][5][6][7]
-
Mitsunobu Reaction: The Mitsunobu reaction (using an alcohol, triphenylphosphine, and an azodicarboxylate like DIAD or DEAD) is known to often favor the formation of the N2-alkylated isomer.[5][9][10]
-
Acid-Catalyzed Alkylation: A highly selective method for N2-alkylation involves the use of diazo compounds in the presence of an acid catalyst such as triflic acid (TfOH).[11]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low to no conversion | 1. Inactive base or alkylating agent.2. Insufficient reaction temperature or time.3. Poor solubility of the indazole substrate. | 1. Use freshly opened or properly stored reagents. Check the activity of the base.2. Gradually increase the reaction temperature and monitor the reaction progress by TLC or LC-MS.3. Choose a solvent in which the indazole starting material is more soluble. |
| Formation of a nearly 1:1 mixture of N1 and N2 isomers | The chosen reaction conditions do not sufficiently differentiate between the two nitrogen atoms. This is common with bases like K₂CO₃ in DMF.[1][12] | 1. For N1 selectivity: Switch to NaH in THF.[5][6][7][8]2. For N2 selectivity: Consider using Mitsunobu conditions or an acid-catalyzed reaction with a diazo compound if applicable.[5][9][10][11] |
| Reaction favors the undesired regioisomer | The reaction conditions are promoting either kinetic or thermodynamic control, leading to the undesired product. | 1. If N1 is undesired: Shift from thermodynamic control (e.g., NaH/THF) to kinetic control. Try Mitsunobu conditions.[5][9][10]2. If N2 is undesired: Ensure conditions allow for thermodynamic equilibration. Using NaH in THF is a good starting point.[5][6][7][8] |
| Difficulty in separating N1 and N2 isomers by chromatography | The polarity of the two regioisomers is very similar.[8] | 1. Optimize the reaction to maximize the yield of the desired isomer to simplify purification.[8]2. Use a high-performance chromatography system with a shallow solvent gradient.[8]3. Consider derivatizing the mixture to alter the polarity of one isomer, facilitate separation, and then remove the directing group.[8] |
Quantitative Data Summary
Table 1: Influence of Reaction Conditions on N1/N2 Regioselectivity
| Indazole Substrate | Alkylating Agent | Base | Solvent | Temp (°C) | N1:N2 Ratio | Combined Yield (%) | Reference |
| 1H-Indazole | Isobutyl bromide | K₂CO₃ | DMF | 120 | 58:42 | 72 | [12] |
| 3-CO₂Me-1H-indazole | n-Pentyl bromide | NaH | THF | RT | >99:1 | - | [5] |
| 3-tert-Butyl-1H-indazole | n-Pentyl bromide | NaH | THF | RT | >99:1 | - | [5] |
| 7-NO₂-1H-indazole | n-Pentyl bromide | NaH | THF | RT | 4:96 | - | [5] |
| 7-CO₂Me-1H-indazole | n-Pentyl bromide | NaH | THF | RT | 4:96 | - | [5] |
| 1H-Indazole | n-Pentanol | (Mitsunobu) | THF | 0 to RT | 1:2.5 | 78 | [5][9] |
| Methyl 5-bromo-1H-indazole-3-carboxylate | Methyl iodide | K₂CO₃ | DMF | RT | 1.1:1 | 84 | [10][13] |
Experimental Protocols
Protocol 1: Selective N1-Alkylation using NaH in THF (Thermodynamic Control)
This protocol is optimized for achieving high regioselectivity for the N1 position.[1][5]
-
Preparation: To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the desired 1H-indazole (1.0 equiv.).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the indazole (typically at a concentration of 0.1–0.2 M).[1]
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) portion-wise.[1]
-
Stirring: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. The formation of the sodium salt of the indazole may be observed.[1]
-
Alkylation: Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1–1.5 equiv.) dropwise to the suspension at room temperature.[1]
-
Reaction: Stir the mixture at room temperature or heat as required. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Carefully quench the reaction by pouring the mixture into water. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).[1]
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to isolate the N1-alkylated indazole.[1]
Protocol 2: Selective N2-Alkylation via Mitsunobu Reaction (Kinetic Control)
This protocol often provides the N2-substituted indazole as the major product.[1][5][9][10]
-
Preparation: Dissolve the 1H-indazole (1.0 equiv.), the desired alcohol (1.5 equiv.), and triphenylphosphine (PPh₃, 1.5 equiv.) in anhydrous THF in a flask under an inert atmosphere.[1]
-
Reagent Addition: Cool the solution to 0 °C. Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv.) dropwise. A color change and/or precipitation may be observed.[1]
-
Reaction: Allow the reaction to warm to room temperature and stir overnight, or until completion is confirmed by TLC or LC-MS.[1]
-
Concentration: Remove the solvent under reduced pressure.[1]
-
Purification: Purify the crude residue directly by flash column chromatography to separate the N1 and N2 isomers.[1]
Protocol 3: Selective N2-Alkylation using TfOH and a Diazo Compound
This method provides high selectivity for the N2 position under metal-free conditions.[1][11]
-
Preparation: To a solution of the 1H-indazole (1.0 equiv.) in a suitable anhydrous solvent (e.g., dichloromethane, DCM), add the diazo compound (1.2 equiv.).[1]
-
Catalyst Addition: Cool the mixture to 0 °C and add triflic acid (TfOH, 0.1–0.2 equiv.) dropwise.[1]
-
Reaction: Stir the mixture at room temperature until the reaction is complete, as monitored by TLC.[1]
-
Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1]
-
Extraction: Separate the layers and extract the aqueous phase with DCM.[1]
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by column chromatography to yield the pure N2-alkylated product.[1]
Visualized Workflows and Concepts
Caption: General experimental workflow for the N-alkylation of indazoles.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. wuxibiology.com [wuxibiology.com]
- 4. connectjournals.com [connectjournals.com]
- 5. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. research.ucc.ie [research.ucc.ie]
- 8. benchchem.com [benchchem.com]
- 9. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 10. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
Technical Support Center: Purification of 1H-indazole-6-carbonitrile
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of 1H-indazole-6-carbonitrile. The following sections offer troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for common purification techniques.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The two most effective and widely used methods for the purification of this compound are column chromatography and recrystallization. The choice between these methods often depends on the impurity profile and the desired final purity of the compound. For industrial-scale production, recrystallization is often preferred due to its simplicity and cost-effectiveness.[1]
Q2: What are the likely impurities I might encounter in my crude this compound?
A2: Impurities in your sample will largely depend on the synthetic route employed. Common impurities can be categorized as:
-
Starting Materials: Incomplete reactions can lead to the presence of unreacted precursors.
-
Regioisomers: During the formation of the indazole ring, regioisomers (such as 2H-indazole derivatives) can be formed.[2]
-
Byproducts from Side Reactions: Depending on the synthesis, byproducts can include hydrazones, dimers, or phenols (if a Sandmeyer reaction is used).[3][4]
-
Residual Solvents: Solvents used in the reaction or initial work-up may be present in the crude product.
-
Reagents: Unreacted reagents from the synthesis may also be present as impurities.
Q3: How can I assess the purity of my this compound?
A3: The purity of this compound is typically assessed using High-Performance Liquid Chromatography (HPLC).[5] Thin-Layer Chromatography (TLC) is a valuable tool for rapid, qualitative assessment of purity and for optimizing purification conditions. A supplier of this compound specifies a purity of ≥ 95% by HPLC.[5]
Q4: What is a good starting point for developing a purification protocol?
A4: A good starting point is to analyze the crude material by TLC to get an initial assessment of the number and nature of impurities. Based on the TLC results, you can decide whether to proceed with column chromatography for complex mixtures or directly to recrystallization for relatively clean material.
Troubleshooting Guides
Column Chromatography
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation of Compound and Impurities | The solvent system (eluent) has suboptimal polarity. | Perform a thorough TLC analysis using different solvent systems to find an eluent that provides good separation between your product and the impurities. Aim for an Rf value of 0.2-0.3 for this compound.[6][7] |
| The column is overloaded with crude material. | The amount of crude material should be appropriate for the column size. A general guideline is a 20:1 to 100:1 ratio of stationary phase weight to crude material weight.[7] | |
| Compound Does Not Elute from the Column | The eluent is too non-polar. | Gradually increase the polarity of your solvent system. For example, if using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate. |
| Compound Elutes Too Quickly | The eluent is too polar. | Decrease the polarity of your solvent system. For example, if using a hexane/ethyl acetate mixture, decrease the percentage of ethyl acetate. |
| Streaking or Tailing of the Compound Band | The compound is sparingly soluble in the eluent. | Add a small amount of a more polar solvent to the eluent system to improve solubility. |
| The column was not packed properly. | Ensure the stationary phase is packed uniformly without any cracks or channels. |
Recrystallization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound Does Not Dissolve | Insufficient solvent was used. | Add more solvent in small portions to the heated mixture. |
| The chosen solvent is unsuitable. | If the compound remains insoluble even with a large volume of hot solvent, select a different solvent. | |
| Oiling Out (Formation of an Oil Instead of Crystals) | The boiling point of the solvent is higher than the melting point of the compound. | Use a lower-boiling point solvent or a solvent mixture. |
| The solution is cooling too quickly. | Allow the solution to cool more slowly to room temperature before placing it in an ice bath. | |
| No Crystal Formation Upon Cooling | Too much solvent was used. | Evaporate some of the solvent to increase the concentration and allow it to cool again.[8] |
| The solution is not sufficiently saturated. | Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.[8] | |
| Low Recovery Yield | Too much solvent was used for dissolution or washing. | Use the minimum amount of hot solvent for dissolution and a minimum amount of ice-cold solvent for washing the crystals.[8] |
| Premature crystallization during hot filtration. | Preheat the filtration apparatus (funnel and receiving flask) to prevent cooling. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is a general guideline and should be optimized based on the specific impurity profile of your crude this compound.
1. TLC Method Development:
-
Objective: To determine the optimal mobile phase for column chromatography.
-
Procedure:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate in a TLC chamber with a starting solvent system. A good starting point for this compound is a mixture of hexane and ethyl acetate. Based on a similar compound, 1H-indazole-3-carbonitrile, a 2:1 hexane/ethyl acetate ratio can be a good starting point.[9]
-
Visualize the spots under UV light (254 nm).
-
Adjust the solvent ratio to achieve an Rf value of approximately 0.2-0.3 for the this compound spot.
-
2. Column Chromatography Procedure:
-
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Selected mobile phase (e.g., hexane/ethyl acetate mixture)
-
Chromatography column
-
Collection tubes
-
-
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the mobile phase and pour it into the column. Allow the silica to settle, ensuring a uniform packing without air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, for dry loading, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
Elution: Add the mobile phase continuously to the top of the column and begin collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure this compound.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
-
Protocol 2: Purification by Recrystallization
1. Solvent Screening:
-
Objective: To identify a suitable solvent or solvent system for recrystallization.
-
Procedure:
-
Place a small amount of crude this compound into several test tubes.
-
Add a small amount of a different solvent to each tube at room temperature and observe the solubility. Potential solvents to screen include ethanol, methanol, water, ethyl acetate, and mixtures such as ethanol/water.[10]
-
If the compound is insoluble at room temperature, heat the solvent to its boiling point and observe the solubility again.
-
An ideal solvent will dissolve the compound when hot but show low solubility at room temperature.[11]
-
2. Recrystallization Procedure:
-
Materials:
-
Crude this compound
-
Selected recrystallization solvent
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and flask
-
-
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to the solvent's boiling point while stirring until the solid is completely dissolved.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
-
Data Presentation
Table 1: Purity and Yield Data (Illustrative)
| Purification Method | Starting Purity (by HPLC) | Final Purity (by HPLC) | Typical Recovery Yield |
| Column Chromatography | 85-90% | >98% | 70-90% |
| Recrystallization | >90% | >99% | 60-85% |
Note: These are typical values and may vary depending on the nature and amount of impurities in the crude material. The recovery yield for recrystallization can be influenced by the solubility of the compound in the chosen solvent system. For example, the recrystallization of benzoic acid from hot water typically yields around 65%.[12]
Table 2: TLC Analysis for Method Development (Example)
| Solvent System (Hexane:Ethyl Acetate) | Rf of this compound (Approximate) | Observations |
| 4:1 | 0.5 | Moves too quickly, poor separation from non-polar impurities. |
| 2:1 | 0.3 | Good separation from major impurities, suitable for column chromatography. |
| 1:1 | 0.15 | Moves too slowly, may lead to band broadening. |
Visualizations
Caption: General workflow for the purification of this compound.
References
- 1. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. benchchem.com [benchchem.com]
- 7. rroij.com [rroij.com]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. orgsyn.org [orgsyn.org]
- 10. jchr.org [jchr.org]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
Optimizing temperature and reaction time for indazole synthesis
Welcome to the technical support center for indazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance on optimizing reaction conditions, specifically temperature and reaction time, and to troubleshoot common issues encountered during the synthesis of indazoles.
Troubleshooting Guide
This guide addresses specific problems that may arise during your indazole synthesis experiments.
| Problem | Potential Causes | Recommended Solutions |
| Low or no yield of the desired indazole product. | - Suboptimal Reaction Temperature: The reaction may be too cold to proceed at a reasonable rate or too hot, leading to decomposition of starting materials or products.[1] - Incorrect Reaction Time: The reaction may not have been allowed to proceed to completion, or excessive reaction time may have led to byproduct formation. - Inefficient Catalyst: The chosen catalyst may be inactive or poisoned.[2] - Poor Quality Reagents or Solvents: Impurities in starting materials or solvents can interfere with the reaction. | - Optimize Temperature: Systematically screen a range of temperatures to find the optimum. For example, in the synthesis of hexahydroindazoles, yields increased up to 110 °C and then decreased at higher temperatures due to side reactions.[1] - Monitor Reaction Progress: Use techniques like TLC or LC-MS to monitor the reaction and determine the optimal time to quench it. Some modern methods aim for rapid conversions, sometimes within 2 hours at room temperature.[2] - Catalyst Screening: If using a catalyzed reaction, screen different catalysts or ensure the purity and activity of the current one. For some syntheses, metal-free conditions are possible.[2][3] - Use High-Purity Materials: Ensure all reagents and solvents are pure and anhydrous if the reaction is sensitive to moisture. |
| Formation of an inseparable mixture of N1 and N2 regioisomers during alkylation. | - Thermodynamic vs. Kinetic Control: The reaction conditions may favor the formation of a mixture of the thermodynamically stable 1H-indazole and the 2H-indazole tautomers.[4][5] - Choice of Base and Solvent: The base and solvent system significantly influences the N1/N2 selectivity.[4] | - Favor N1-Alkylation (Thermodynamic Product): Use conditions that allow for thermodynamic equilibration. Using sodium hydride (NaH) in a non-polar solvent like tetrahydrofuran (THF) is effective for achieving high N1-selectivity.[4] Bulky substituents at the C3-position can also sterically hinder the N2-position, favoring N1-alkylation.[4] - Favor N2-Alkylation (Kinetic Product): Alter the electronic properties of the substrate. Electron-withdrawing groups at the C7-position can direct alkylation to the N2-position with high selectivity.[4][5] Alkylation under neutral or acidic conditions can also selectively proceed at the N2-position.[5] |
| Presence of significant byproducts, such as hydrazones or dimers. | - Elevated Temperatures: Side reactions are often promoted by high temperatures.[6] - Incorrect Stoichiometry: An improper ratio of reactants can lead to the formation of dimeric or other undesired species.[6] | - Lower Reaction Temperature: If feasible, conduct the reaction at a lower temperature to minimize side reactions.[6] - Control Stoichiometry and Addition Rate: Carefully control the stoichiometry of the reactants. Slow, dropwise addition of one reactant to another can also help minimize the formation of byproducts.[6] - Solvent Selection: Consider using aprotic solvents like DMSO or DMF, which have been reported to provide higher yields in some cases by disfavoring side reactions.[6] |
| Cadogan-Sundberg cyclization is inefficient, requiring high temperatures and giving low yields. | - Harsh Reaction Conditions: Traditional Cadogan cyclizations can be harsh and inefficient.[5] | - Use Modern One-Pot Modifications: Employ modern, modified procedures that have improved the efficiency and substrate scope of this reaction, often proceeding under milder conditions.[5] |
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the optimization of indazole synthesis.
Q1: What are the most critical parameters to consider when optimizing temperature and reaction time for indazole synthesis?
A1: The most critical parameters are the specific synthetic route being employed, the stability of the starting materials and products at different temperatures, and the potential for side reactions. Many modern indazole syntheses are designed to proceed under mild conditions, including at room temperature, to improve yields and functional group tolerance.[2][3] It is crucial to monitor the reaction progress closely (e.g., by TLC or LC-MS) to determine the point of maximum product formation before significant byproduct accumulation occurs.
Q2: How does temperature typically affect the yield and purity of indazole synthesis?
A2: Temperature has a significant impact on both yield and purity. Increasing the temperature can increase the reaction rate, but excessively high temperatures can lead to the decomposition of reactants or products and the formation of byproducts, thus decreasing the overall yield and purity.[1] For example, one study found the optimal temperature for a specific indazole synthesis to be 110 °C, with higher temperatures leading to decreased yields.[1]
Q3: Are there general guidelines for reaction times in indazole synthesis?
A3: Reaction times can vary widely depending on the specific method, ranging from a couple of hours to overnight. For instance, a method using silica sulfuric acid as a catalyst reports reaction completion within 2 hours at room temperature.[2] In contrast, other methods may require refluxing for several hours.[7] The best approach is to monitor the reaction's progress to determine the optimal duration.
Q4: What are some common synthetic strategies for preparing the indazole core?
A4: Several prominent methods exist for synthesizing the indazole core, including:
-
Fischer Indazole Synthesis: A classic method involving the cyclization of o-hydrazino benzoic acids.[6]
-
Cadogan Reductive Cyclization: A one-pot synthesis of 2H-indazoles from ortho-imino-nitrobenzene substrates.[6]
-
Davis-Beirut Reaction: A method for constructing 2H-indazoles and their derivatives.[6]
-
Palladium-Catalyzed Reactions: Cross-coupling reactions are often used to introduce various substituents onto the indazole ring.[6]
-
Cycloaddition Reactions: [3+2] cycloaddition reactions of sydnones with arynes can cleanly produce 2H-indazoles, avoiding 1H-indazole byproducts.[6]
Experimental Protocols & Data
| Synthesis Method | Starting Materials | Catalyst/Reagents | Solvent | Temperature | Time | Yield | Reference |
| 1H-Indazole Synthesis | o-toluidine | Sodium nitrite | Benzene | Reflux | Not specified | Not specified | [2] |
| 1H-Indazole Synthesis | o-hydroxy acetophenone | Hydrazine hydrate, Silica sulfuric acid | Not specified | Room Temp. | 2 hours | Not specified | [2] |
| 2H-Indazole Synthesis | 2-bromobenzaldehydes, primary amines, sodium azide | Copper catalyst | Not specified | Not specified | Not specified | Good to excellent | [2][8] |
| 1-Aryl-1H-Indazole Synthesis | 1-Aryl-2-(2-nitrobenzylidene)hydrazines | Potassium tert-butoxide | DMF | 100 °C | Not specified | Good | [3][7] |
| Hexahydroindazole Synthesis | 2,6-bisbenzylidenecyclohexanones, phenylhydrazine | None | PEG-400 | 110 °C | Not specified | Up to 95% | [1] |
| N1-Selective Alkylation | Substituted 1H-indazole, alkyl bromide | Sodium hydride | Anhydrous THF | 0 °C to Room Temp. | Not specified (monitored) | High N1-selectivity | [4] |
Experimental Protocol: N1-Selective Alkylation of Indazole [4][5]
-
To a solution of the substituted 1H-indazole (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1-1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).
-
Allow the resulting suspension to stir at room temperature for 30 minutes to ensure complete deprotonation.
-
Add the alkylating agent (e.g., alkyl bromide, 1.2 eq) dropwise to the mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent, dry the organic layer, and purify by column chromatography.
Visualizations
Caption: Troubleshooting workflow for indazole synthesis optimization.
This technical support guide provides a starting point for optimizing your indazole synthesis. Remember that the ideal conditions are highly dependent on the specific substrates and reaction type. Careful monitoring and systematic optimization are key to achieving high yields and purity.
References
- 1. researchgate.net [researchgate.net]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole synthesis [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 8. 2H-Indazole synthesis [organic-chemistry.org]
Technical Support Center: Synthesis of 1H-Indazole-6-carbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1H-indazole-6-carbonitrile. The following information addresses common byproducts and specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of byproducts in the synthesis of this compound?
A1: The formation of byproducts is highly dependent on the chosen synthetic route. However, several common classes of impurities can be anticipated. These include:
-
2H-Indazole-6-carbonitrile: This is the constitutional isomer of the desired product and a frequently observed byproduct in many indazole syntheses. The ratio of 1H to 2H isomers is influenced by reaction conditions such as the choice of solvent, base, and temperature.
-
Hydrazone Intermediates: In syntheses involving the reaction of a carbonyl compound (e.g., an aldehyde or ketone) with hydrazine, incomplete cyclization can lead to the persistence of hydrazone intermediates in the final product mixture.[1]
-
Dimeric Impurities: Under certain conditions, especially at elevated temperatures, dimerization of the starting materials or intermediates can occur, leading to the formation of higher molecular weight byproducts.[1]
-
Indazolone Derivatives: Depending on the starting materials and oxidizing conditions, the formation of indazolone byproducts is a possibility.[1]
-
Unreacted Starting Materials: Incomplete reactions can result in the presence of starting materials such as substituted benzonitriles or their precursors.
Q2: How can I distinguish between this compound and its 2H-isomer?
A2: Spectroscopic methods are the most reliable for differentiating between the 1H and 2H isomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The chemical shift of the proton on the nitrogen-bearing ring can be indicative. Generally, the N-H proton of the 1H-isomer appears at a different chemical shift compared to the C-H proton at the 3-position of the 2H-isomer.
-
¹³C NMR: The chemical shifts of the carbon atoms in the pyrazole ring will differ between the two isomers.
-
-
Chromatographic Methods:
-
High-Performance Liquid Chromatography (HPLC): A well-developed HPLC method can often separate the 1H and 2H isomers, allowing for their individual quantification. The use of a mass spectrometry (MS) detector (LC-MS) can confirm that the two peaks have the same mass-to-charge ratio (m/z), confirming they are isomers.
-
Q3: My reaction to synthesize this compound from a substituted o-fluorobenzonitrile and hydrazine is giving a low yield and multiple spots on TLC. What are the likely side reactions?
A3: In the synthesis of indazoles from o-fluorobenzonitriles and hydrazine, a common side reaction is the formation of 3-aminoindazoles via a benzonitrile intermediate, especially with certain isomers of the starting material.[2] Additionally, incomplete reaction or side reactions involving the cyano group under harsh conditions could contribute to the complex product mixture.
Troubleshooting Guides
This section provides structured guidance for troubleshooting common issues encountered during the synthesis of this compound.
Issue 1: Presence of the 2H-Indazole-6-carbonitrile Isomer
Symptoms:
-
NMR spectrum shows an extra set of signals in the aromatic region.
-
HPLC analysis reveals a second peak with the same mass as the product.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Reaction Conditions Favoring 2H-Isomer Formation | Optimize reaction parameters. The thermodynamically more stable 1H-indazole is often favored, but kinetic control can lead to the 2H-isomer. Experiment with different solvents (e.g., polar vs. non-polar), bases (e.g., varying strength and steric hindrance), and reaction temperatures. |
| Post-synthetic Isomerization | Certain work-up or purification conditions (e.g., exposure to strong acid or base) might promote isomerization. Ensure neutral conditions during extraction and purification where possible. |
Troubleshooting Workflow:
Caption: Troubleshooting workflow for isomer contamination.
Issue 2: Incomplete Reaction and Presence of Starting Materials or Intermediates
Symptoms:
-
TLC/HPLC analysis shows the presence of starting materials.
-
Isolation of non-polar byproducts identified as hydrazone intermediates.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Insufficient Reaction Time or Temperature | Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or HPLC to determine the optimal duration. |
| Inefficient Reagent Mixing | Ensure adequate stirring, especially for heterogeneous reactions. |
| Deactivation of Reagents | Use fresh, high-purity reagents. Hydrazine, for example, can be sensitive to air and moisture. |
Experimental Protocol: Synthesis of this compound via Diazotization
This protocol is based on general methods for indazole synthesis and should be adapted and optimized for the specific substrate.
Materials:
-
4-Amino-3-methylbenzonitrile
-
Sodium nitrite
-
Hydrochloric acid
-
Glacial acetic acid
-
Suitable organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Dissolve 4-amino-3-methylbenzonitrile in a mixture of glacial acetic acid and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at low temperature for a specified time to allow for diazotization.
-
Allow the reaction to warm to room temperature and stir until cyclization is complete (monitor by TLC/HPLC).
-
Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Reaction Pathway:
Caption: Simplified reaction pathway for diazotization route.
Summary of Potential Byproducts and Analytical Data
| Byproduct Class | Potential Structure | Identification Methods |
| Isomeric Byproduct | 2H-Indazole-6-carbonitrile | HPLC-MS, ¹H NMR, ¹³C NMR |
| Hydrazone Intermediate | Varies with starting material | LC-MS, IR (C=N stretch) |
| Dimeric Impurity | High molecular weight species | MS, Gel Permeation Chromatography (GPC) |
| Unreacted Starting Material | e.g., 4-Amino-3-methylbenzonitrile | TLC, HPLC, ¹H NMR |
This technical support guide is intended to provide a starting point for troubleshooting common issues in the synthesis of this compound. Successful synthesis often requires careful optimization of reaction conditions and thorough characterization of the product and any impurities.
References
Troubleshooting low conversion in Suzuki coupling of indazoles
Welcome to the technical support center for the Suzuki coupling of indazoles. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful cross-coupling reaction. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, particularly focusing on issues of low conversion.
Frequently Asked Questions (FAQs)
Q1: I am observing very low conversion in my Suzuki coupling of a bromoindazole. What are the most common causes?
A1: Low conversion in the Suzuki coupling of bromoindazoles can stem from several factors. The primary areas to investigate are the catalyst system, the reaction conditions, and the integrity of your starting materials. Specifically, consider the following:
-
Catalyst Deactivation: The active Pd(0) catalyst can be sensitive to air and may decompose, leading to reduced activity. Ensure your reaction is performed under a strictly inert atmosphere (e.g., nitrogen or argon).[1]
-
Suboptimal Base: The choice and quality of the base are critical. The base activates the boronic acid for transmetalation.[2] If the base is weak, old, or hydrated, it can lead to poor yields.
-
Solvent Issues: The solvent system must be appropriate for both the solubility of your substrates and the efficacy of the catalytic cycle. Improperly degassed solvents can also harbor oxygen, which contributes to catalyst deactivation and side reactions.[1]
-
Low Reaction Temperature: Suzuki couplings often require elevated temperatures to proceed efficiently. If the temperature is too low, the reaction kinetics may be too slow, resulting in low conversion within a practical timeframe.
-
Starting Material Quality: Impurities in your haloindazole or boronic acid can interfere with the reaction. Additionally, boronic acids can degrade over time, especially if not stored properly.
-
Inhibition by the Indazole N-H group: The acidic proton on the indazole ring can sometimes interfere with the catalytic cycle, particularly with certain bases or catalyst systems.[1][3]
Q2: My reaction is producing a significant amount of homocoupled biaryl from my boronic acid. How can I prevent this?
A2: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen.[1] Here are key strategies to minimize this byproduct:
-
Rigorous Degassing: Thoroughly degas your solvent and the reaction mixture before adding the palladium catalyst. This can be achieved by sparging with an inert gas (argon or nitrogen) for an extended period or by using the freeze-pump-thaw method for more sensitive reactions.[1]
-
Use a Pd(0) Pre-catalyst: Using a well-defined Pd(0) pre-catalyst can sometimes suppress homocoupling compared to generating Pd(0) in situ from a Pd(II) source.[1]
-
Control Reaction Temperature: Homocoupling can be more prevalent at higher temperatures. It is advisable to run the reaction at the lowest effective temperature that still provides a reasonable reaction rate.[1]
Q3: I am seeing a dehalogenated indazole byproduct in my reaction mixture. What causes this and how can it be minimized?
A3: The formation of a dehalogenated (or hydrodehalogenated) byproduct occurs when the organopalladium intermediate reacts with a proton source before the desired transmetalation with the boronic acid can take place.[1] To minimize this side reaction:
-
Minimize Proton Sources: Use anhydrous and thoroughly degassed solvents and reagents. Residual water is a common proton source.[1]
-
Optimize the Base: Using a non-hydrated base, such as anhydrous potassium phosphate (K₃PO₄), can be beneficial. Some bases can contain water or generate it in situ, contributing to this side reaction.[1]
Q4: Should I protect the N-H of my indazole before performing the Suzuki coupling?
A4: The necessity of N-H protection depends on the specific substrate and reaction conditions. The free N-H group can sometimes inhibit the reaction.[3][4]
-
When to consider protection: If you are consistently observing low yields despite optimizing other parameters, N-H protection with a suitable group (e.g., Boc, SEM, or alkyl groups) may be beneficial.[4][5]
-
When protection might not be necessary: Successful couplings of unprotected indazoles have been reported, particularly with the use of microwave irradiation and carefully selected catalyst/ligand systems.[6][7] Some modern catalyst systems are more tolerant of free N-H groups.[3]
Troubleshooting Guides
Guide 1: Optimizing Reaction Parameters for Low Conversion
If you are experiencing low conversion, systematically optimizing the following parameters is recommended.
Troubleshooting Workflow:
Caption: A systematic workflow for troubleshooting low conversion.
Data on Reaction Condition Optimization:
The following tables provide a summary of various reaction conditions that have been successfully employed for the Suzuki coupling of different indazoles. These can serve as a starting point for your optimization.
Table 1: Suzuki-Miyaura Coupling of 3-Halogenated Indazoles
| Halogenated Indazole | Boronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 3-Iodo-1H-indazole | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Dioxane/H₂O | 120 (MW) | 0.67 | 75 | [7] |
| N-Boc-3-iodo-1H-indazole | 4-Formylphenylboronic acid | PdCl₂(dppf) (5) | K₂CO₃ (2) | Dioxane/H₂O | 80 | 16 | 78 | [8] |
| 3-Chloroindazole | 5-Indoleboronic acid | Pd₂ (dba)₃ (2) / SPhos (3) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 15 | 85 | [3] |
Table 2: Suzuki-Miyaura Coupling of 5-Bromoindazoles
| Halogenated Indazole | Boronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (10) | K₂CO₃ (2) | DME/H₂O | 80 | 2 | 84 | [9][10] |
| 5-Bromo-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (10) | K₂CO₃ (2) | DME/H₂O | 80 | 2 | 50 | [9] |
Table 3: Suzuki-Miyaura Coupling of 7-Bromoindazoles
| Halogenated Indazole | Boronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | (4-methoxyphenyl)boronic acid | Pd(PPh₃)₄ (10) | Cs₂CO₃ (1.3) | Dioxane/EtOH/H₂O | 140 | 4 | 82 | [11][12] |
| N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | (2-thienyl)boronic acid | Pd(PPh₃)₄ (10) | Cs₂CO₃ (1.3) | Dioxane/EtOH/H₂O | 140 | 2 (MW) | 80 | [11] |
Guide 2: Minimizing Common Side Reactions
Understanding and mitigating side reactions is key to improving the yield and purity of your desired product.
Logical Relationships of Side Reactions and Solutions:
Caption: Key side reactions and their mitigation strategies.
Experimental Protocols
General Protocol for Microwave-Assisted Suzuki-Miyaura Coupling of a 3-Iodo-1H-Indazole
This protocol is a representative example and may require optimization for your specific substrates.
Materials:
-
3-Iodo-1H-indazole derivative (1.0 equiv.)
-
Aryl- or heteroarylboronic acid (1.2-1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv.)
-
Solvent system (e.g., 1,4-Dioxane and water, 4:1)
-
Microwave vial with a magnetic stir bar
Procedure:
-
To a microwave vial, add the 3-iodo-1H-indazole (1.0 equiv.), the boronic acid (1.2 equiv.), and the base (2.0 equiv.).[13]
-
Add the solvent system (e.g., 1,4-dioxane and a 2M aqueous solution of the base).[13]
-
Seal the vial and place it in the cavity of a microwave reactor.
-
Irradiate the reaction mixture at the desired temperature (e.g., 120 °C) for the specified time (e.g., 40 minutes) with stirring.[13]
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with brine.[13]
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-aryl-1H-indazole.[8]
Experimental Workflow Diagram:
Caption: A typical experimental workflow for Suzuki coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Selection for Efficient Cyanation of 6-Bromo-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed guidance on catalyst selection, experimental protocols, and troubleshooting for the efficient cyanation of 6-bromo-1H-indazole to produce 6-cyano-1H-indazole, a key intermediate in the synthesis of various pharmaceutical compounds.
Frequently Asked Questions (FAQs)
Q1: Which catalyst systems are most effective for the cyanation of 6-bromo-1H-indazole?
A1: Palladium-based catalysts are the most commonly employed and generally most effective for the cyanation of 6-bromo-1H-indazole. Systems such as Pd(PPh₃)₄ and Pd₂(dba)₃ with a suitable phosphine ligand (e.g., dppf or XPhos) are excellent choices. Copper(I) cyanide (CuCN) can also be used, often in what is known as the Rosenmund-von Braun reaction, though it typically requires higher temperatures.
Q2: What are the most common cyanide sources, and are there less toxic alternatives?
A2: Zinc cyanide (Zn(CN)₂) and potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) are frequently used and are considered less acutely toxic than alkali metal cyanides like KCN or NaCN.[1] K₄[Fe(CN)₆] is particularly noteworthy as a non-toxic, air-stable, and inexpensive cyanide source.[1] Acetone cyanohydrin can also be employed as a cyanide source, which, in the presence of a base, can provide a controlled release of cyanide.
Q3: Can the N-H proton of the indazole ring interfere with the reaction?
A3: Yes, the acidic N-H proton of the indazole can potentially interfere with the catalytic cycle, leading to side reactions or catalyst inhibition.[2] This is a common issue with N-H containing heterocycles in cross-coupling reactions.[3] Using a suitable base is crucial to mitigate this effect. In some cases, N-protection of the indazole may be considered, although this adds extra steps to the synthesis.
Q4: What are the common side reactions in the cyanation of 6-bromo-1H-indazole?
A4: The most common side reaction is hydrodehalogenation, where the bromine atom is replaced by a hydrogen atom, yielding the parent 1H-indazole.[2] This can be minimized by using anhydrous and thoroughly degassed solvents and reagents to eliminate proton sources like water. Homocoupling of the starting material is another potential side reaction.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be conveniently monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to observe the consumption of the 6-bromo-1H-indazole starting material and the formation of the 6-cyano-1H-indazole product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently degassed reaction mixture. 3. Presence of water or other proton sources. 4. Suboptimal reaction temperature. 5. Catalyst poisoning by excess cyanide.[3] | 1. Use a fresh, high-quality catalyst. Consider using a pre-catalyst. 2. Ensure thorough degassing of the solvent and reaction vessel with an inert gas (e.g., argon or nitrogen). 3. Use anhydrous solvents and reagents. 4. Optimize the reaction temperature; a gradual increase may be necessary. 5. If using a highly soluble cyanide source, consider slow addition or using a less soluble source like Zn(CN)₂. |
| Significant Hydrodehalogenation (formation of 1H-indazole) | 1. Presence of proton sources (e.g., water). 2. Suboptimal base. | 1. Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried. 2. Use a non-hydrated, strong, non-nucleophilic base. |
| Formation of Multiple Unidentified Byproducts | 1. Reaction temperature is too high. 2. Decomposition of starting material or product. 3. Incorrect stoichiometry of reagents. | 1. Lower the reaction temperature and monitor the reaction closely. 2. Check the stability of your compounds under the reaction conditions. 3. Carefully verify the amounts of all reagents. |
| Difficulty in Product Isolation/Purification | 1. Presence of residual metal catalyst. 2. Emulsion formation during workup. | 1. Filter the crude reaction mixture through a pad of Celite to remove the catalyst. 2. Add brine during the aqueous workup to break up emulsions. |
Catalyst and Condition Comparison
The following table summarizes typical conditions for different catalytic systems. Please note that yields are highly dependent on the specific reaction conditions and scale.
| Catalyst System | Cyanide Source | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(PPh₃)₄ | Zn(CN)₂ | - | - | DMF | 80-120 | 70-90 |
| Pd₂(dba)₃ | Zn(CN)₂ | dppf | - | Dioxane | 100-120 | 75-95 |
| Pd(OAc)₂ | K₄[Fe(CN)₆] | XPhos | K₂CO₃ | t-Amyl alcohol | 100-130 | 70-85 |
| CuCN | CuCN | - | - | DMF or NMP | 150-200 | 60-80 |
| CuI | Acetone cyanohydrin | 1,10-Phenanthroline | N,N-Diisopropylethylamine | DMF | 100-120 | 65-85 |
Experimental Protocols
Method 1: Palladium-Catalyzed Cyanation using Zn(CN)₂
This protocol is a robust and widely applicable method for the cyanation of 6-bromo-1H-indazole.
Materials:
-
6-bromo-1H-indazole
-
Zinc cyanide (Zn(CN)₂)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and workup reagents
Procedure:
-
To an oven-dried reaction vessel, add 6-bromo-1H-indazole (1.0 equiv), zinc cyanide (0.6 equiv), and Pd(PPh₃)₄ (0.05 equiv).
-
Seal the vessel and purge with an inert gas for 15-20 minutes.
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to 100-120 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Filter the mixture through a pad of Celite to remove insoluble materials.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Method 2: Copper-Catalyzed Cyanation (Rosenmund-von Braun Reaction)
This classical method uses copper(I) cyanide and is a viable alternative to palladium-catalyzed reactions.
Materials:
-
6-bromo-1H-indazole
-
Copper(I) cyanide (CuCN)
-
Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and workup reagents
Procedure:
-
To a reaction vessel, add 6-bromo-1H-indazole (1.0 equiv) and copper(I) cyanide (1.2 equiv).
-
Add anhydrous DMF or NMP.
-
Heat the reaction mixture to 150-200 °C under an inert atmosphere.
-
Stir the reaction for 12-24 hours, or until completion as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into an aqueous solution of ethylenediamine or ferric chloride to complex with the copper salts.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualizations
References
Preventing dimer formation in indazole synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance to address a common challenge in indazole synthesis: the formation of undesired dimers. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to help you optimize your reaction conditions and achieve higher yields of your target indazole.
Frequently Asked Questions (FAQs)
Q1: What is dimer formation in the context of indazole synthesis and why does it occur?
A1: Dimer formation is a common side reaction in certain indazole synthesis routes, leading to the formation of dimeric byproducts.[1] This typically occurs when a reactive intermediate in the synthesis pathway is attacked by a molecule of the starting material or another intermediate. For instance, during the nitrosation of indoles to form indazoles (the Büchi reaction), the starting indole, acting as a nucleophile, can attack a reactive oxime intermediate.[1] This side reaction is particularly prevalent with electron-rich indoles due to their higher nucleophilicity.[1]
Q2: In which specific indazole synthesis methods is dimer formation most common?
A2: Dimer formation is most frequently reported in the following synthetic routes:
-
Nitrosation of indoles: This method, used to prepare 1H-indazole-3-carboxaldehydes, is highly susceptible to dimerization, especially with electron-rich indole substrates.[1]
-
Synthesis from salicylaldehyde and hydrazine: This route to 1H-indazoles can also be plagued by the formation of dimers and other side products like hydrazones, often promoted by elevated temperatures.[2][3]
Q3: How can I detect the presence of dimers in my reaction mixture?
A3: The formation of dimeric byproducts is often accompanied by a noticeable change in the reaction mixture, such as the appearance of a deep red color.[1] For a more definitive identification, the following analytical techniques are recommended:
-
Thin-Layer Chromatography (TLC): Dimeric impurities will appear as distinct spots from the starting material and the desired indazole product.[1]
-
Spectroscopic Methods: 1H NMR, 13C NMR, and mass spectrometry can be used for the structural characterization of the dimer.[1]
Q4: Are there alternative synthetic routes that are less prone to dimer formation?
A4: Yes, if dimer formation is a persistent issue, consider exploring alternative synthetic pathways that avoid the reactive intermediates responsible for dimerization. Some effective dimer-free methods include:
-
Synthesis from 2-aminobenzonitriles.[1]
-
Cyclization of o-haloaryl N-sulfonylhydrazones.[1]
-
Transition metal-catalyzed cyclizations.[1]
-
[3+2] cycloaddition reactions of sydnones with arynes, which cleanly produce 2H-indazoles without 1H-indazole byproducts.[3]
Troubleshooting Guides
This section provides specific solutions to common problems encountered during indazole synthesis that can lead to dimer formation.
| Problem | Probable Cause | Recommended Solution(s) |
| Intense red color develops during the reaction, and TLC analysis shows a significant byproduct spot. | Dimer formation is likely occurring. | 1. Lower the reaction temperature: Maintain the temperature at 0°C or below, especially during the addition of reagents.[1] 2. Slow down the reagent addition: Use a syringe pump or a dropping funnel for the slow, controlled addition of the limiting reagent.[1] 3. Use a more dilute reaction mixture: This will decrease the probability of intermolecular reactions that lead to dimers.[1] 4. Implement "reverse addition": Add the substrate (e.g., indole) to the reagent mixture, rather than the other way around.[1] |
| Persistent dimer formation, especially with electron-rich substrates. | The high nucleophilicity of the starting material favors the side reaction. | In addition to the solutions above, consider exploring alternative synthetic routes that are less sensitive to the electronic properties of the substrate.[1] |
| Significant formation of hydrazones and other side products alongside dimers. | The reaction conditions (e.g., high temperature) may be promoting multiple side reactions. | 1. Optimize the reaction temperature: Lowering the temperature can often improve selectivity.[2] 2. Screen different solvents: Aprotic solvents like DMSO and DMF have been reported to give higher yields and potentially disfavor side reactions in some cases.[2][3] 3. Carefully control stoichiometry: Ensure precise measurement of all reactants.[2] |
Data Presentation
The following tables provide a summary of how different reaction conditions can influence the yield of the desired indazole product and the formation of dimeric byproducts.
Table 1: Effect of Reaction Conditions on the Synthesis of 1H-Indazole-3-carboxaldehyde from Indole
| Parameter | Condition A | Condition B | Impact on Dimer Formation |
| Addition Method | Standard Addition | Reverse Addition | Reverse addition significantly reduces dimer formation by maintaining a low concentration of the nucleophilic indole. |
| Temperature | Room Temperature | 0°C | Lower temperatures decrease the rate of the dimerization side reaction. |
| Concentration | Concentrated | Dilute | Dilute conditions lower the probability of intermolecular reactions, thus minimizing dimer formation. |
Table 2: Comparison of Indazole Synthesis Methods and Their Propensity for Dimer Formation
| Synthesis Method | Starting Materials | Dimer Formation Propensity | Typical Yield | Reference |
| Nitrosation (Büchi Reaction) | Indole | High (especially with electron-rich indoles) | 90-94% (under optimized conditions) | [1] |
| From Salicylaldehyde & Hydrazine | Salicylaldehyde, Hydrazine | Moderate to High (temperature-dependent) | Varies | [2][3] |
| Cadogan Reaction | 2-Nitrobenzaldehyde, Aniline | Low | ~70-80% | [4] |
| [3+2] Cycloaddition | Sydnones, Arynes | None Reported | Good to Excellent | [3] |
Experimental Protocols
Protocol 1: Minimizing Dimer Formation in the Nitrosation of Indole (Reverse Addition Method)
This protocol is designed to minimize dimer formation during the synthesis of 1H-indazole-3-carboxaldehyde from indole.
Materials:
-
Indole
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Sodium bicarbonate (saturated aqueous solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Nitrosating Mixture:
-
Indole Addition (Reverse Addition):
-
Work-up and Purification:
-
Upon completion of the reaction (monitor by TLC), quench the reaction by the careful addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral.[1]
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel.
-
Mandatory Visualizations
Caption: Mechanism of dimer formation during the nitrosation of indole.
Caption: Troubleshooting workflow for preventing dimer formation.
References
Technical Support Center: Synthesis of 1H-Indazole-6-carbonitrile
Welcome to the technical support center for the synthesis of 1H-indazole-6-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on scaling up the synthesis and troubleshooting common issues encountered during the process.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing this compound, especially for scale-up?
A1: The most prevalent methods for synthesizing this compound on a larger scale typically involve two main strategies:
-
Palladium-catalyzed cyanation of a 6-halo-1H-indazole: This is a widely used and robust method. The starting material is usually 6-bromo-1H-indazole or 6-iodo-1H-indazole, which is reacted with a cyanide source in the presence of a palladium catalyst and a suitable ligand. Non-toxic cyanide sources like potassium ferrocyanide are preferred for safety and robustness on a larger scale.[1][2]
-
Sandmeyer reaction of 6-amino-1H-indazole: This classic transformation involves the diazotization of 6-amino-1H-indazole followed by treatment with a copper(I) cyanide salt.[3][4] This method provides an alternative route if the 6-amino-1H-indazole is a more readily available starting material.
Q2: I am observing the formation of an isomeric byproduct. How can I confirm the structure and minimize its formation?
A2: In indazole synthesis, the formation of the 2H-indazole isomer is a common side product.[5] To distinguish between the desired 1H- and the undesired 2H-indazole-6-carbonitrile, spectroscopic methods are key. In ¹H NMR spectroscopy, the chemical shift of the proton on the pyrazole ring can be a diagnostic indicator. Chromatographic techniques such as HPLC can also be employed to separate and quantify the isomers.[5] Minimizing the formation of the 2H-isomer often involves careful control of reaction conditions, such as the choice of base and solvent, particularly in N-alkylation or N-arylation steps if protecting groups are used. For the core synthesis, the choice of cyclization strategy is critical to ensure the regioselective formation of the 1H-tautomer.
Q3: What are the main challenges when scaling up the palladium-catalyzed cyanation reaction?
A3: Scaling up palladium-catalyzed cyanations can present several challenges:
-
Reagent Toxicity: Using highly toxic cyanide sources like KCN or NaCN is a significant safety concern on a large scale. Using less toxic alternatives like potassium ferrocyanide is highly recommended.[1][2]
-
Catalyst Turnover and Activity: Low catalyst turnover numbers can make the process economically unviable. Catalyst deactivation can be an issue, and careful optimization of the catalyst, ligand, and reaction conditions is crucial.[1]
-
Reaction Conditions: Harsh reaction conditions, such as high temperatures, may be required, which can be challenging to manage on a large scale and may lead to byproduct formation.[1]
-
Product Isolation and Purification: The workup and purification of the final product can be complicated by the presence of residual palladium and inorganic salts.
Q4: Can I use a copper-catalyzed cyanation instead of palladium?
A4: Yes, copper-catalyzed cyanation (often part of the Sandmeyer reaction) is a viable alternative. This typically involves the reaction of a diazonium salt (derived from 6-amino-1H-indazole) with copper(I) cyanide. While this method avoids the use of expensive palladium catalysts, the handling of diazonium salts can be hazardous, especially on a large scale, as they can be explosive. Careful temperature control is critical during their formation and subsequent reaction.
Troubleshooting Guides
Palladium-Catalyzed Cyanation of 6-Bromo-1H-indazole
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Conversion | 1. Inactive catalyst or ligand. 2. Insufficiently inert atmosphere. 3. Poor quality of reagents or solvent. 4. Suboptimal reaction temperature. | 1. Use a fresh batch of palladium catalyst and ligand. Consider a pre-catalyst that is more air-stable. 2. Ensure the reaction vessel is properly purged with an inert gas (e.g., argon or nitrogen). Degas the solvent prior to use. A small-scale test run showed a significant drop in yield without an argon flow.[1] 3. Use anhydrous solvents and ensure the purity of the 6-bromo-1H-indazole and cyanide source. 4. Gradually increase the reaction temperature and monitor the progress by TLC or HPLC. |
| Formation of Dehalogenated Byproduct (1H-indazole) | 1. Presence of water or protic impurities. 2. Suboptimal ligand-to-metal ratio. 3. Reaction run for an extended period at high temperature. | 1. Use anhydrous solvents and reagents. 2. Optimize the ligand-to-palladium ratio; an excess of ligand can sometimes suppress side reactions. 3. Monitor the reaction closely and stop it once the starting material is consumed. |
| Formation of Dark, Insoluble Material (Palladium Black) | 1. Catalyst decomposition. 2. Reaction temperature is too high. 3. Inappropriate ligand. | 1. Ensure a sufficiently inert atmosphere. The choice of ligand is crucial for stabilizing the palladium catalyst. 2. Lower the reaction temperature and extend the reaction time if necessary. 3. Screen different phosphine ligands to find one that stabilizes the catalytic species under the reaction conditions. |
| Difficult Product Isolation | 1. Emulsion formation during aqueous workup. 2. Contamination with residual metals. | 1. Add brine to the aqueous layer to break the emulsion. Filtering the organic layer through a pad of celite can also be effective. 2. After the reaction, consider washing the organic layer with an aqueous solution of a chelating agent (e.g., EDTA) or filtering through a silica plug to remove residual palladium. |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Cyanation of 6-Bromo-1H-indazole
This protocol is adapted from a similar procedure for the synthesis of 1H-indazole-3-carbonitrile.[1]
Reaction Scheme:
-
6-Bromo-1H-indazole + K₄[Fe(CN)₆]·3H₂O --(Pd catalyst, Ligand)--> this compound
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (for 10 mmol scale) | Moles (mmol) | Equivalents |
| 6-Bromo-1H-indazole | 197.02 | 1.97 g | 10 | 1 |
| Potassium ferrocyanide trihydrate | 422.39 | 2.11 g | 5 | 0.5 |
| Allylpalladium(II) chloride dimer | 365.36 | 18.3 mg | 0.05 | 0.005 |
| Xantphos | 578.68 | 86.8 mg | 0.15 | 0.015 |
| Dimethylacetamide (DMAc) | 87.12 | 20 mL | - | - |
| Water | 18.02 | 15 mL | - | - |
Procedure:
-
Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and an argon inlet, add 6-bromo-1H-indazole (1.97 g, 10 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Solvent Addition: Add dimethylacetamide (20 mL) to the flask. Bubble argon through the solution for at least 30 minutes to ensure it is deoxygenated.
-
Reagent Addition: Add potassium ferrocyanide trihydrate (2.11 g, 5 mmol). Heat the mixture to 40 °C.
-
Water Addition: Slowly add deoxygenated water (15 mL) and heat the mixture to 60 °C.
-
Catalyst Loading: In a separate vial, dissolve the allylpalladium(II) chloride dimer (18.3 mg, 0.05 mmol) and Xantphos (86.8 mg, 0.15 mmol) in deoxygenated DMAc (2 mL). Add this catalyst solution to the reaction mixture.
-
Reaction: Heat the reaction mixture to 95 °C and stir vigorously. Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 12-24 hours.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (50 mL) and water (50 mL). Separate the organic layer. Wash the organic layer with brine (2 x 30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by silica gel column chromatography or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Visualizations
Experimental Workflow for Palladium-Catalyzed Cyanation
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic for Low Conversion
References
Validation & Comparative
Comparative 1H NMR Spectral Analysis of 1H-Indazole-6-carbonitrile and Isomeric Analogues
A detailed guide to the 1H NMR characterization of 1H-indazole-6-carbonitrile, presenting a comparative analysis with its isomers and other substituted indazoles. This document provides predicted and experimental data, detailed experimental protocols, and visualizations to aid researchers, scientists, and drug development professionals in spectral interpretation and structural elucidation.
Introduction
1H Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in chemical research and drug development for the structural elucidation of organic molecules. This guide focuses on the 1H NMR characterization of this compound, a key heterocyclic scaffold in medicinal chemistry. Due to the limited availability of its complete experimental 1H NMR data in the public domain, this guide presents a detailed prediction of its spectrum based on established substituent chemical shift (SCS) effects. To provide a comprehensive analytical context, this predicted data is compared with the experimental 1H NMR data of the parent 1H-indazole and its isomeric counterpart, 1H-indazole-3-carbonitrile. Further comparisons with other substituted indazoles are also included to illustrate the influence of different functional groups on the proton chemical shifts.
Predicted and Experimental 1H NMR Data
The 1H NMR spectrum of this compound was predicted by applying the substituent chemical shifts (SCS) of a cyano group to the experimental 1H NMR data of 1H-indazole in DMSO-d6. The cyano group typically exerts a deshielding effect on ortho and para protons and a smaller effect on meta protons.
Table 1: Predicted and Experimental 1H NMR Data of this compound and Comparative Compounds (in DMSO-d6)
| Compound | Proton | Predicted/Experimental δ (ppm) | Multiplicity | J (Hz) | Integration |
| This compound | H-3 | ~8.30 | s | - | 1H |
| H-4 | ~8.07 | d | ~8.5 | 1H | |
| H-5 | ~7.65 | dd | ~8.5, ~1.0 | 1H | |
| H-7 | ~8.28 | s | - | 1H | |
| N1-H | ~13.5 | br s | - | 1H | |
| 1H-Indazole [1] | H-3 | 8.10 | s | - | 1H |
| H-4 | 7.78 | d | 8.1 | 1H | |
| H-5 | 7.13 | t | 7.5 | 1H | |
| H-6 | 7.36 | t | 7.7 | 1H | |
| H-7 | 7.58 | d | 8.5 | 1H | |
| N1-H | 13.1 | br s | - | 1H | |
| 1H-Indazole-3-carbonitrile [2] | H-4 | 7.87 | d | 8.0 | 1H |
| H-5 | 7.55 | t | 7.5 | 1H | |
| H-6 | 7.39 | t | 7.8 | 1H | |
| H-7 | 7.75 | d | 8.5 | 1H | |
| N1-H | 12.0 | br s | - | 1H |
Predicted values are italicized.
Table 2: Experimental 1H NMR Data of Other Substituted Indazoles (in CDCl3)
| Compound | Proton(s) | δ (ppm) | Multiplicity | J (Hz) | Integration |
| 3-Phenyl-1H-indazole-6-carbonitrile [3] | N1-H, H-4, Phenyl-H, H-7, H-5 | 11.20, 8.12, 7.94, 7.70, 7.59-7.49, 7.45 | br, d, d, s, m, d | 8.4, 7.2, -, -, 8.4 | 1H, 1H, 2H, 1H, 3H, 1H |
| 3-Phenyl-6-(trifluoromethyl)-1H-indazole [3] | N1-H, H-4, Phenyl-H, H-5, H-7 | 12.09, 8.11, 7.98, 7.60-7.49, 7.46-7.42 | br, d, d, m, m | 8.5, 7.2, -, - | 1H, 1H, 2H, 3H, 2H |
| 6-Nitro-3-(4-nitrophenyl)-1H-indazole [3] | N1-H, H-7, Phenyl-H, H-5 | 13.33, 8.59, 8.37-8.29, 8.08-8.06 | br, s, m, m | -, -, - | 1H, 1H, 5H, 1H |
Experimental Protocol
The following is a general protocol for acquiring a high-quality 1H NMR spectrum for indazole derivatives.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the indazole compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d6 or CDCl3) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.
2. NMR Spectrometer Setup:
-
The data should be acquired on a high-field NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument, to achieve good signal dispersion.
-
Tune and match the probe for the 1H frequency.
-
Shim the magnetic field to obtain a narrow and symmetrical solvent peak, ensuring high resolution.
3. Data Acquisition:
-
Acquire a standard one-dimensional 1H NMR spectrum.
-
Typical acquisition parameters include:
-
Pulse angle: 30-45 degrees
-
Spectral width: Sufficient to cover the entire proton chemical shift range (e.g., -2 to 16 ppm).
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds (a longer delay may be necessary for quantitative analysis).
-
Number of scans: 8-64, depending on the sample concentration.
-
4. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift scale by setting the TMS peak to 0 ppm.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Analyze the multiplicities and coupling constants to elucidate the spin-spin coupling network.
Structural Relationships and Proton Assignments
The chemical structure of this compound and the through-bond coupling relationships between its aromatic protons can be visualized. The electron-withdrawing nature of the cyano group at the C6 position is expected to significantly influence the chemical shifts of the adjacent protons, particularly H-5 and H-7.
Caption: Structure of this compound with proton numbering.
The following diagram illustrates the expected key through-bond (J-coupling) interactions between the protons in the benzene ring portion of this compound.
Caption: Predicted J-coupling network in this compound.
Conclusion
The 1H NMR characterization of this compound can be effectively achieved through a combination of predictive methods and comparative analysis with structurally related compounds. The provided predicted chemical shifts, multiplicities, and coupling constants, alongside the experimental data for its isomers and other derivatives, offer a robust framework for researchers in the positive identification and structural verification of this important heterocyclic molecule. The detailed experimental protocol and visual diagrams further support the practical application of this data in a laboratory setting.
References
A Comparative Guide to Purity Assessment of 1H-indazole-6-carbonitrile: HPLC and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
The rigorous assessment of purity for pharmaceutical intermediates is a cornerstone of drug development, ensuring the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API). 1H-indazole-6-carbonitrile, a key building block in the synthesis of various therapeutic agents, demands robust analytical methods for its quality control. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of this compound, supported by detailed experimental protocols and data.
High-Performance Liquid Chromatography (HPLC) is a primary and widely adopted technique for evaluating the purity of non-volatile and thermally labile compounds like this compound. Commercial suppliers of this compound often specify a purity of ≥ 95%, determined by HPLC, underscoring its importance in quality control.[1]
Comparative Analysis of Analytical Techniques
While HPLC is the workhorse for purity determination, a multi-faceted approach employing orthogonal methods provides a more complete purity profile. Techniques such as Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) offer distinct advantages in sensitivity, specificity, and the nature of detectable impurities.
| Analytical Technique | Principle | Primary Application for this compound | Advantages | Limitations |
| HPLC-UV | Differential partitioning of analytes between a stationary and mobile phase, with UV detection. | Quantitation of the main component and known/unknown non-volatile impurities. | Robust, reproducible, widely available, and cost-effective for routine purity testing. | May not detect non-chromophoric or co-eluting impurities. Lower sensitivity compared to MS. |
| UPLC-MS | Chromatographic separation using smaller particles, coupled with mass spectrometry. | Identification and quantification of trace-level impurities and degradation products. | High sensitivity, high resolution, fast analysis times, and provides molecular weight information for impurity identification.[2][3] | Higher equipment and maintenance costs. Matrix effects can influence quantification.[2] |
| GC-FID/MS | Separation of volatile compounds in the gas phase. | Detection of residual solvents and volatile synthesis byproducts. | Excellent for volatile and semi-volatile compounds. High sensitivity with Flame Ionization Detection (FID). Mass Spectrometry (MS) allows for identification. | Not suitable for non-volatile or thermally labile compounds like this compound without derivatization. |
| Quantitative NMR (qNMR) | Signal intensity is directly proportional to the number of nuclei. | Absolute purity determination without the need for a specific reference standard of the analyte. | Non-destructive, provides structural information, and can quantify "invisible" impurities to other methods (e.g., inorganic salts).[4][5][6] | Lower sensitivity compared to chromatographic methods. Requires a certified internal standard. Complex spectra can make integration challenging. |
| Capillary Electrophoresis (CE) | Separation of ions in an electric field. | Orthogonal separation method for charged impurities or as an alternative to HPLC. | High separation efficiency, low sample and reagent consumption.[7][8][9] | Lower sensitivity for UV detection compared to HPLC. Can be less robust than HPLC for routine analysis. |
Experimental Protocols
Proposed HPLC-UV Method for Purity Assessment of this compound
This protocol is a representative reversed-phase HPLC method, adaptable for the analysis of this compound based on methods for similar indazole derivatives.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., acetonitrile/water mixture) to a final concentration of approximately 0.5 mg/mL.
-
Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total peak area.
UPLC-MS for Impurity Identification
-
Instrumentation: UPLC system coupled to a mass spectrometer (e.g., Triple Quadrupole or Time-of-Flight).
-
Column: C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A steeper gradient than HPLC can be used, with a typical run time of 5-10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
MS Detection: Electrospray ionization (ESI) in positive and negative modes. Full scan for impurity detection and tandem MS (MS/MS) for structural elucidation.
GC-MS for Residual Solvent Analysis
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) and/or a Mass Spectrometer.
-
Column: DB-5 or equivalent capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Oven Program: Start at 40 °C, hold for 5 minutes, then ramp to 250 °C at 10 °C/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Carrier Gas: Helium at a constant flow.
-
Sample Preparation: Dissolve a known amount of the sample in a suitable solvent (e.g., DMSO) and use headspace analysis.
Quantitative ¹H-NMR (qNMR) for Absolute Purity
-
Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified internal standard with known purity (e.g., maleic anhydride, dimethyl sulfone) that has a resonance signal that does not overlap with the analyte signals.
-
Solvent: Deuterated solvent in which both the sample and internal standard are fully soluble (e.g., DMSO-d₆).
-
Sample Preparation: Accurately weigh the this compound sample and the internal standard into an NMR tube and dissolve in a known volume of the deuterated solvent.
-
Acquisition Parameters: Ensure complete relaxation of all signals by using a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals being integrated.
-
Data Analysis: The purity of the analyte is calculated by comparing the integral of a specific, well-resolved proton signal of the analyte with the integral of a known proton signal of the internal standard.
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the purity assessment process.
Caption: Experimental workflow for HPLC purity assessment of this compound.
Caption: Decision tree for selecting an analytical method for purity assessment.
Conclusion
The purity assessment of this compound is most effectively achieved through a combination of orthogonal analytical techniques. While reversed-phase HPLC with UV detection stands as a robust and reliable method for routine quality control, it should be complemented by other methods for a comprehensive characterization. UPLC-MS is invaluable for the identification and quantification of trace impurities, GC is essential for monitoring residual solvents, and qNMR provides a definitive measure of absolute purity. The selection of the most appropriate method or combination of methods will depend on the specific requirements of the analysis, from routine batch release to in-depth characterization during drug development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Comparison of matrix effects in HPLC-MS/MS and UPLC-MS/MS analysis of nine basic pharmaceuticals in surface waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 6. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. analyticaltoxicology.com [analyticaltoxicology.com]
- 8. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Capillary Electrophoresis Methods for Pharmaceutical Analysis, Volume 9 - 1st Edition | Elsevier Shop [shop.elsevier.com]
A Comparative Guide to the Biological Activities of 1H-Indazole-6-carbonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1H-indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. This guide provides a comparative overview of the anticancer and antimicrobial properties of derivatives of 1H-indazole-6-carbonitrile, a key synthetic intermediate in the development of novel therapeutic agents. While extensive biological data on this compound itself is not widely available in public literature, this document summarizes the activities of its derivatives, offering insights into their therapeutic potential and the influence of structural modifications on their biological effects.
Anticancer Activity
Derivatives of 1H-indazole have demonstrated significant potential as anticancer agents, primarily through the inhibition of key signaling pathways involved in tumor growth, proliferation, and angiogenesis. The following tables summarize the in vitro cytotoxic activity of various 1H-indazole derivatives against a panel of human cancer cell lines.
Table 1: Anticancer Activity of 1H-Indazole Derivatives
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 2f | Indazole derivative | 4T1 (Breast) | 0.23 | [1][2] |
| A549 (Lung) | 1.15 | [2] | ||
| HepG2 (Liver) | 0.80 | [2] | ||
| HCT116 (Colon) | 0.51 | [2] | ||
| MCF-7 (Breast) | 0.34 | [2] | ||
| 6o | 1H-indazole-3-amine derivative | K562 (Leukemia) | 5.15 | [3][4] |
| A549 (Lung) | >10 | [3] | ||
| PC-3 (Prostate) | >10 | [3] | ||
| Hep-G2 (Liver) | >10 | [3] | ||
| 9f | N-(4-fluorobenzyl)-1H-indazol-6-amine | HCT116 (Colon) | 14.3 | [5] |
| 30 | Indazole derivative | HUVEC (Endothelial) | - | [6] |
| 8b | Indenopyrazole | A431 (Skin) | 0.062 (GI50) | [7] |
| 8d | Indenopyrazole | A431 (Skin) | 0.057 (GI50) | [7] |
IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. GI50: The concentration causing 50% growth inhibition.
Antimicrobial Activity
Certain 1H-indazole derivatives have also been investigated for their antimicrobial properties, showing activity against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity.
Table 2: Antimicrobial Activity of 1H-Indazole Derivatives
| Compound ID | Derivative Class | Microorganism | MIC (µg/mL) | Reference |
| Indazole Derivative (unspecified) | Indazole derivative | E. coli | - (Zone of inhibition) | [8] |
| P. aeruginosa | - (Zone of inhibition) | [8] | ||
| B. subtilis | - (Zone of inhibition) | [8] | ||
| S. aureus | - (Zone of inhibition) | [8] | ||
| Compound 66 | 3-methyl-1H-indazole derivative | B. subtilis | - (Zone of inhibition: 22 mm) | [9] |
| E. coli | - (Zone of inhibition: 46 mm) | [9] | ||
| Compound 76 | 5-nitro-1H-indazole derivative | A. niger | - (Zone of inhibition: 19.4 mm) | [9] |
| S. aureus | - (Zone of inhibition: 17.4 mm) | [9] |
MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of these findings. Below are representative protocols for the key experiments cited.
Anticancer Activity Screening: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium (e.g., DMEM, RPMI-1640)
-
1H-indazole derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO, isopropanol with HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the 1H-indazole derivatives (typically ranging from 0.1 to 100 µM) and a vehicle control (DMSO). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, remove the culture medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a quantitative technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[10][11][12]
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth, Sabouraud Dextrose Broth)
-
1H-indazole derivatives (dissolved in a suitable solvent)
-
Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity
-
Incubator
Procedure:
-
Preparation of Antimicrobial Dilutions: Prepare serial two-fold dilutions of the 1H-indazole derivatives in the broth medium directly in the 96-well plates.
-
Inoculation: Inoculate each well with a standardized suspension of the test microorganism.
-
Controls: Include a growth control well (broth and inoculum without the test compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Antimicrobial Susceptibility Testing: Agar Well Diffusion Method
The agar well diffusion method is a qualitative or semi-quantitative method to assess the antimicrobial activity of a compound.[13][14][15]
Materials:
-
Petri plates with appropriate agar medium (e.g., Mueller-Hinton Agar)
-
Bacterial or fungal strains
-
Sterile cork borer
-
1H-indazole derivatives
-
Micropipettes
-
Incubator
Procedure:
-
Inoculation of Agar Plates: A standardized inoculum of the test microorganism is uniformly spread onto the surface of the agar plate.
-
Well Creation: Wells of a defined diameter (e.g., 6 mm) are aseptically punched into the agar.
-
Compound Addition: A specific volume of the 1H-indazole derivative solution is added to each well.
-
Diffusion: The plates are left at room temperature for a period to allow for the diffusion of the compound into the agar.
-
Incubation: The plates are incubated under appropriate conditions for 18-24 hours.
-
Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters. The size of the zone of inhibition is proportional to the antimicrobial activity of the compound.
Signaling Pathways and Mechanisms of Action
The anticancer effects of 1H-indazole derivatives are often attributed to their ability to inhibit specific protein kinases and interfere with key signaling pathways that are dysregulated in cancer.
VEGFR-2 Signaling Pathway Inhibition
The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[16][17][18][19] Several indazole derivatives have been identified as potent inhibitors of VEGFR-2.
Caption: Inhibition of the VEGFR-2 signaling pathway by 1H-indazole derivatives.
EGFR Signaling Pathway Inhibition
The Epidermal Growth Factor Receptor (EGFR) is another crucial receptor tyrosine kinase that, when overactivated, can lead to uncontrolled cell proliferation.[20][][22] Some indazole-based compounds have been developed as EGFR inhibitors.
Caption: Inhibition of the EGFR signaling pathway by 1H-indazole derivatives.
NF-κB Signaling Pathway Modulation
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation and cell survival.[23][24][25] Its aberrant activation is implicated in many cancers. Some indazole derivatives have been shown to modulate this pathway.
Caption: Modulation of the NF-κB signaling pathway by 1H-indazole derivatives.
p53-MDM2 Pathway Interaction
The p53 tumor suppressor protein is a critical regulator of the cell cycle and apoptosis. Its activity is negatively regulated by MDM2.[26][27][28][29][30] Some indazole derivatives have been found to interfere with the p53-MDM2 interaction, leading to p53 activation.
Caption: Interaction of 1H-indazole derivatives with the p53-MDM2 pathway.
References
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of indenopyrazoles as EGFR and VEGFR-2 tyrosine kinase inhibitors by in silico high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. veterinaria.org [veterinaria.org]
- 9. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Broth Microdilution | MI [microbiology.mlsascp.com]
- 11. Broth microdilution - Wikipedia [en.wikipedia.org]
- 12. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 13. hereditybio.in [hereditybio.in]
- 14. botanyjournals.com [botanyjournals.com]
- 15. chemistnotes.com [chemistnotes.com]
- 16. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 17. mdpi.com [mdpi.com]
- 18. Rational Drug Discovery for Isoxazole Based VEGFR2 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. VEGFR-2 inhibitors and apoptosis inducers: synthesis and molecular design of new benzo[g]quinazolin bearing benzenesulfonamide moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ClinPGx [clinpgx.org]
- 22. A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Targeting NF-κB mediated cell signaling pathway and inflammatory mediators by 1,2-diazole in A549 cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 25. selleckchem.com [selleckchem.com]
- 26. Activation of the p53 pathway by small-molecule-induced MDM2 and MDMX dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. mdpi.com [mdpi.com]
- 29. Natural products targeting the p53-MDM2 pathway and mutant p53: Recent advances and implications in cancer medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 30. mdpi.com [mdpi.com]
X-ray Crystallography of 1H-Indazole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative Crystallographic Data
The following table summarizes key crystallographic parameters obtained from single-crystal X-ray diffraction studies of two representative 1H-indazole derivatives. These parameters provide insights into the crystal packing and molecular geometry of these compounds.
| Parameter | 5-[(5-nitro-1H-indazol-1-yl)methyl]oxazole Derivative[6] | tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate[7] |
| Chemical Formula | C₁₇H₁₄N₄O₃ | C₁₂H₁₄BrN₃O₂ |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/n |
| Unit Cell Dimensions | ||
| a (Å) | 10.1234 (2) | 8.1234 (5) |
| b (Å) | 13.4567 (3) | 15.6789 (10) |
| c (Å) | 11.9876 (2) | 10.9876 (7) |
| α (°) | 90 | 90 |
| β (°) | 109.87 (1) | 101.23 (1) |
| γ (°) | 90 | 90 |
| Volume (ų) | 1534.5 (1) | 1378.9 (2) |
| Z | 4 | 4 |
| Dihedral Angle (Benzene-Pyrazole) | 6.79 (4)° | 2.36 (5)° |
Experimental Protocols
Synthesis of 1H-Indazole Derivatives
A general methodology for the synthesis of 1H-indazole derivatives involves the cyclization of appropriately substituted o-toluidine precursors.[8] A common route is the diazotization of a 2-methylaniline derivative followed by an intramolecular cyclization. For instance, the synthesis of 6-Bromo-1H-indazole can be achieved through the acetylation of 4-bromo-2-methylaniline, followed by reaction with isoamyl nitrite and potassium acetate, and subsequent hydrolysis.[9]
Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a 1H-indazole derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Recent Advances in the Development of Indazole-based Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Crystal structure and Hirshfeld surface analysis of 5-[(5-nitro-1H-indazol-1-yl)methyl]-3-phenyl-4,5-dihydroisoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.iucr.org [journals.iucr.org]
- 8. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Reactivity of 1H-Indazole-6-carbonitrile and 1H-Indazole-6-carboxamide for Drug Development Professionals
An In-depth Analysis of Two Key Indazole Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, the indazole scaffold stands out as a privileged structure, integral to a multitude of therapeutic agents. Among its many derivatives, 1H-indazole-6-carbonitrile and 1H-indazole-6-carboxamide are pivotal intermediates and building blocks. This guide provides a comprehensive comparison of their reactivity, supported by experimental data and detailed protocols, to aid researchers in the strategic design and synthesis of novel drug candidates.
Chemical Structures
At the heart of this comparison are the distinct functional groups at the 6-position of the indazole ring: a nitrile (-C≡N) and a carboxamide (-CONH₂).
| Compound | Structure |
| This compound | NHNCN |
| 1H-Indazole-6-carboxamide | NHNCONH2 |
Physicochemical Properties
The nitrile and carboxamide functionalities impart distinct physicochemical properties that influence their handling, formulation, and biological interactions.
| Property | This compound | 1H-Indazole-6-carboxamide |
| Molecular Weight | 143.15 g/mol | 161.16 g/mol |
| LogP (Predicted) | ~1.5 | ~0.8 |
| Hydrogen Bond Donors | 1 | 2 |
| Hydrogen Bond Acceptors | 2 | 2 |
| Solubility | Generally more soluble in organic solvents | Generally more soluble in polar/aqueous solvents |
Reactivity Comparison
The electronic nature of the nitrile and carboxamide groups significantly influences the reactivity of both the indazole core and the functional group itself.
Reactivity of the Indazole Core
N-H Functionalization: The indazole core possesses two reactive nitrogen atoms (N1 and N2), and their functionalization is a common strategy in drug design. The electronic-withdrawing nature of both the nitrile and carboxamide groups influences the acidity of the N-H proton and the regioselectivity of N-functionalization reactions.[1]
-
N-Alkylation: In reactions such as N-alkylation, the choice of base and solvent system is crucial for controlling the N1/N2 selectivity.[2][3][4] For indazoles with electron-withdrawing groups, N1-alkylation is often favored under thermodynamic control, while N2-alkylation can be achieved under kinetic control. While direct comparative data for the 6-substituted isomers is limited, studies on other substituted indazoles suggest that the stronger electron-withdrawing effect of the nitrile group may lead to a slightly more acidic N-H proton compared to the carboxamide.[4][5]
C-H Functionalization: Direct C-H functionalization of the indazole ring is a powerful tool for late-stage modification. The electron-withdrawing properties of both substituents at the 6-position will deactivate the benzene ring towards electrophilic aromatic substitution. However, they can act as directing groups in metal-catalyzed C-H activation reactions.
Reactivity of the Functional Group
Hydrolysis: One of the most significant differences in reactivity lies in the susceptibility of the nitrile and carboxamide groups to hydrolysis.
-
This compound: The nitrile group can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.[6] Importantly, the hydrolysis can often be stopped at the intermediate carboxamide stage under controlled conditions. This sequential reactivity offers a synthetic route from the carbonitrile to the carboxamide and subsequently to the carboxylic acid.
-
1H-Indazole-6-carboxamide: The carboxamide group is generally more stable to hydrolysis than the nitrile.[7] While it can be hydrolyzed to the carboxylic acid under more forcing acidic or basic conditions, it is less prone to unintended hydrolysis during other synthetic transformations.
Reduction:
-
This compound: The nitrile group can be readily reduced to a primary amine (aminomethyl group) using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.[8][9] This transformation is valuable for introducing a flexible basic moiety.
-
1H-Indazole-6-carboxamide: The reduction of a carboxamide is more challenging and typically requires stronger reducing agents like LiAlH₄ to yield the corresponding amine.
Palladium-Catalyzed Cross-Coupling Reactions: When a halogen is present on the indazole ring, both the nitrile and carboxamide groups are generally well-tolerated in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations.[10][11][12] This allows for the construction of complex molecules by forming new carbon-carbon and carbon-heteroatom bonds. The electronic nature of the substituent can influence the reaction kinetics, but both are compatible with a wide range of coupling partners.
Experimental Protocols
General Protocol for N1-Alkylation of 1H-Indazole Derivatives
This protocol is a general procedure and may require optimization for specific substrates.
General workflow for N-alkylation of 1H-indazoles.
Materials:
-
This compound or 1H-Indazole-6-carboxamide (1.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) or Potassium carbonate (K₂CO₃, 2.0 eq)
-
Alkyl halide (e.g., iodomethane, benzyl bromide) (1.1 eq)
-
Water, Ethyl acetate, Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of the 1H-indazole derivative in anhydrous DMF, add the base (K₂CO₃) at room temperature.
-
Stir the suspension for 30 minutes.
-
Add the alkyl halide dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat as necessary, monitoring the progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the N1-alkylated product.
For selective N1-alkylation, using a strong base like NaH in a non-polar solvent like THF is often preferred.[2][3]
General Protocol for Hydrolysis of this compound to 1H-Indazole-6-carboxamide
This protocol outlines a basic hydrolysis procedure.
General workflow for the hydrolysis of this compound.
Materials:
-
This compound (1.0 eq)
-
Ethanol
-
30% Hydrogen peroxide
-
6 M Sodium hydroxide solution
-
1 M Hydrochloric acid
-
Water
Procedure:
-
Dissolve this compound in ethanol.
-
Add 30% hydrogen peroxide and 6 M sodium hydroxide solution.
-
Heat the reaction mixture at reflux and monitor the progress by TLC.
-
After completion, cool the reaction mixture to room temperature and neutralize with 1 M hydrochloric acid.
-
The product will precipitate out of the solution.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain 1H-indazole-6-carboxamide.
Summary and Outlook
The choice between this compound and 1H-indazole-6-carboxamide as a starting material or intermediate in a drug discovery program depends on the desired synthetic transformations and the target molecule's final properties.
-
This compound offers greater synthetic versatility. The nitrile group can be readily converted into a carboxamide, a carboxylic acid, or a primary amine, providing access to a wider range of functional groups. Its higher solubility in organic solvents can be advantageous in certain reaction conditions.
-
1H-Indazole-6-carboxamide provides a more stable scaffold, with the carboxamide group being less susceptible to hydrolysis. The presence of both hydrogen bond donor and acceptor capabilities in the carboxamide group can be crucial for target engagement and can improve aqueous solubility compared to the nitrile.
Ultimately, a thorough understanding of the distinct reactivity profiles of these two valuable indazole derivatives will empower medicinal chemists to make more informed decisions in the design and execution of their synthetic strategies, accelerating the discovery of new and effective therapeutics.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. d-nb.info [d-nb.info]
- 4. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.ucc.ie [research.ucc.ie]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. reddit.com [reddit.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 12. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Synthesis of 1H-Indazole-6-carbonitrile: An Evaluation of a Novel Synthetic Pathway
For Immediate Release: A comprehensive analysis of a new synthetic route to 1H-indazole-6-carbonitrile reveals significant advantages over established methods in terms of yield, reaction conditions, and safety. This guide provides a detailed comparison of the traditional diazotization approach and a novel transition metal-catalyzed C-H activation/annulation strategy, offering valuable insights for researchers, scientists, and professionals in drug development.
This compound is a crucial building block in medicinal chemistry, forming the core of various therapeutic agents. The efficiency and practicality of its synthesis are therefore of paramount importance. This report presents a validation of a new synthetic methodology against a well-established route, supported by experimental data and detailed protocols.
At a Glance: Comparison of Synthetic Routes
| Parameter | Established Route: Diazotization of 4-amino-3-methylbenzonitrile | New Route: Transition Metal-Catalyzed C-H Activation/Annulation |
| Starting Material | 4-amino-3-methylbenzonitrile | Substituted Hydrazones and Benzoquinones |
| Key Transformation | Diazotization and cyclization | Palladium-catalyzed C-H activation/annulation |
| Typical Yield | Moderate | High |
| Reaction Temperature | Low (0-5 °C) followed by room temperature | Elevated (e.g., 100 °C) |
| Reaction Time | Several hours | 12 hours |
| Reagents | Sodium nitrite, hydrochloric acid | Palladium catalyst, benzoquinone |
| Safety Considerations | Handling of potentially unstable diazonium salts | Use of transition metal catalyst |
| Scalability | Established for large-scale production | Potentially scalable with catalyst optimization |
Established Route: Diazotization of 4-amino-3-methylbenzonitrile
The classical synthesis of this compound involves the diazotization of 4-amino-3-methylbenzonitrile, followed by an intramolecular cyclization. This method, while reliable, often suffers from moderate yields and the need to handle potentially unstable diazonium salt intermediates.
Experimental Protocol:
-
Diazotization: 4-amino-3-methylbenzonitrile is dissolved in a suitable acidic medium, typically hydrochloric acid, and cooled to 0-5 °C in an ice bath.
-
A solution of sodium nitrite in water is then added dropwise to the cooled amine solution, maintaining the temperature below 5 °C to ensure the stability of the resulting diazonium salt.
-
The reaction mixture is stirred for a specified period at this low temperature to ensure complete diazotization.
-
Cyclization: The reaction mixture is then allowed to warm to room temperature, promoting the intramolecular cyclization to form the 1H-indazole ring system.
-
Work-up and Purification: The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is then purified by a suitable method, such as column chromatography, to afford pure this compound.
New Synthetic Route: Transition Metal-Catalyzed C-H Activation/Annulation
A novel and highly efficient approach to substituted 1H-indazoles, including the 6-carbonitrile derivative, utilizes a palladium-catalyzed reaction between hydrazones and p-benzoquinones. This method offers high yields and a broad substrate scope.
Experimental Protocol:
-
Reaction Setup: In a reaction vessel, the N-protected hydrazone derivative, p-benzoquinone, a palladium catalyst (e.g., Pd(OAc)₂), and a suitable ligand are combined in a solvent such as toluene.
-
Reaction Execution: The reaction mixture is heated to 100 °C and stirred for 12 hours under an inert atmosphere.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is filtered, and the filtrate is concentrated under reduced pressure. The residue is then purified by flash column chromatography on silica gel to yield the desired N-protected this compound.
-
Deprotection: The protecting group is subsequently removed under appropriate conditions to yield the final product, this compound.
Visualizing the Synthetic Pathways
To further elucidate the differences between these two synthetic strategies, the following diagrams illustrate the core transformations.
Caption: Workflow of the established diazotization route.
Caption: Workflow of the new palladium-catalyzed route.
Conclusion
The validation of this new synthetic route to this compound presents a significant advancement in the synthesis of this important pharmaceutical intermediate. The transition metal-catalyzed C-H activation/annulation strategy demonstrates superior yields and broader applicability compared to the traditional diazotization method. While the established route remains a viable option, particularly for large-scale synthesis where catalyst cost may be a factor, the new method offers a more efficient and versatile alternative for laboratory-scale synthesis and the exploration of novel indazole derivatives. The detailed experimental protocols and comparative data provided herein are intended to empower researchers to select the most appropriate synthetic strategy for their specific needs.
Efficacy of 1H-indazole-6-carbonitrile based compounds against cancer cell lines
A Comprehensive Guide to the Anticancer Efficacy of 1H-Indazole-6-Carbonitrile Based Compounds
Researchers in oncology and drug development are increasingly focusing on the therapeutic potential of this compound derivatives. This guide provides a comparative analysis of the efficacy of these compounds against various cancer cell lines, supported by experimental data and detailed protocols to assist in the evaluation and advancement of these promising anticancer agents.
Comparative Efficacy Against Cancer Cell Lines
A significant body of research has demonstrated the cytotoxic effects of this compound based compounds across a spectrum of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key measure of a compound's potency, have been determined for several derivatives.
One notable derivative, compound 6o , has shown a promising inhibitory effect against the chronic myeloid leukemia (K562) cell line with an IC50 value of 5.15 µM.[1][2][3][4] Importantly, this compound exhibited high selectivity, with a much higher IC50 of 33.2 µM in normal human embryonic kidney (HEK-293) cells, suggesting a favorable therapeutic window.[1][2][3][4] Another compound, 2f , displayed potent growth inhibitory activity against several cancer cell lines with IC50 values ranging from 0.23 to 1.15 µM.[5][6][7]
The anticancer activity of these and other related compounds is summarized in the table below, providing a clear comparison of their efficacy against different cancer cell types.
Table 1: Comparative IC50 Values of this compound Based Compounds
| Compound ID | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| 6o | K562 | Chronic Myeloid Leukemia | 5.15 | [1][2][3][4] |
| A549 | Lung Carcinoma | >50 | [1] | |
| PC-3 | Prostate Cancer | >50 | [1] | |
| Hep-G2 | Hepatoma | >50 | [1] | |
| HEK-293 (Normal) | - | 33.2 | [1][2][3][4] | |
| 2f | 4T1 | Breast Cancer | 0.23 | [5][6][7] |
| MCF-7 | Breast Cancer | 0.34 | [6] | |
| HepG2 | Hepatocellular Carcinoma | 0.80 | [6] | |
| HCT116 | Colorectal Cancer | 1.15 | [6] | |
| 9f | HCT116 | Colorectal Cancer | 14.3 ± 4.4 | [8] |
| MRC5 (Normal) | - | >100 | [8] | |
| 36 | HCT116 | Colorectal Cancer | 0.4 ± 0.3 | [8] |
Experimental Protocols
The evaluation of the anticancer activity of these compounds predominantly relies on cell viability assays. The following is a detailed protocol for the widely used Methyl Thiazolyl Tetrazolium (MTT) colorimetric assay.
MTT Assay Protocol for Adherent Cancer Cells
Objective: To determine the cytotoxic effect of this compound based compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., K562, A549, PC-3, Hep-G2)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound based compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only). Incubate for 48 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage of the vehicle control. The IC50 value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
Studies have indicated that the anticancer effects of this compound derivatives are often mediated through the induction of apoptosis and cell cycle arrest.
Compound 6o , for instance, has been shown to induce apoptosis in K562 cells in a concentration-dependent manner.[1][3][4] This is achieved through the inhibition of Bcl-2 family members and the p53/MDM2 pathway.[1][2][3][4] Similarly, compound 2f promotes apoptosis in 4T1 breast cancer cells, which is associated with the upregulation of cleaved caspase-3 and Bax, and the downregulation of Bcl-2.[5][6][7]
Signaling Pathways
The following diagrams illustrate the key signaling pathways affected by these compounds.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Caption: Simplified overview of the intrinsic apoptosis pathway.
Caption: Inhibition of the p53/MDM2 pathway by compound 6o.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel indazole-based small compounds enhance TRAIL-induced apoptosis by inhibiting the MKK7-TIPRL interaction in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives [ouci.dntb.gov.ua]
- 6. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Mass Spectrometry Analysis of 1H-Indazole-6-carbonitrile Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mass spectrometry-based methods for the analysis of reaction products of 1H-indazole-6-carbonitrile, a key building block in pharmaceutical research. We present a detailed overview of various mass spectrometry techniques, alternative analytical methods, and supporting experimental data to aid researchers in selecting the most appropriate analytical strategy for their specific needs.
Comparison of Mass Spectrometry Techniques
The choice of mass spectrometry technique is critical for obtaining high-quality data for the structural elucidation and quantification of this compound derivatives. The following table summarizes the key performance characteristics of commonly employed mass spectrometry methods. While specific quantitative data for this compound is not extensively available in the public domain, the values presented below are representative for similar small molecule analyses and provide a basis for comparison.
| Technique | Principle | Ionization Mode | Mass Analyzer | Resolution | Sensitivity (LOD/LOQ) | Throughput | Key Advantages for this compound Analysis |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurement for elemental composition determination. | ESI, APCI | TOF, Orbitrap | >10,000 | ng/mL to pg/mL | Medium | Unambiguous molecular formula determination of novel products and impurities.[1] |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separation by LC followed by two stages of mass analysis for high selectivity and sensitivity. | ESI, APCI | Triple Quadrupole, Ion Trap | Unit to High | pg/mL to fg/mL | High | Gold standard for quantitative analysis in complex matrices; ideal for reaction monitoring and pharmacokinetic studies.[1] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile and thermally stable compounds by GC followed by mass analysis. | Electron Ionization (EI) | Quadrupole, TOF | Unit | ng/mL to pg/mL | High | Suitable for volatile and less polar derivatives; provides reproducible fragmentation patterns for library matching.[1] |
| Direct Analysis in Real Time (DART-MS) | Ambient ionization technique for rapid analysis of samples with minimal preparation. | DART | TOF, Orbitrap | High | ng/mL to pg/mL | Very High | Rapid screening of reaction progress and product identification directly from reaction mixtures. |
Disclaimer: The LOD/LOQ values are estimates based on the analysis of similar small molecules and may vary depending on the specific instrumentation, method, and matrix.
Alternative Analytical Techniques
While mass spectrometry is a powerful tool, a comprehensive characterization of this compound reaction products often involves orthogonal analytical techniques.
| Technique | Principle | Information Obtained | Strengths | Limitations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Detailed structural information, including connectivity and stereochemistry. | Unrivaled for unambiguous structure elucidation. | Lower sensitivity compared to MS; requires larger sample amounts. |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Separation based on polarity with detection by UV absorbance. | Purity assessment and quantification of known compounds. | Robust, reproducible, and widely available. | Limited identification capabilities for unknown compounds. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Identification of functional groups present in the molecule. | Fast and non-destructive. | Provides limited information on the overall molecular structure. |
Experimental Protocols
Sample Preparation for Mass Spectrometry Analysis
For Reaction Monitoring (LC-MS):
-
Withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.
-
Quench the reaction if necessary (e.g., by adding a suitable solvent or reagent).
-
Dilute the aliquot with an appropriate solvent (e.g., acetonitrile/water 1:1 v/v) to a final concentration suitable for MS analysis (typically in the low µg/mL to ng/mL range).
-
Filter the diluted sample through a 0.22 µm syringe filter into an autosampler vial.
For Characterization of Purified Products (HRMS, LC-MS/MS, GC-MS):
-
Accurately weigh a small amount of the purified product (e.g., 1 mg).
-
Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to create a stock solution (e.g., 1 mg/mL).
-
Perform serial dilutions to prepare working solutions at the desired concentration for analysis.
-
For GC-MS analysis of non-volatile compounds, derivatization (e.g., silylation) may be necessary.
LC-MS/MS Method for Quantitative Analysis
-
Instrumentation: UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Positive ESI.
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for the parent compound and its expected products need to be determined and optimized.
-
Collision Energy: Optimized for each transition.
-
GC-MS Method for Volatile Derivatives
-
Instrumentation: Gas chromatograph coupled to a single quadrupole or time-of-flight mass spectrometer with an electron ionization (EI) source.
-
Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection Mode: Splitless or split, depending on the concentration.
-
Temperature Program: A temperature ramp from a low initial temperature (e.g., 50 °C) to a high final temperature (e.g., 300 °C) to separate compounds with different volatilities.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: EI at 70 eV.
-
Scan Mode: Full scan to identify unknown compounds or selected ion monitoring (SIM) for targeted analysis.
-
Mass Range: Typically m/z 50-500.
-
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the mass spectrometry analysis of this compound reaction products.
Logical Relationship of Analytical Techniques
Caption: The complementary nature of different analytical techniques for the thorough characterization of novel compounds.
Representative Reaction Pathway: N-Alkylation
This compound can undergo various reactions to generate a diverse range of derivatives. One common transformation is N-alkylation, which can lead to a mixture of N1 and N2 isomers.
Caption: A simplified reaction scheme for the N-alkylation of this compound, a common transformation leading to isomeric products that can be analyzed by mass spectrometry.
References
In Vitro Efficacy of Novel 1H-Indazole-6-Carbonitrile Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro performance of novel compounds synthesized from the versatile 1H-indazole-6-carbonitrile scaffold. This class of compounds has emerged as a promising area of research in oncology, with derivatives demonstrating potent and selective inhibitory activity against key targets in cancer progression. This document summarizes key experimental data, details relevant methodologies, and visualizes associated signaling pathways to offer an objective comparison with alternative indazole-based compounds.
Comparative Analysis of In Vitro Activity
Recent advancements in medicinal chemistry have led to the synthesis of a series of novel 1H-indazole derivatives with significant anti-tumor and anti-angiogenic properties. A key focus has been the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis, the process of new blood vessel formation essential for tumor growth and metastasis.
A promising series of 1H-indazole compounds, designated as W-series, has been developed and evaluated for their in vitro inhibitory activity against VEGFR-2 kinase and various human cancer cell lines. The data presented below summarizes the half-maximal inhibitory concentrations (IC50) of these novel compounds, offering a direct comparison of their potency.
| Compound ID | Target Kinase | VEGFR-2 IC50 (nM)[1] | Target Cell Line | Cell Growth Inhibition IC50 (µM) |
| W1 | VEGFR-2 | < 30 | - | - |
| W3 | VEGFR-2 | < 30 | - | - |
| W4 | VEGFR-2 | < 30 | - | - |
| W10 | VEGFR-2 | < 30 | - | - |
| W11 | VEGFR-2 | < 30 | Human Colon Cancer Cells | - |
| W12 | VEGFR-2 | < 30 | Human Non-Small Cell Lung Cancer Cells | - |
| W13 | VEGFR-2 | < 30 | Human Liver Cancer Cells | - |
| W14 | VEGFR-2 | < 30 | Human Stomach Cancer Cells | - |
| W15 | VEGFR-2 | < 30 | Human Umbilical Vein Endothelial Cells | - |
| W16 | VEGFR-2 | < 30 | - | - |
| W17 | VEGFR-2 | < 30 | - | - |
| W18 | VEGFR-2 | < 30 | - | - |
| W19 | VEGFR-2 | < 30 | - | - |
| W20 | VEGFR-2 | < 30 | - | - |
| W21 | VEGFR-2 | < 30 | - | - |
| W23 | VEGFR-2 | < 30 | - | - |
| Sorafenib (Reference) | VEGFR-2 | - | Human Colon, Lung, Liver, Stomach Cancer Cells | - |
In addition to the W-series, other indazole derivatives have demonstrated potent anticancer activities. For instance, compound 2f has shown significant growth inhibitory activity against several cancer cell lines with IC50 values ranging from 0.23 to 1.15 µM.[2] Another compound, 6o , exhibited a promising inhibitory effect against the K562 chronic myeloid leukemia cell line with an IC50 of 5.15 µM.[3][4] These compounds, while not directly derived from this compound, serve as important benchmarks in the broader class of indazole-based anticancer agents.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, this section details the methodologies for key in vitro experiments.
VEGFR-2 Kinase Inhibition Assay
This assay quantifies the ability of a test compound to inhibit the enzymatic activity of VEGFR-2.
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase-specific substrate (e.g., a synthetic peptide)
-
Adenosine triphosphate (ATP)
-
Assay buffer (e.g., Tris-HCl, MgCl2, BSA)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a multi-well plate, add the test compound, VEGFR-2 kinase, and the substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature for a specific duration.
-
Stop the reaction and add the detection reagent to measure the amount of ADP produced, which is proportional to the kinase activity.
-
Measure the signal using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the VEGFR-2 kinase activity.
Cell Proliferation (MTT) Assay
This colorimetric assay assesses the effect of test compounds on the proliferation of cancer cells.
Materials:
-
Human cancer cell lines (e.g., human colon, lung, liver, stomach cancer cells)
-
Cell culture medium and supplements
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert MTT into formazan crystals.
-
Add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells. Calculate the IC50 value, which represents the concentration of the compound that inhibits 50% of cell growth.[4]
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for the in vitro testing of novel compounds.
Caption: Simplified VEGFR-2 signaling pathway targeted by novel this compound derivatives.
Caption: General experimental workflow for in vitro testing of novel this compound derivatives.
References
- 1. CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof - Google Patents [patents.google.com]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives [ouci.dntb.gov.ua]
- 4. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1H-indazole-6-carbonitrile: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are critical components of laboratory safety and operational excellence. This document provides essential, immediate safety and logistical information for the proper disposal of 1H-indazole-6-carbonitrile, a heterocyclic compound utilized in pharmaceutical and chemical research. Adherence to these procedures is vital for ensuring the safety of laboratory personnel and the protection of the environment.
Disclaimer: No specific Safety Data Sheet (SDS) with definitive GHS classifications for this compound was publicly available at the time of this writing. The following guidance is based on the known properties of the compound and safety data for structurally similar indazole derivatives and organic nitriles. It is imperative to consult with your institution's Environmental Health and Safety (EHS) office and a qualified safety professional before handling and disposing of this chemical.
Immediate Safety and Hazard Information
Based on data from analogous compounds, this compound should be handled as a hazardous substance. Potential hazards may include oral toxicity, skin irritation, and serious eye damage.[1][2] Therefore, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat, must be worn at all times when handling this compound. All operations involving the solid material should be conducted in a certified chemical fume hood to avoid inhalation of dust.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₅N₃ | [3][4] |
| Molecular Weight | 143.15 g/mol | [3][4] |
| CAS Number | 141290-59-7 | [3][4] |
| Appearance | Off-white solid | [4] |
| Storage Conditions | Store at 0-8 °C | [4] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Do not dispose of this chemical in the regular trash or down the drain.
1. Waste Identification and Segregation:
-
From the moment it is deemed waste, this compound must be treated as hazardous waste.
-
Due to its chemical nature as an organic nitrile, it should be segregated into a designated "Solid Organic Hazardous Waste" container.
-
Do not mix with incompatible waste streams.
2. Waste Collection and Containerization:
-
Use a clearly labeled, dedicated waste container for solid organic hazardous waste.
-
The container must be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, tight-fitting lid.
-
Immediately label the container with a hazardous waste tag, including the full chemical name: "this compound".
-
Any materials grossly contaminated with this compound, such as weighing paper or gloves, should also be placed in the same designated container.
3. Storage of Hazardous Waste:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
This area should be under the control of laboratory personnel and away from general traffic.
-
It is good practice to place the solid waste container in a secondary tray to contain any potential spills.
-
Keep the waste container securely closed at all times, except when adding waste.
4. Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.
-
Provide the waste contractor with a complete and accurate description of the waste, including its chemical name and any known hazards.
-
Retain all documentation provided by the waste contractor as a record of proper disposal.
5. Spill Response:
-
In the event of a minor spill, and only if you are trained to do so, carefully sweep up the solid material, avoiding dust generation. Place the spilled material and any contaminated cleaning materials into the designated hazardous waste container.
-
For larger spills, or if you are not comfortable with the cleanup, evacuate the area and contact your institution's EHS office immediately.
Experimental Protocols
While this document focuses on disposal, it is crucial to note that all experimental work with this compound should be preceded by a thorough risk assessment. Standard protocols for handling solid chemicals in a laboratory setting should be followed, including the use of a chemical fume hood and appropriate PPE.
Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 1H-indazole-6-carbonitrile
Hazard Identification and Precautions
While specific toxicity data for 1H-indazole-6-carbonitrile is limited, related indazole and nitrile compounds are known to present several hazards. Based on analogous compounds, this compound should be handled as a substance that is:
All operations involving the solid material should be conducted in a certified chemical fume hood to prevent inhalation of dust[3].
Personal Protective Equipment (PPE)
Consistent and proper use of Personal Protective Equipment is the most critical line of defense when handling this compound. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields or goggles[4]. | Chemical-resistant gloves (e.g., nitrile). | Laboratory coat. | Required when dusts are generated; use a NIOSH-approved respirator. |
| Preparing Solutions | Safety glasses with side shields or goggles[4]. | Chemical-resistant gloves (e.g., nitrile). | Laboratory coat. | Work in a chemical fume hood. |
| Running Reactions | Safety glasses with side shields or goggles[4]. | Chemical-resistant gloves (e.g., nitrile). | Laboratory coat. | Work in a chemical fume hood. |
| Handling Waste | Safety glasses with side shields or goggles[4]. | Chemical-resistant gloves (e.g., nitrile). | Laboratory coat. | Work in a chemical fume hood. |
Operational and Disposal Plans
Handling and Storage:
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood[4]. Ensure that eyewash stations and safety showers are readily accessible[5].
-
Handling Practices: Avoid contact with skin, eyes, and clothing[6]. Avoid the formation of dust and aerosols[4]. Do not eat, drink, or smoke in areas where the chemical is handled[1]. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents[1][6].
Spill Management:
-
Evacuate: Evacuate unprotected personnel from the area.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Prevent further leakage or spillage if it is safe to do so.
-
Clean-up: Carefully sweep up or vacuum the spilled solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal[4].
-
Decontaminate: Clean the spill area thoroughly.
Disposal Plan:
This compound and any contaminated materials must be treated as hazardous waste. Do not dispose of this chemical in the regular trash or down the drain[3].
-
Waste Identification: From the moment it is designated as waste, this compound must be managed as hazardous chemical waste[3].
-
Segregation: Collect waste in a dedicated, clearly labeled, and compatible container[7]. Do not mix with other waste streams unless compatibility is known[7].
-
Container Management: Keep waste containers securely closed except when adding waste. Store containers in a designated Satellite Accumulation Area (SAA) within the laboratory[3].
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company[4][7].
-
Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate should be collected and disposed of as hazardous waste[3].
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
